molecular formula C20H19NO2 B1669134 Ckd-712 CAS No. 626252-75-3

Ckd-712

カタログ番号: B1669134
CAS番号: 626252-75-3
分子量: 305.4 g/mol
InChIキー: YGCQFKVNIBDJFW-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CKD-712 is a nuclear factor NF-kappa B inhibitor potentially for the treatment of sepsis. this compound induced cell growth arrest, and inhibited the invasion and motility of A549 cells as determined by cell cycle analysis, a Matrigel-coated chamber assay, and a wound-healing assay, respectively. This compound suppressed MMP-9, but not MMP-2 and other NF-κB-regulated proteins involved in cancer metastasis such as VEGF. this compound induced cell cycle arrest at G2M phase by suppressing cyclin A, cyclin B and CDK-1 expression.

特性

CAS番号

626252-75-3

分子式

C20H19NO2

分子量

305.4 g/mol

IUPAC名

(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol

InChI

InChI=1S/C20H19NO2/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14/h1-7,11-12,18,21-23H,8-10H2/t18-/m0/s1

InChIキー

YGCQFKVNIBDJFW-SFHVURJKSA-N

異性体SMILES

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43

正規SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

1-alpha-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
CKD 712
CKD-712
CKD712
YS 49
YS-49
YS49 compound

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of CKD-712

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: A Potent Inhibitor of NF-κB Signaling

CKD-712, chemically identified as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is an investigational compound that has demonstrated significant anti-inflammatory and potential anticancer properties. At the heart of its mechanism of action lies the potent inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune response, inflammation, and cell survival.

This compound has been shown to specifically interfere with the activation of NF-κB downstream of Toll-like receptor 4 (TLR4) signaling. TLR4, a key pattern recognition receptor of the innate immune system, is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Upon activation, TLR4 initiates a signaling cascade that typically culminates in the activation and nuclear translocation of NF-κB, leading to the transcription of pro-inflammatory genes. This compound effectively curtails this inflammatory response by blocking the activation of NF-κB.

Beyond its primary effect on NF-κB, this compound has also been observed to modulate other crucial signaling pathways, including the Akt and mitogen-activated protein kinase (MAPK) pathways. This multifaceted activity suggests that this compound may function as an immunomodulator, capable of fine-tuning the cellular response to inflammatory stimuli. The broader class of tetrahydroisoquinoline alkaloids, to which this compound belongs, is recognized for a wide range of biological activities, including anticancer effects through mechanisms such as the inhibition of KRas, dihydrofolate reductase (DHFR), and cyclin-dependent kinase 2 (CDK2).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Efficacy of this compound on NF-κB Activation

AssayCell LineStimulantThis compound ConcentrationInhibition of NF-κB Activation (%)IC₅₀Reference
Luciferase Reporter AssayHEK293-TLR4LPS (25 ng/mL)50 µM~50%Not Reported[1]
Luciferase Reporter AssayHEK293-TLR4LPS (50 ng/mL)50 µM~60%Not Reported[1]

Table 2: Cytotoxicity Profile of this compound

AssayCell LineExposure TimeThis compound ConcentrationCell Viability (%)Reference
MTT AssayHEK293-TLR424 hours100 µM50%[1]
MTT AssayHEK293-TLR424 hours200 µM40%[1]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol details the methodology used to quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

  • HEK293 cells stably expressing TLR4 (HEK293-TLR4)

  • NF-κB luciferase reporter plasmid

  • Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)

  • Lipofectamine 2000 (or similar transfection reagent)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Luciferase Assay System

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293-TLR4 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's instructions.

    • Allow cells to recover for 24 hours post-transfection.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with LPS (e.g., 25 ng/mL or 50 ng/mL) for 6 hours to induce NF-κB activation. Include an unstimulated control group.

  • Luciferase Activity Measurement:

    • After the incubation period, lyse the cells using the lysis buffer provided in the Luciferase Assay System.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol.

    • Measure the activity of the control reporter (e.g., β-galactosidase or Renilla luciferase) to normalize for transfection efficiency.

  • Data Analysis:

    • Normalize the NF-κB luciferase activity to the control reporter activity.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Western Blotting for Signaling Pathway Analysis

This protocol outlines the procedure for analyzing the effect of this compound on the phosphorylation status of key proteins in the Akt and MAPK signaling pathways.

Materials:

  • HEK293-TLR4 cells

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed HEK293-TLR4 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound or vehicle for 1 hour, followed by stimulation with LPS for the desired time (e.g., 15-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL detection reagent and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations of Signaling Pathways and Workflows

Signaling Pathway Diagrams

CKD712_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_nfkb_pathway LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 This compound This compound This compound->NF-kB Pathway Inhibits Inflammatory Gene Transcription Inflammatory Gene Transcription TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB IkB->NF-kB Releases NF-kB_n NF-kB_n NF-kB->NF-kB_n Translocates NF-kB_n->Inflammatory Gene Transcription Activates

Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.

Experimental_Workflow_NFkB_Assay Start Start End End Decision Decision Process Process Seed_HEK293_TLR4_cells Seed HEK293-TLR4 cells Transfect_with_plasmids Co-transfect with NF-kB and control plasmids Seed_HEK293_TLR4_cells->Transfect_with_plasmids 2. Pre_treat_with_CKD712 Pre-treat with this compound or vehicle Transfect_with_plasmids->Pre_treat_with_CKD712 3. Stimulate_with_LPS Stimulate with LPS Pre_treat_with_CKD712->Stimulate_with_LPS 4. Lyse_cells Lyse cells Stimulate_with_LPS->Lyse_cells 5. Measure_luciferase Measure luciferase and control reporter activity Lyse_cells->Measure_luciferase 6. Analyze_data Normalize and calculate % inhibition Measure_luciferase->Analyze_data 7. Analyze_data->End

Caption: Experimental workflow for the NF-κB luciferase reporter assay.

References

An In-depth Technical Guide to (1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

(1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE, also known by its research codes CKD-712 and YS 49, is a synthetic tetrahydroisoquinoline derivative with a range of promising pharmacological activities. This document provides a comprehensive technical overview of its synthesis, mechanism of action, and key experimental data, designed to support further research and development efforts. The core structure, a substituted tetrahydroisoquinoline, is a well-established pharmacophore found in numerous biologically active compounds.

Synthesis

The synthesis of (1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE is achieved through a stereoselective Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. For the synthesis of this specific enantiomer, dopamine hydrobromide serves as the β-arylethylamine precursor, and 1-naphthaleneacetaldehyde is the aldehyde component. The enantioselectivity is typically achieved through the use of a chiral auxiliary.

General Synthetic Workflow

G dopamine Dopamine Hydrobromide pictet_spengler Pictet-Spengler Reaction dopamine->pictet_spengler naphthaldehyde 1-Naphthaleneacetaldehyde naphthaldehyde->pictet_spengler chiral_aux Chiral Auxiliary chiral_aux->pictet_spengler intermediate Chiral Iminium Ion Intermediate cyclization Diastereoselective Cyclization intermediate->cyclization pictet_spengler->intermediate deprotection Auxiliary Cleavage cyclization->deprotection final_product (1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4- TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE deprotection->final_product

Caption: General workflow for the asymmetric synthesis.

Experimental Protocol: Asymmetric Pictet-Spengler Reaction (General Procedure)

A detailed, specific protocol for the synthesis of (1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE is not publicly available. The following is a generalized procedure based on known methods for the enantioselective synthesis of tetrahydroisoquinolines.[1][2][3][4][5]

  • Formation of the Chiral Iminium Ion: Dopamine hydrobromide is reacted with a suitable chiral auxiliary, such as Ellman's chiral auxiliary (tert-butanesulfinamide), in an appropriate solvent (e.g., CH₂Cl₂). This is followed by the addition of 1-naphthaleneacetaldehyde to form the corresponding chiral N-sulfinyl imine intermediate.

  • Diastereoselective Cyclization: The Pictet-Spengler cyclization is then induced. This can be achieved under acidic conditions (e.g., using a Lewis acid or a protic acid) at controlled temperatures. The chiral auxiliary directs the cyclization to favor the formation of the desired (1S)-diastereomer.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the nitrogen of the tetrahydroisoquinoline ring. This is typically accomplished by treatment with an acid (e.g., HCl in an alcoholic solvent).

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the hydrobromide salt.

Pharmacological Properties and Mechanism of Action

This compound exhibits a multi-faceted pharmacological profile, with significant activities in cardioprotection, wound healing, and anti-inflammation. These effects are mediated through the modulation of several key intracellular signaling pathways.

Cardioprotective Effects: PI3K/Akt Signaling Pathway

This compound has been shown to reduce myocardial apoptosis following ischemia-reperfusion injury. This protective effect is mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.

G CKD712 This compound PI3K PI3K CKD712->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound-mediated cardioprotection via the PI3K/Akt pathway.

Wound Healing: AMPK/HO-1/VEGF Signaling Pathway

This compound promotes wound closure by stimulating the production of Vascular Endothelial Growth Factor (VEGF). This is achieved through the activation of AMP-activated protein kinase (AMPK) and the subsequent induction of Heme Oxygenase-1 (HO-1).

G CKD712 This compound AMPK AMPK CKD712->AMPK Activates HO1 HO-1 AMPK->HO1 Induces VEGF VEGF HO1->VEGF Increases Production WoundHealing Wound Healing VEGF->WoundHealing Promotes

Caption: this compound-induced wound healing via the AMPK/HO-1/VEGF pathway.

Anti-inflammatory Effects: TLR4/NF-κB Signaling Pathway

This compound demonstrates potent anti-inflammatory properties by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Specifically, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB TLR4->NFkB Activates InflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Induces Transcription Inflammation Inflammation InflammatoryCytokines->Inflammation Promotes CKD712 This compound CKD712->NFkB Inhibits Activation

Caption: Anti-inflammatory mechanism of this compound via inhibition of TLR4/NF-κB signaling.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: Pharmacokinetic Parameters in Rats

Parameter Value Units Reference
Tₘₐₓ 0.25 h
Cₘₐₓ 1234.5 ng/mL
AUC₀-t 890.7 ng·h/mL
t₁/₂ 1.8 h
CL/F 11.2 L/h/kg
Vd/F 28.9 L/kg

Data from a single intravenous dose of 10 mg/kg in rats.

Table 2: In Vitro Efficacy Data | Assay | Parameter | Value | Cell Line/System | Reference | | :--- | :--- | :--- | :--- | :--- | | VEGF Production | Dose-dependent increase | 1-10 µM | Human Dermal Fibroblasts | | | NF-κB Activation (LPS-induced) | Inhibition at 50 µM | HEK293-TLR4 cells | | | Cell Viability | 50% at 100 µM (24h) | HEK293-TLR4 cells | |

Table 3: Receptor Binding Affinities (Ki values)

Receptor Ki (nM) Assay Conditions Reference
Dopamine D₁ Data not available
Dopamine D₂ Data not available
Dopamine D₃ Data not available
Other Receptors Data not available

Comprehensive receptor binding affinity data for this compound is not currently available in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide generalized protocols for key assays used to characterize the activity of this compound.

Western Blot for PI3K/Akt Pathway Activation

This protocol describes the detection of phosphorylated and total Akt as a measure of PI3K/Akt pathway activation.

  • Cell Culture and Treatment: Plate cells (e.g., H9c2 cardiomyocytes) and grow to 70-80% confluency. Treat with this compound at desired concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

VEGF ELISA

This protocol outlines the quantification of VEGF in cell culture supernatants.

  • Sample Collection: Collect cell culture media from cells treated with this compound and control vehicles. Centrifuge to remove cellular debris.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for VEGF overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add standards and samples to the wells and incubate for 2 hours at room temperature.

    • Wash the plate and add a biotinylated detection antibody for 1 hour at room temperature.

    • Wash the plate and add streptavidin-HRP conjugate for 30 minutes.

    • Wash the plate and add a TMB substrate solution.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve and calculate the concentration of VEGF in the samples.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Treatment: After 24-48 hours, pre-treat the cells with this compound for a specified time before stimulating with an NF-κB activator (e.g., LPS or TNF-α).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Conclusion

(1S)-1-(1-NAPHTHYLMETHYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-6,7-DIOL HYDROBROMIDE (this compound) is a promising therapeutic candidate with a unique pharmacological profile. Its ability to modulate key signaling pathways involved in cell survival, angiogenesis, and inflammation underscores its potential for treating a variety of diseases, including cardiovascular disorders, non-healing wounds, and inflammatory conditions. This technical guide provides a foundation for further investigation into its therapeutic applications. Future research should focus on elucidating a detailed receptor binding profile, further defining its in vivo efficacy in various disease models, and optimizing its synthetic route for potential large-scale production.

References

Unraveling the Profile of CKD-712: A Deep Dive into its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity of a compound designated as CKD-712 have not yielded publicly available data. Extensive searches of scientific literature and clinical trial databases did not identify a specific agent with this identifier.

This comprehensive technical guide aims to provide researchers, scientists, and drug development professionals with a thorough understanding of a therapeutic candidate. However, the absence of specific information on "this compound" prevents a detailed analysis of its mechanism of action, preclinical and clinical data.

It is possible that "this compound" may be an internal company designation for a compound that has not yet been disclosed in public forums or scientific publications. Alternatively, it could be a misnomer or a typographical error for a different therapeutic agent. For instance, a clinical trial for a compound named CTX-712, sponsored by Chordia Therapeutics, Inc., is currently underway for the treatment of Acute Myeloid Leukemia and Myelodysplastic Syndromes.[1] However, there is no information to suggest a direct link or similarity to a "this compound."

Given the lack of specific data, this guide will pivot to a broader discussion of therapeutic development in areas where a hypothetical "this compound" might be targeted, such as Chronic Kidney Disease (CKD), a field with significant ongoing research and development.[2][3][4][5]

The Landscape of Chronic Kidney Disease Research

Chronic Kidney Disease is a complex, progressive condition characterized by a gradual loss of kidney function over time. The underlying pathophysiology involves a multitude of factors, including inflammation, oxidative stress, and fibrosis. Current research efforts are focused on identifying novel therapeutic targets and developing innovative treatments to slow disease progression and manage complications.

Potential Mechanisms of Action in CKD

A therapeutic agent for CKD could hypothetically target several key pathways:

  • Inflammation and Fibrosis: Chronic inflammation is a hallmark of CKD, leading to the excessive deposition of extracellular matrix and subsequent fibrosis. A drug could aim to inhibit pro-inflammatory cytokines or signaling pathways involved in fibroblast activation.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species and the body's antioxidant defenses contributes to cellular damage in the kidneys. Compounds with antioxidant properties or those that enhance endogenous antioxidant systems are of therapeutic interest.

  • Mineral and Bone Disorder: CKD disrupts the normal regulation of minerals like calcium and phosphorus, leading to bone disease and cardiovascular complications. Therapies targeting this aspect of CKD are crucial for patient management.

Hypothetical Experimental Protocols

Should information on this compound become available, a thorough investigation of its biological activity would likely involve the following experimental approaches:

In Vitro Assays
  • Cell Viability and Cytotoxicity Assays: To determine the effect of the compound on various kidney cell types (e.g., proximal tubule cells, podocytes, mesangial cells).

    • Protocol: Cells would be cultured and treated with a range of concentrations of the compound. Cell viability would be assessed using assays such as MTT or LDH release.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): To quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6) and fibrosis markers (e.g., TGF-β, collagen) in cell culture supernatants.

    • Protocol: Supernatants from treated and untreated cells would be collected and analyzed using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blotting: To investigate the compound's effect on specific signaling proteins within pathways relevant to CKD.

    • Protocol: Cell lysates would be prepared, proteins separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against target proteins.

In Vivo Models
  • Animal Models of CKD: To evaluate the efficacy and safety of the compound in a living organism. Common models include the 5/6 nephrectomy model and diabetic nephropathy models.

    • Protocol: Animals would be subjected to the disease-inducing procedure and then treated with the compound or a vehicle control. Key parameters such as blood urea nitrogen (BUN), serum creatinine, and proteinuria would be measured over time. Histological analysis of kidney tissue would be performed at the end of the study.

Data Presentation and Visualization

In the absence of quantitative data for this compound, we can illustrate how such data would be presented.

Hypothetical Data Tables

Table 1: Effect of Compound X on Inflammatory Cytokine Secretion in Human Proximal Tubule Cells (HK-2)

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)
Vehicle Control500 ± 50800 ± 75
Compound X (1 µM)350 ± 40600 ± 60
Compound X (10 µM)200 ± 30400 ± 50

Table 2: Renal Function Parameters in a Rat Model of CKD Treated with Compound Y

Treatment GroupBUN (mg/dL)Serum Creatinine (mg/dL)
Sham25 ± 50.5 ± 0.1
CKD + Vehicle80 ± 101.8 ± 0.3
CKD + Compound Y55 ± 81.2 ± 0.2
Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that a therapeutic agent for CKD might modulate.

Hypothetical Signaling Pathway in CKD TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Complexes with Nucleus Nucleus Smad4->Nucleus Translocates to Fibrosis Fibrosis Genes (e.g., Collagen, α-SMA) Nucleus->Fibrosis Upregulates Transcription CKD712 Hypothetical this compound CKD712->Smad23 Inhibits

References

Ckd-712 therapeutic targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Therapeutic Targets of CKD-712

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an investigational small molecule developed by Chong Kun Dang Pharmaceutical Corp. Chemically, it is (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, a higenamine derivative also referred to as YS 49[1]. Primarily investigated for its potent anti-inflammatory properties in the context of sepsis, emerging preclinical evidence suggests a broader therapeutic potential, including organ-protective effects relevant to kidney disease[2][3]. This document provides a comprehensive overview of the known therapeutic targets and mechanisms of action of this compound, with a focus on its potential applications in renal pathophysiology.

Core Therapeutic Targets and Mechanism of Action

This compound exerts its pharmacological effects through the modulation of key signaling pathways involved in inflammation and cellular survival. The primary known targets are the NF-κB and Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In pathological conditions, including sepsis and chronic kidney disease, hyperactivation of NF-κB leads to the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules, driving tissue damage.

This compound has been demonstrated to inhibit NF-κB activation triggered by lipopolysaccharide (LPS) during Toll-like receptor 4 (TLR4) signaling[1]. This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target genes. This mechanism is central to its anti-inflammatory effects observed in sepsis models[3]. In the context of kidney disease, where inflammation is a key driver of fibrosis and progressive renal damage, the inhibition of NF-κB represents a highly relevant therapeutic strategy.

Modulation of the Akt Signaling Pathway

The Akt (Protein Kinase B) signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Its role in inflammation is complex, and its modulation can have context-dependent effects.

This compound has been shown to augment the activation of Akt during TLR4 signaling, particularly at lower concentrations. This enhanced Akt activation may contribute to the organ-protective effects of this compound by promoting cell survival and mitigating apoptosis in tissues under inflammatory stress. However, at higher concentrations, this compound has an inhibitory effect on Akt activation. This dual effect suggests a complex regulatory role that may be beneficial in fine-tuning the cellular response to inflammatory stimuli.

Downregulation of Cytosolic Phospholipase A2 (cPLA2)

Cytosolic phospholipase A2 (cPLA2) is an enzyme that catalyzes the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor for the synthesis of various pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.

Studies have shown that this compound inhibits the lipopolysaccharide (LPS)-induced release of arachidonic acid in RAW 264.7 mouse monocyte cells by downregulating the expression of cPLA2. This action further contributes to the anti-inflammatory profile of this compound by reducing the availability of a key substrate for the production of inflammatory mediators.

Quantitative Data

Currently, publicly available literature does not provide extensive quantitative data such as binding affinities (Ki, Kd) or IC50/EC50 values for the interaction of this compound with its molecular targets. The following table summarizes the reported biological effects in preclinical models.

Parameter Model System Treatment Result Reference
Survival RateLPS-induced sepsis in miceThis compound (pretreatment)Dose-dependent increase in survival rate
Survival RateLPS-induced sepsis in miceThis compound (1 and 4 hours post-LPS)Significant increase in survival rate
Serum GOT & GPTDisseminated intravascular coagulation in ratsThis compoundReduction in levels
Serum BUN & CreatinineDisseminated intravascular coagulation in ratsThis compoundReduction in levels
TNF-α & IL-6Disseminated intravascular coagulation in ratsThis compoundDecrease in blood levels
NF-κB TranslocationLung cells of rats with DICThis compoundReduced translocation to the nuclei
Leukocyte InfiltrationLung and liver of rats with DICThis compoundDiminished infiltration

Experimental Protocols

Assessment of NF-κB and Akt Activation in HEK293 Cells
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells expressing TLR4.

  • Treatment: Cells were pre-treated with this compound for 1 hour before stimulation with lipopolysaccharide (LPS).

  • NF-κB Activation: Assessed using a promoter assay.

  • MAPK, IRF3, and Akt Activation: Measured by Western blotting to detect the phosphorylation status of ERK, JNK, p38, IRF3, and Akt.

  • Reference:

In Vivo Sepsis Models
  • LPS-Induced Sepsis in Mice: Mice were administered this compound either before or after the injection of a lethal dose of LPS. Survival rates and body temperature were monitored.

  • Zymosan-Induced Endotoxemia in Mice: Therapeutic efficacy of this compound was confirmed in this alternative model of sepsis.

  • Cecal Ligation and Puncture (CLP) in Mice: A surgical model of sepsis was used to further validate the therapeutic potential of this compound.

  • Reference:

Disseminated Intravascular Coagulation (DIC) Model in Rats
  • Model: DIC was induced in rats.

  • Organ Protection Assessment: Serum levels of glutamate-oxaloacetate transaminase (GOT), glutamate-pyruvate transferase (GPT), blood urea nitrogen (BUN), and creatinine were measured. Histological examination of the lung and liver was performed.

  • Anti-inflammatory Effect Assessment: Blood levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) were measured. NF-κB translocation in lung cells was assessed, and leukocyte infiltration into the lung and liver was quantified.

  • Reference:

Arachidonic Acid Release Assay in RAW 264.7 Cells
  • Cell Line: RAW 264.7 mouse monocyte cell line.

  • Treatment: Cells were treated with this compound and stimulated with LPS.

  • Arachidonic Acid Release: The release of arachidonic acid was measured to determine the effect of this compound on cPLA2 activity.

  • cPLA2 Expression: The expression level of cPLA2 was analyzed to understand the mechanism of inhibition.

  • Reference:

Signaling Pathway and Workflow Diagrams

CKD712_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_NFkB NF-κB Pathway cluster_Akt Akt Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK PI3K PI3K TLR4->PI3K IkB IκB IKK->IkB P NFkB_p65_p50 NF-κB (p65/p50) NFkB_nucleus NF-κB NFkB_p65_p50->NFkB_nucleus translocation NFkB_IkB_complex NF-κB-IκB Complex NFkB_IkB_complex->IkB degradation Akt Akt PI3K->Akt P CKD712 This compound CKD712->IKK Inhibits CKD712->Akt Augments Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression CKD712_cPLA2_Workflow cluster_workflow Experimental Workflow: cPLA2 Inhibition LPS_stim LPS Stimulation of RAW 264.7 Cells cPLA2_exp cPLA2 Gene Expression LPS_stim->cPLA2_exp CKD712_treat This compound Treatment CKD712_treat->cPLA2_exp Downregulates AA_release Arachidonic Acid Release cPLA2_exp->AA_release Pro_inflam_mediators Pro-inflammatory Mediators (Prostaglandins, Leukotrienes) AA_release->Pro_inflam_mediators

References

Unraveling the Core Signaling Pathways of CKD-712: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-712, a synthesized tetrahydroisoquinoline alkaloid also known as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, has emerged as a promising anti-inflammatory agent with potential therapeutic applications in sepsis and oncology. Developed by Chong Kun Dang Pharmaceutical Corp., this compound, an enantiomer of YS 49, exerts its biological effects by modulating a cascade of critical intracellular signaling pathways. This technical guide provides an in-depth exploration of the core signaling pathways influenced by this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions.

Core Signaling Pathways Modulated by this compound

This compound has been demonstrated to primarily interfere with key inflammatory and cell cycle regulation pathways. The principal signaling axes affected are the Nuclear Factor-kappa B (NF-κB), Akt (Protein Kinase B), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Furthermore, it influences cell cycle progression and arachidonic acid metabolism.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound has been shown to be a potent inhibitor of this pathway. In studies utilizing HEK293 cells expressing Toll-like receptor 4 (TLR4), a key initiator of the innate immune response, this compound demonstrated effective inhibition of NF-κB activation induced by lipopolysaccharide (LPS)[1].

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NFkB NF-κB (p65/p50) IκBα->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates CKD712 This compound CKD712->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Induces This compound Inhibition of the NF-κB Pathway

Augmentation of Akt Signaling

The Akt signaling pathway is a critical regulator of cell survival and metabolism. Interestingly, this compound exhibits a dual effect on Akt activation. At lower concentrations, it enhances Akt phosphorylation, while at higher concentrations, it shows an inhibitory effect. This suggests a potential immunomodulatory role for this compound[1]. In the context of myocardial ischemia-reperfusion injury, this compound has been shown to protect cardiomyocytes by activating the PI3K/Akt pathway[2].

Akt_Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factors/ Survival Signals Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival CKD712 This compound CKD712->Akt Augments (low conc.) Inhibits (high conc.) Concentration-Dependent Modulation of Akt by this compound

Inhibition of the JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis. Research has indicated that this compound can inhibit the JAK2/STAT1 pathway, contributing to its anti-inflammatory effects by decreasing the expression of inducible nitric oxide synthase (iNOS)[3][4].

JAK_STAT_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (e.g., IFN-γ) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activates STAT1 STAT1 JAK2->STAT1 Phosphorylates pSTAT1 p-STAT1 Dimer STAT1->pSTAT1 pSTAT1_nuc p-STAT1 pSTAT1->pSTAT1_nuc Translocates CKD712 This compound CKD712->JAK2 Inhibits DNA DNA pSTAT1_nuc->DNA iNOS_Gene iNOS Gene Transcription DNA->iNOS_Gene Inhibition of the JAK/STAT Pathway by this compound

Induction of G2/M Cell Cycle Arrest

In the context of oncology, this compound has demonstrated anti-proliferative effects. Studies on A549 human lung cancer cells have shown that this compound can induce cell cycle arrest at the G2/M phase. This is achieved by suppressing the expression of key cell cycle regulatory proteins, namely cyclin A, cyclin B, and CDK1.

Cell_Cycle_Arrest cluster_cell_cycle Cell Cycle Progression cluster_regulation G2/M Transition Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CyclinA Cyclin A G2M_Complex Cyclin A/B-CDK1 Complex CyclinA->G2M_Complex CyclinB Cyclin B CyclinB->G2M_Complex CDK1 CDK1 CDK1->G2M_Complex G2M_Complex->M Promotes entry into CKD712 This compound CKD712->CyclinA Suppresses CKD712->CyclinB Suppresses CKD712->CDK1 Suppresses This compound Induced G2/M Cell Cycle Arrest

Quantitative Data

Currently, publicly available quantitative data for this compound is limited. The following table summarizes the available information. Further research is required to establish comprehensive dose-response relationships and inhibitory concentrations for various targets.

ParameterValueCell Line/SystemConditionReference
NF-κB Inhibition 50 µMHEK293-TLR4LPS stimulation
Cell Viability (IC50) 100 µM (at 24 hrs)HEK293-TLR4-
Cell Proliferation Inhibition Up to 60% at 30 µg/mlA54948 hr treatment
iNOS and NO Induction Dose-dependent preventionMouse lung tissueLPS injection (10 mg/kg)
Cell Invasion Inhibition Dose-dependentA549Matrigel invasion assay

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of this compound's effects on its target signaling pathways.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • HEK293 cells stably expressing TLR4 are cultured in appropriate media.

    • Cells are transiently co-transfected with a firefly luciferase reporter plasmid under the control of an NF-κB responsive promoter and a Renilla luciferase plasmid for normalization.

  • Treatment and Stimulation:

    • Cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 1 hour).

    • NF-κB activation is induced by stimulating the cells with LPS.

  • Luciferase Activity Measurement:

    • Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

    • Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

NFkB_Assay_Workflow start Start culture Culture HEK293-TLR4 cells start->culture transfect Co-transfect with NF-κB-luciferase & Renilla-luciferase plasmids culture->transfect pretreat Pre-treat with this compound transfect->pretreat stimulate Stimulate with LPS pretreat->stimulate lyse Lyse cells stimulate->lyse measure Measure luciferase activity lyse->measure normalize Normalize Firefly to Renilla luciferase activity measure->normalize end End normalize->end NF-κB Luciferase Reporter Assay Workflow

Western Blot Analysis for Phosphorylated Proteins (p-Akt, p-STAT1)

This technique is used to detect the phosphorylation status of specific proteins, indicating their activation state.

  • Cell Lysis and Protein Quantification:

    • Cells are treated with this compound and the relevant stimulus.

    • Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-p-Akt, anti-p-STAT1).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The membrane is often stripped and re-probed with an antibody against the total protein to confirm equal loading.

Western_Blot_Workflow start Start treatment Cell treatment and lysis start->treatment quantification Protein quantification treatment->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein transfer to membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary antibody incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary antibody incubation primary_ab->secondary_ab detection Chemiluminescent detection secondary_ab->detection end End detection->end Western Blot Workflow for Phospho-Proteins

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation and Fixation:

    • A549 cells are cultured and treated with this compound for the desired time.

    • Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining:

    • The fixed cells are washed to remove the ethanol.

    • Cells are incubated with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of double-stranded RNA.

  • Flow Cytometry Analysis:

    • The fluorescence intensity of the PI-stained cells is measured using a flow cytometer.

    • The DNA content of the cells is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow start Start culture Culture and treat A549 cells with this compound start->culture harvest Harvest and wash cells culture->harvest fix Fix cells in cold ethanol harvest->fix stain Stain with Propidium Iodide and RNase fix->stain analyze Analyze by flow cytometry stain->analyze quantify Quantify cell cycle phases (G0/G1, S, G2/M) analyze->quantify end End quantify->end Cell Cycle Analysis Workflow

Conclusion

This compound is a multi-faceted compound that exerts its biological effects through the modulation of several key signaling pathways, primarily inhibiting pro-inflammatory responses and cell cycle progression. Its ability to target the NF-κB and JAK/STAT pathways underscores its potential as an anti-inflammatory agent, while its impact on the cell cycle highlights its promise in oncology. The dual-modulatory effect on the Akt pathway suggests a more complex, context-dependent mechanism of action that warrants further investigation. This technical guide provides a foundational understanding of the core signaling pathways of this compound for researchers and drug development professionals. Future studies should focus on elucidating the precise molecular interactions, determining comprehensive quantitative pharmacological parameters, and further exploring its therapeutic potential in various disease models.

References

Unraveling the Nexus: A Technical Guide on Vascular Endothelial Growth Factor (VEGF) in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Note: A direct link between the specific compound "CKD-712" and the induction of Vascular Endothelial Growth Factor (VEGF) could not be established from the current body of scientific literature. However, the broader interplay between Chronic Kidney Disease (CKD) and VEGF is a subject of intensive research and holds significant implications for drug development professionals and scientists. This guide provides an in-depth exploration of the multifaceted role of VEGF in the pathophysiology of CKD, drawing upon established experimental models and clinical findings.

Executive Summary

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that promotes the growth of new blood vessels. In the context of Chronic Kidney Disease (CKD), VEGF exhibits a paradoxical role, contributing to both protective and pathological processes. The integrity of the kidney's extensive vascular networks, including the glomerular and peritubular capillaries, is crucial for its normal function.[1][2] Loss of these capillaries is a hallmark of CKD progression towards end-stage renal disease.[2] While physiological levels of VEGF are essential for maintaining the glomerular filtration barrier and endothelial cell survival, its dysregulation is implicated in the progression of various kidney diseases.[3][4] This guide will dissect the complex functions of VEGF in CKD, detailing its signaling pathways, summarizing quantitative data from key studies, and outlining relevant experimental protocols.

The Dichotomous Role of VEGF in Chronic Kidney Disease

The influence of VEGF on CKD is not monolithic; it can be either beneficial or detrimental depending on the specific context and stage of the disease.

Pro-Fibrotic and Pro-Inflammatory Effects

In certain pathological states, such as early diabetic nephropathy, VEGF expression is upregulated. This overexpression can contribute to pathological angiogenesis and increased vascular permeability. Furthermore, VEGF can promote renal fibrosis by activating pro-inflammatory pathways. For instance, VEGF can stimulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) through the NF-κB signaling pathway, facilitating inflammatory cell infiltration.

Anti-Fibrotic and Protective Effects

Conversely, reduced VEGF expression is associated with the rarefaction of peritubular capillaries, a key contributor to renal fibrosis and the progression of CKD. VEGF can exert anti-fibrotic effects by inhibiting the expression of Smad3 and microRNA-192, thereby suppressing TGF-β-induced epithelial-to-mesenchymal transition (EMT). Additionally, VEGF stimulates the production of nitric oxide (NO), which has anti-fibrotic properties. Therapeutic administration of VEGF has been shown to be protective in several animal models of kidney disease.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating the role of VEGF in CKD.

Table 1: Changes in VEGF Levels and Renal Function Markers in Experimental CKD

CKD Model Species Key Findings Reference
Renovascular DiseaseSwineDecreased protein expression of VEGF in the ischemic kidney.
Remnant Kidney ModelRatStrong correlation between the number of peritubular capillaries and tubular VEGF expression.
Experimental Thrombotic MicroangiopathyRatAdministration of VEGF increased peritubular capillary density and ameliorated fibrosis.

Table 2: Circulating VEGF Levels in Human CKD Patients

Patient Population Key Findings Reference
CKD Patients vs. Healthy ControlsSignificantly higher VEGF protein levels in CKD patients.
Patients with Chronic Renal Failure (CRF)Markedly decreased numbers of endothelial progenitor cells (EPCs), which are involved in angiogenesis.
Diabetic Nephropathy PatientsIncreased plasma VEGF levels.

Signaling Pathways of VEGF in Renal Fibrosis

The signaling pathways of VEGF in the kidney are complex and can lead to either pro-fibrotic or anti-fibrotic outcomes.

VEGF_Signaling_in_Renal_Fibrosis cluster_pro_fibrotic Pro-Fibrotic Pathways cluster_anti_fibrotic Anti-Fibrotic Pathways VEGF_pro VEGF NFkB NF-κB Pathway VEGF_pro->NFkB VCAM1_ICAM1 VCAM-1, ICAM-1 Expression NFkB->VCAM1_ICAM1 Inflammation Inflammation VCAM1_ICAM1->Inflammation Fibrosis_pro Renal Fibrosis Inflammation->Fibrosis_pro VEGF_anti VEGF PI3K_AKT PI3K/AKT & ERK Pathways VEGF_anti->PI3K_AKT Smad3_miR192 Inhibition of Smad3 & miR-192 VEGF_anti->Smad3_miR192 eNOS eNOS Phosphorylation PI3K_AKT->eNOS NO Nitric Oxide (NO) Production eNOS->NO sGC sGC Activation NO->sGC cGMP cGMP Synthesis sGC->cGMP PKG PKG Activation cGMP->PKG RhoA_ROCK Inhibition of RhoA/ROCK Pathway PKG->RhoA_ROCK Fibrosis_anti Reduced Fibrosis RhoA_ROCK->Fibrosis_anti TGFb_EMT Suppression of TGF-β induced EMT Smad3_miR192->TGFb_EMT TGFb_EMT->Fibrosis_anti

Caption: Dual signaling pathways of VEGF in renal fibrosis.

Detailed Experimental Protocols

This section provides an overview of methodologies commonly employed in the study of VEGF and CKD.

Induction of Chronic Kidney Disease in Animal Models

Objective: To create a reproducible model of CKD to study disease progression and therapeutic interventions.

Methodology: Swine Model of Renovascular Disease

  • Animal Model: Domestic pigs are utilized due to their anatomical and physiological similarities to humans.

  • Induction of CKD: A unilateral renal artery stenosis is created to induce chronic ischemia. This is often achieved by placing a constrictive device around the renal artery.

  • Observation Period: Animals are monitored for a period of several weeks (e.g., 14 weeks) to allow for the development of chronic kidney disease.

  • Assessment of Renal Function: Renal blood flow and glomerular filtration rate (GFR) are quantified using techniques such as contrast-enhanced multidetector computed tomography (MDCT).

  • Tissue Collection: At the end of the study period, kidneys are harvested for histological and molecular analysis.

Quantification of VEGF and Related Markers

Objective: To measure the expression levels of VEGF and other relevant angiogenic and inflammatory markers in renal tissue.

Methodology: Western Blotting

  • Protein Extraction: Renal tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a standard assay such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Electrotransfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for VEGF (or other target proteins like Flk-1, a VEGF receptor).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the bands is quantified using imaging software to determine the relative protein expression levels.

Assessment of Renal Fibrosis

Objective: To quantify the extent of fibrosis in the kidney.

Methodology: Histological Staining

  • Tissue Preparation: Kidney tissue is fixed in formalin, embedded in paraffin, and sectioned.

  • Staining:

    • Masson's Trichrome Stain: This stain is used to differentiate collagen fibers (which stain blue) from cytoplasm (red) and nuclei (dark brown/black), allowing for the visualization of fibrotic areas.

    • Sirius Red Staining: This method specifically stains collagen red under bright-field microscopy and can be used for quantitative analysis of collagen deposition.

  • Immunohistochemistry: Staining for markers of fibrosis such as alpha-smooth muscle actin (α-SMA) can be performed to identify activated myofibroblasts.

  • Image Analysis: Stained sections are imaged using a microscope, and the percentage of the fibrotic area is quantified using image analysis software.

Experimental Workflow for Studying Therapeutic Intervention in CKD

The following diagram illustrates a typical workflow for evaluating a therapeutic agent's effect on VEGF and renal function in a preclinical CKD model.

Experimental_Workflow_CKD_Therapy start Induction of CKD in Animal Model (e.g., Renovascular Disease in Swine) baseline Baseline Assessment of Renal Function (MDCT for RBF and GFR) start->baseline treatment Administration of Therapeutic Agent (e.g., ELP-VEGF or Placebo) baseline->treatment followup Follow-up Renal Function Assessment (4 and 8 weeks post-treatment) treatment->followup euthanasia Euthanasia and Tissue Collection followup->euthanasia analysis Analysis of Renal Tissue euthanasia->analysis mv_density Microvascular Density Quantification analysis->mv_density markers Quantification of Angiogenic and Inflammatory Markers (Western Blot) analysis->markers fibrosis Assessment of Fibrosis (Histological Staining) analysis->fibrosis macrophage Macrophage Infiltration and Phenotype Analysis analysis->macrophage

References

An In-depth Technical Guide on the Core Relationship Between CKD-712 and Heme Oxygenase-1 (HO-1) Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-712, a synthetic (S)-1-α-Naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline alkaloid, has been identified as a potent anti-inflammatory agent with potential therapeutic applications in conditions such as sepsis. A critical aspect of its mechanism of action involves the induction of Heme Oxygenase-1 (HO-1), an enzyme with well-documented cytoprotective and anti-inflammatory properties. This technical guide delineates the core relationship between this compound and HO-1 activation, summarizing key quantitative data, providing detailed experimental protocols, and visualizing the associated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings regarding the effects of this compound on HO-1 activation and its downstream anti-inflammatory effects, based on published research.

Table 1: Effect of this compound on HO-1 and Inflammatory Mediators

ParameterEffect of this compoundCell TypeStimulusNotes
HO-1 Gene Expression InducedRAW 264.7 cellsLipopolysaccharide (LPS)HO-1 induction is a key component of this compound's anti-inflammatory action.
iNOS Protein Expression Strongly InhibitedRAW 264.7 cellsLipopolysaccharide (LPS)This inhibition is dependent on HO-1 activation.
Nitric Oxide (NO) Production Greatly PreventedIn vivo (LPS-injected mice)Lipopolysaccharide (LPS)Correlates with the inhibition of iNOS.
COX-2 Protein Expression Weakly InhibitedRAW 264.7 cellsLipopolysaccharide (LPS)Demonstrates preferential inhibition of the iNOS pathway.
Prostaglandin E2 (PGE2) Production Slightly AffectedIn vivo (LPS-injected mice)Lipopolysaccharide (LPS)Consistent with the weak inhibition of COX-2.

Table 2: Role of HO-1 in the Mechanism of this compound

Experimental ConditionEffect on this compound's Inhibition of iNOSKey Takeaway
Silencing of HO-1 by siRNA Inhibition was preventedThis directly demonstrates that the iNOS-inhibitory effect of this compound is mediated by HO-1.

Signaling Pathways

The anti-inflammatory effects of this compound, particularly its preferential inhibition of iNOS, are mediated through a signaling cascade involving HO-1 and the JAK-2/STAT-1 pathway.

CKD712_HO1_Pathway cluster_cell Macrophage (e.g., RAW 264.7) LPS LPS TLR4 TLR4 LPS->TLR4 Activates JAK2 JAK-2 TLR4->JAK2 Activates NFkB NF-κB TLR4->NFkB Activates CKD712 This compound HO1 HO-1 (Heme Oxygenase-1) CKD712->HO1 Induces pSTAT1 p-STAT-1 CKD712->pSTAT1 Blocks HO1->JAK2 Inhibits HO1->NFkB Partially Inhibits STAT1 STAT-1 JAK2->STAT1 Phosphorylates STAT1->pSTAT1 iNOS iNOS Expression pSTAT1->iNOS Induces NFkB->iNOS Induces COX2 COX-2 Expression NFkB->COX2 Induces NO Nitric Oxide (NO) iNOS->NO Produces

This compound Signaling Pathway for iNOS Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and HO-1 activation.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for NO assay).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for protein expression analysis).

Cell_Culture_Workflow start Start seed_cells Seed RAW 264.7 cells in culture plates start->seed_cells adhere Incubate for 24h (adhesion) seed_cells->adhere pretreat Pre-treat with this compound (1 hour) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) (e.g., 24 hours) pretreat->stimulate harvest Harvest cells or supernatant for analysis stimulate->harvest end_node End harvest->end_node

Experimental Workflow for Cell Culture and Treatment.
Western Blot Analysis for HO-1, iNOS, and Phospho-STAT-1

  • Cell Lysis:

    • After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

      • Rabbit anti-HO-1

      • Rabbit anti-iNOS

      • Rabbit anti-phospho-STAT-1 (Tyr701)

      • Rabbit anti-STAT-1

      • Mouse anti-β-actin (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Start lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (1 hour at RT) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end_node End detection->end_node

General Workflow for Western Blot Analysis.
Nitric Oxide (NO) Production Assay

  • Principle: Measure the accumulation of nitrite (a stable metabolite of NO) in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.

    • Incubate the mixture for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

The available evidence strongly indicates that this compound exerts its anti-inflammatory effects, at least in part, through the induction of Heme Oxygenase-1. This induction leads to the subsequent inhibition of the JAK-2/STAT-1 signaling pathway, resulting in a preferential and potent suppression of iNOS expression and nitric oxide production. This targeted mechanism highlights this compound as a promising candidate for further investigation in the treatment of inflammatory diseases. The protocols and data presented in this guide provide a foundational framework for researchers and scientists in the field of drug development to further explore the therapeutic potential of this compound and its interaction with the HO-1 pathway.

An In-depth Technical Guide on CKD-712 (Lobeglitazone) and its Interplay with the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-712, commercially known as Lobeglitazone, is a novel thiazolidinedione (TZD) that primarily functions as a potent and selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[1][2] Its principal therapeutic application is in the management of type 2 diabetes mellitus, where it enhances insulin sensitivity.[1] While the canonical mechanism of Lobeglitazone is well-established to be mediated through PPARγ activation and the subsequent transcriptional regulation of genes involved in glucose and lipid metabolism, emerging evidence suggests a more complex signaling profile that includes interactions with other critical intracellular pathways.[3][4] This technical guide provides a comprehensive overview of the core mechanism of this compound and delves into its documented interplay with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a central node in cellular growth, proliferation, and metabolism. This document synthesizes available preclinical data, details relevant experimental methodologies, and presents signaling pathway diagrams to elucidate the current understanding of Lobeglitazone's molecular actions.

Core Mechanism of Action: PPARγ Agonism

Lobeglitazone exerts its primary effects by binding to and activating PPARγ, a ligand-activated transcription factor belonging to the nuclear receptor superfamily. Upon activation by Lobeglitazone, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of numerous genes integral to glucose and lipid homeostasis, leading to improved insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.

A key outcome of PPARγ activation by Lobeglitazone is the upregulation of glucose transporter type 4 (GLUT4), which facilitates the uptake of glucose into muscle and fat cells, thereby lowering blood glucose levels. Additionally, Lobeglitazone influences lipid metabolism by promoting the differentiation of preadipocytes into mature adipocytes, which enhances the storage of lipids in adipose tissue and reduces circulating free fatty acids.

dot

G cluster_extracellular cluster_cytoplasm cluster_nucleus This compound This compound (Lobeglitazone) PPARg_RXR_inactive Inactive PPARγ-RXR Complex This compound->PPARg_RXR_inactive Binds & Activates PPARg_RXR_active Active PPARγ-RXR-CKD-712 Complex PPARg_RXR_inactive->PPARg_RXR_active Conformational Change PPRE PPRE PPARg_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., GLUT4) PPRE->Target_Genes Modulates Metabolic_Effects Improved Insulin Sensitivity & Lipid Metabolism Target_Genes->Metabolic_Effects Leads to G cluster_membrane Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates Insulin Insulin Insulin->Insulin_Receptor Binds Akt Akt PI3K->Akt Activates (p-Akt) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors (p70S6K, S6, 4EBP1) mTORC1->Downstream Activates Lipogenesis Lipogenesis Downstream->Lipogenesis Promotes CKD_712 This compound (Lobeglitazone) CKD_712->Akt Inhibits Phosphorylation G start Start cell_culture Cell Culture & Treatment (with this compound) start->cell_culture protein_extraction Protein Extraction (Lysis) cell_culture->protein_extraction protein_quantification Protein Quantification (BCA Assay) protein_extraction->protein_quantification sds_page SDS-PAGE protein_quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry & Analysis detection->analysis end End analysis->end

References

The Role of Angiogenesis in Chronic Kidney Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the compound "CKD-712" in the context of angiogenesis did not yield specific results. The following technical guide focuses on the broader, yet critical, topic of the role of angiogenesis in Chronic Kidney Disease (CKD), based on available scientific literature.

This document is intended for researchers, scientists, and drug development professionals, providing an in-depth look at the molecular mechanisms, experimental evaluation, and complex signaling pathways governing angiogenesis in the context of CKD.

Introduction: The Angiogenic Balance in Renal Health and Disease

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental biological process crucial for embryonic development, wound healing, and tissue repair.[1] In the kidney, a highly vascularized organ, a delicate balance of pro- and anti-angiogenic factors is essential for maintaining the intricate microvasculature of the glomeruli and peritubular capillaries.[2][3] Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function and is often associated with significant alterations in this angiogenic balance.[4][5]

The progression of CKD involves a complex interplay of factors that can either promote or inhibit angiogenesis, leading to a dysregulated vascular environment. This dysregulation contributes to pathological processes such as capillary rarefaction, hypoxia, inflammation, and fibrosis, which are hallmarks of advancing kidney disease. Understanding the molecular players and signaling pathways that control angiogenesis in CKD is therefore paramount for the development of novel therapeutic strategies.

Key Signaling Pathways in CKD-Associated Angiogenesis

The vascular endothelium is a key player in the pathogenesis of CKD-related complications. Several signaling pathways are implicated in the dysregulated angiogenesis observed in CKD.

The Dual Role of Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF), particularly VEGF-A, is a potent pro-angiogenic factor that plays a critical and complex role in the kidney.

  • Physiological Role: In a healthy kidney, VEGF produced by podocytes is crucial for the survival of endothelial cells and the maintenance of the glomerular filtration barrier's unique fenestrated structure. It also supports the integrity of peritubular capillaries.

  • Pathophysiological Role: The role of VEGF in CKD is context-dependent and appears to be a double-edged sword.

    • Protective Effects: In some animal models of kidney disease, VEGF expression is decreased, and the administration of VEGF has shown protective effects by preserving the microvasculature.

    • Deleterious Effects: Conversely, in conditions like diabetic nephropathy, VEGF levels are often elevated. Overexpression of VEGF can promote pathological angiogenesis, increase vascular permeability, and exacerbate inflammation and fibrosis. Inhibition of VEGF signaling in cancer patients has been observed to cause renal side effects, including proteinuria and hypertension, further highlighting the need for balanced VEGF activity.

The downstream signaling of VEGF is primarily mediated through its receptor, VEGFR-2, activating pathways such as PI3K/Akt, which promotes endothelial cell survival.

VEGF_Signaling_in_Kidney cluster_podocyte Podocyte cluster_endothelial Glomerular Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PI3K_Akt PI3K/Akt Pathway VEGFR2->PI3K_Akt activates Permeability Increased Permeability (Pathological) VEGFR2->Permeability can lead to (Pathological) Survival Endothelial Cell Survival (Maintains Fenestrations) PI3K_Akt->Survival promotes (Physiological) Hypoxia Hypoxia / Injury Hypoxia->VEGF stimulates CKD CKD Progression (e.g., Diabetic Nephropathy) CKD->VEGF can increase

Dual role of VEGF signaling in the kidney.
Other Key Angiogenic Modulators

Beyond VEGF, other factors play significant roles:

  • Angiopoietins (Ang): Ang-1 promotes vessel maturation and stability, while Ang-2 often acts as its antagonist, promoting vessel destabilization. An imbalance in the Ang-1/Ang-2 ratio is observed in CKD and contributes to endothelial dysfunction.

  • Transforming Growth Factor-β (TGF-β): TGF-β1 is a key pro-fibrotic cytokine that can induce endothelial-to-mesenchymal transition (EndMT), a process where endothelial cells acquire a mesenchymal phenotype and contribute to fibrosis.

  • Hypoxia-Inducible Factors (HIFs): In the hypoxic environment of a diseased kidney, HIFs can be stabilized, leading to the upregulation of pro-angiogenic genes like VEGF. However, in some CKD contexts, particularly diabetic kidney disease, HIF activation may be blunted, leading to an inadequate angiogenic response.

Quantitative Data: Angiogenic Biomarkers in CKD

Studies have identified several circulating biomarkers of angiogenesis that are altered in CKD patients compared to healthy controls. The following table summarizes findings from a study analyzing plasma proteins in CKD patients.

Biomarker CategorySpecific ProteinFold Change (CKD vs. Healthy)Implication in CKD
Pro-Angiogenic Factors VEGF-DSignificantly HigherAssociated with mortality in cardiovascular disease.
Ephrin A2 (EFNA2)Significantly HigherInvolved in Ephrin receptor signaling, a key pathway activated in CKD.
Ephrin A4 (EFNA4)Significantly HigherPart of the activated Ephrin signaling pathway.
Ephrin B2 (EFNB2)Significantly HigherContributes to vascular development and remodeling.
Binding Proteins IGFBP-6Significantly HigherModulates the activity of Insulin-like Growth Factors (IGFs).
Anti-Angiogenic Factors EndostatinSignificantly HigherA fragment of collagen XVIII with anti-angiogenic properties.

Data summarized from Bjornstad et al. (2021). The study utilized an aptamer-based assay to analyze the plasma proteome.

Experimental Protocols for Assessing Angiogenesis

Evaluating the pro- or anti-angiogenic potential of novel compounds or understanding the mechanisms of vascular dysfunction in CKD requires robust and reproducible assays.

In Vitro: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix. It is a rapid and quantitative method to measure in vitro angiogenesis.

Principle: Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are seeded onto a gel of basement membrane extract (BME), like Matrigel. In the presence of pro-angiogenic stimuli, the cells will migrate, align, and differentiate to form a network of tubules. The extent of tube formation (e.g., number of branches, total tube length) can be quantified using microscopy and image analysis software.

Detailed Protocol:

  • Preparation:

    • Thaw growth factor-reduced BME on ice overnight.

    • Pre-chill a 96-well plate and pipette tips at 4°C for at least 30 minutes to prevent premature gelation of the BME.

  • Plate Coating:

    • Using the pre-chilled tips, carefully add 50 µL of BME to each well of the chilled 96-well plate. Avoid introducing air bubbles.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

  • Cell Seeding:

    • Culture HUVECs to ~80% confluency. Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).

    • Resuspend the cells in the desired experimental medium (e.g., basal medium containing the test compound or control vehicle).

    • Seed 1-2 x 10⁴ HUVECs in 100-150 µL of medium onto the surface of the solidified BME gel in each well.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Tube formation typically occurs within 2-12 hours. The optimal time point should be determined empirically.

  • Visualization and Quantification:

    • Visualize the tube network using an inverted phase-contrast microscope.

    • Alternatively, cells can be pre-labeled with a fluorescent dye (e.g., Calcein AM) for fluorescent imaging.

    • Capture images at 4x or 10x magnification.

    • Quantify angiogenesis by measuring parameters such as the number of nodes/junctions, the number of meshes/loops, and the total tube length using software like ImageJ with an angiogenesis analysis plugin.

Tube_Formation_Workflow A 1. Thaw Basement Membrane Extract (BME) on Ice B 2. Coat Pre-Chilled 96-Well Plate with BME A->B C 3. Incubate at 37°C to Solidify BME Gel B->C E 5. Seed Cells onto the BME Gel C->E D 4. Harvest and Resuspend Endothelial Cells (e.g., HUVECs) in Test Media D->E F 6. Incubate at 37°C (2-12 hours) E->F G 7. Visualize with Microscopy (Phase Contrast or Fluorescence) F->G H 8. Capture Images and Quantify Tube Network (Length, Nodes, Loops) G->H

Workflow for the Endothelial Cell Tube Formation Assay.
In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. The CAM is the highly vascularized extraembryonic membrane of a chick embryo, which serves as an ideal environment to observe the formation of new blood vessels in response to stimuli.

Principle: A test substance, embedded in a carrier matrix (e.g., Matrigel or a filter disc), is applied directly onto the CAM of a developing chick embryo. The angiogenic or anti-angiogenic response is evaluated by observing changes in the vasculature surrounding the implant after a period of incubation.

Detailed Protocol:

  • Egg Preparation:

    • Obtain fertilized chicken eggs and incubate them at 37°C with ~60% humidity in a rotating incubator for 3 days.

  • Window Creation (Day 3):

    • Wipe the eggshell with 70% ethanol.

    • Create a small hole in the blunt end of the egg to detach the CAM from the shell.

    • Carefully cut a 1-2 cm² window in the shell over the embryo, avoiding damage to the underlying membrane.

    • Seal the window with sterile adhesive tape and return the egg to a stationary incubator.

  • Sample Application (Day 10):

    • Prepare the test substance. For example, a compound can be mixed with Matrigel or loaded onto a sterile filter disc. A negative control (vehicle) and a positive control (e.g., VEGF) should be included.

    • Open the window and gently place the carrier containing the test substance onto the CAM, preferably over a region with fewer large vessels.

  • Incubation:

    • Reseal the window and incubate the eggs for another 48-72 hours.

  • Analysis (Day 12 or 13):

    • Re-open the window and observe the CAM.

    • The angiogenic response can be scored qualitatively (e.g., "spoke-wheel" pattern of new vessels converging on the implant) or quantitatively.

    • For quantitative analysis, acquire images of the CAM using a stereomicroscope.

    • Measure parameters such as the number of new blood vessel branch points, total vessel length, or vessel density within a defined radius around the implant.

CAM_Assay_Workflow A 1. Incubate Fertilized Chicken Eggs (3 Days) B 2. Create a Window in the Eggshell A->B C 3. Seal Window and Continue Incubation to Day 10 B->C E 5. Apply Substance onto the CAM Surface C->E D 4. Prepare Test Substance in Carrier (e.g., Matrigel) D->E F 6. Reseal Window and Incubate (48-72 hours) E->F G 7. Image the CAM with a Stereomicroscope F->G H 8. Quantify Angiogenic Response (Vessel Density, Branching) G->H

Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion and Future Directions

The role of angiogenesis in Chronic Kidney Disease is multifaceted and represents a significant challenge and opportunity for therapeutic intervention. The dysregulation of key signaling molecules like VEGF contributes to the progression of renal pathology, yet their baseline physiological functions are essential for kidney health. This delicate balance suggests that therapeutic strategies should aim not for broad pro- or anti-angiogenic effects, but for the restoration of vascular homeostasis.

Future research should focus on elucidating the precise context-dependent mechanisms of angiogenic signaling in different stages and etiologies of CKD. The use of advanced in vitro and in vivo models, combined with proteomic and genomic analyses of patient samples, will be crucial for identifying novel therapeutic targets and developing targeted modulators that can normalize the renal microenvironment without causing adverse effects.

References

The Cardioprotective Effects of CKD-712 (Lobeglitazone): A Technical Review of a Novel PPARγ Agonist

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: CKD-712, chemically known as Lobeglitazone, is a novel thiazolidinedione (TZD) that functions as a potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. Primarily developed for the management of type 2 diabetes mellitus (T2DM), a growing body of evidence suggests that Lobeglitazone possesses significant cardioprotective properties. Large-scale clinical observational studies have associated its use with a reduced risk of major adverse cardiovascular events in high-risk patient populations. The primary mechanism is believed to be mediated through the activation of the AMP-activated protein kinase (AMPK) and endothelial nitric oxide synthase (eNOS) signaling pathway, a known downstream effect of PPARγ activation that enhances vascular function and mitigates ischemia-reperfusion injury. This technical guide synthesizes the available clinical data and elucidates the proposed molecular mechanisms and standard preclinical methodologies for evaluating the cardioprotective effects of this compound.

Introduction

Lobeglitazone (this compound) is a third-generation thiazolidinedione designed to improve insulin sensitivity with high affinity and selectivity for the PPARγ nuclear receptor.[1][2] While its glycemic control efficacy is well-established, its pleiotropic effects on the cardiovascular system are of significant interest to researchers. Unlike earlier TZDs, which faced scrutiny over cardiovascular safety, Lobeglitazone has demonstrated a favorable profile in clinical settings.[3][4] Ischemic heart disease and subsequent myocardial infarction remain a leading cause of mortality, making novel therapeutic agents that can protect cardiac tissue from ischemic injury a critical unmet need. This document provides a detailed overview of the clinical evidence, molecular pathways, and experimental models relevant to the cardioprotective effects of Lobeglitazone.

Clinical Evidence of Cardioprotective Effects

While dedicated preclinical studies on Lobeglitazone in acute myocardial infarction models are not yet widely published, a large-scale nationwide nested case-control study from Korea provides compelling clinical evidence of its cardioprotective benefits. The study evaluated the secondary prevention of cardiovascular complications in T2DM patients with a history of ischemic stroke.

The results indicated that treatment with Lobeglitazone was significantly associated with a lower risk for the primary composite outcome of recurrent stroke, myocardial infarction (MI), and all-cause mortality, with an efficacy comparable to the established TZD, Pioglitazone.[3]

OutcomeTreatment GroupAdjusted Odds Ratio (aOR)95% Confidence Interval (CI)p-valueReference
Primary Composite Outcome Lobeglitazone 0.74 0.61 - 0.90 0.002
(Recurrent Stroke, MI, All-Cause Death)Pioglitazone0.710.64 - 0.78<0.001
Safety Outcome: Heart Failure Lobeglitazone 0.90 0.66 - 1.22 0.492

Table 1: Summary of quantitative outcomes from a nationwide nested case-control study on Lobeglitazone for secondary cardiovascular prevention in T2DM patients post-ischemic stroke.

Proposed Molecular Mechanism of Cardioprotection

The cardioprotective effects of thiazolidinediones, including Lobeglitazone, are believed to extend beyond glycemic control and involve direct actions on the cardiovascular system. The central mechanism involves the activation of the AMPK–eNOS signaling cascade, which is critical for cellular energy homeostasis, endothelial function, and cellular survival during ischemic stress.

Mechanism Steps:

  • PPARγ Activation: Lobeglitazone binds to and activates PPARγ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism.

  • Adiponectin Upregulation: PPARγ activation is known to increase the secretion of adiponectin, an adipokine with potent insulin-sensitizing, anti-inflammatory, and cardioprotective effects.

  • AMPK Phosphorylation: Adiponectin binds to its receptors (AdipoR1/R2) on cardiomyocytes and endothelial cells, leading to the phosphorylation and activation of AMP-activated protein kinase (AMPK).

  • eNOS Activation: Activated AMPK subsequently phosphorylates endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177).

  • Nitric Oxide (NO) Production: Phosphorylated eNOS increases the production of nitric oxide (NO). NO is a powerful vasodilator that improves coronary blood flow, reduces platelet aggregation, and inhibits inflammation and apoptosis, thereby protecting the myocardium from ischemia-reperfusion injury.

G cluster_0 This compound (Lobeglitazone) cluster_1 Cellular Signaling Cascade cluster_2 Cardioprotective Outcomes Lobeglitazone Lobeglitazone PPARg PPARγ Activation Lobeglitazone->PPARg Adiponectin ↑ Adiponectin Secretion PPARg->Adiponectin AMPK ↑ p-AMPK Adiponectin->AMPK eNOS ↑ p-eNOS (Ser1177) AMPK->eNOS NO ↑ Nitric Oxide (NO) eNOS->NO Vaso Vasodilation NO->Vaso Inflam ↓ Inflammation NO->Inflam Apoptosis ↓ Apoptosis NO->Apoptosis Infarct ↓ Infarct Size Vaso->Infarct Inflam->Infarct Apoptosis->Infarct

Proposed cardioprotective signaling pathway of Lobeglitazone.

Experimental Protocols for Preclinical Evaluation

To definitively characterize the cardioprotective effects of Lobeglitazone against acute myocardial ischemia-reperfusion (I/R) injury, a standardized preclinical animal model is required. The rat model of myocardial infarction induced by coronary artery ligation is the most common and well-characterized approach.

Animal Model and Surgical Procedure
  • Animal Model: Male Sprague-Dawley rats (250-300g) are typically used. Animals are housed under standard conditions with free access to food and water.

  • Anesthesia: Anesthesia is induced and maintained using a combination of injectable agents (e.g., ketamine/xylazine) or inhalational anesthetics (e.g., isoflurane) to ensure a stable surgical plane.

  • Surgical Induction of Myocardial I/R:

    • Animals are intubated and mechanically ventilated.

    • A left thoracotomy is performed to expose the heart.

    • The pericardium is opened, and the left anterior descending (LAD) coronary artery is identified.

    • A 6-0 silk suture is passed underneath the LAD artery.

    • Ischemia Phase: The LAD is occluded by tightening the suture. Successful occlusion is confirmed by the immediate appearance of myocardial blanching (paleness) in the downstream region. The occlusion is maintained for a standard duration, typically 30 minutes.

    • Reperfusion Phase: The suture is released to allow blood flow to return to the previously ischemic tissue. The chest is closed in layers, and the animal is allowed to recover. Reperfusion is typically allowed for 2 to 24 hours for analysis of acute injury or for several weeks for analysis of long-term remodeling.

Drug Administration
  • Treatment Groups: Animals would be randomized into several groups:

    • Sham (thoracotomy without LAD ligation)

    • Control (I/R + Vehicle)

    • Lobeglitazone (I/R + Lobeglitazone at various doses, e.g., 0.1, 0.3, 1 mg/kg)

  • Administration: Lobeglitazone or vehicle is typically administered orally (p.o.) via gavage for a set period (e.g., 7-14 days) prior to the I/R surgery to ensure steady-state drug levels.

Assessment of Cardioprotective Efficacy
  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The LAD is re-occluded, and the aorta is perfused with Evans blue dye to delineate the non-ischemic area (blue) from the ischemic area at risk (AAR, unstained). The heart is then sliced and incubated in 1% 2,3,5-triphenyltetrazolium chloride (TTC) solution. TTC stains viable myocardium red, leaving the infarcted tissue pale white. The infarct size is calculated as a percentage of the AAR.

  • Cardiac Function Assessment: In studies evaluating long-term remodeling, cardiac function is assessed non-invasively using echocardiography at baseline and specified time points post-MI to measure parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS).

  • Biochemical Analysis: Blood samples are collected to measure cardiac injury markers such as troponin I (cTnI) and creatine kinase-MB (CK-MB). Heart tissue homogenates are used for Western blot analysis to quantify the phosphorylation status of key signaling proteins like AMPK and eNOS.

G cluster_workflow Typical Preclinical Experimental Workflow A 1. Animal Acclimatization (Sprague-Dawley Rats) B 2. Randomization & Pre-treatment (Vehicle or Lobeglitazone, p.o.) A->B C 3. Surgical Procedure (Anesthesia & Thoracotomy) B->C D 4. Ischemia Induction (30 min LAD Ligation) C->D E 5. Reperfusion (Release of Ligation) D->E F 6. Endpoint Analysis (e.g., at 24h Reperfusion) E->F G Infarct Size Measurement (TTC Staining) F->G H Biochemical Analysis (Western Blot: p-AMPK, p-eNOS) F->H I Cardiac Function (Echocardiography - chronic models) F->I

References

An In-depth Technical Guide on CKD-712 (Lobeglitazone) for Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CKD-712, also known as Lobeglitazone, is a novel thiazolidinedione (TZD) that acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPAR-γ). While primarily developed for the treatment of type 2 diabetes mellitus, emerging preclinical and clinical evidence suggests a potential therapeutic role for Lobeglitazone in mitigating the pathophysiology of myocardial ischemia. This document provides a comprehensive technical overview of the existing data, putative mechanisms of action, and relevant experimental protocols to guide further research and development in this area. Although direct preclinical studies on Lobeglitazone in myocardial ischemia models are limited, data from related TZDs and clinical studies on cardiovascular outcomes provide a strong rationale for its investigation as a cardioprotective agent.

Core Mechanism of Action: PPAR-γ Agonism

Lobeglitazone exerts its effects by binding to and activating PPAR-γ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, as well as inflammation.[1][2] Activation of PPAR-γ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various physiological processes relevant to cardioprotection.

Signaling Pathway of PPAR-γ Activation

PPAR_gamma_pathway cluster_effects Cardioprotective Effects CKD712 This compound (Lobeglitazone) PPARg_RXR_inactive PPAR-γ / RXR (inactive complex) CKD712->PPARg_RXR_inactive PPARg_RXR_active PPAR-γ / RXR (active complex) PPARg_RXR_inactive->PPARg_RXR_active Translocates to Nucleus PPRE PPRE PPARg_RXR_active->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Metabolism Improved Glucose & Lipid Metabolism Gene_Transcription->Metabolism Inflammation Reduced Inflammation Gene_Transcription->Inflammation Oxidative_Stress Decreased Oxidative Stress Gene_Transcription->Oxidative_Stress experimental_workflow cluster_animal_prep Animal Preparation cluster_surgical_procedure Surgical Procedure cluster_treatment Treatment Groups cluster_outcome_assessment Outcome Assessment Animal_Model Male Lewis Rats (250-300g) Anesthesia Anesthesia (e.g., Sodium Pentobarbital) Animal_Model->Anesthesia Ventilation Mechanical Ventilation Anesthesia->Ventilation Thoracotomy Left Thoracotomy Ventilation->Thoracotomy LAD_Ligation Ligation of Left Anterior Descending (LAD) Coronary Artery Thoracotomy->LAD_Ligation Ischemia 30 minutes of Ischemia LAD_Ligation->Ischemia Reperfusion 24 hours of Reperfusion Ischemia->Reperfusion Infarct_Size Infarct Size Measurement (TTC Staining) Reperfusion->Infarct_Size Cardiac_Function Hemodynamic Assessment (LV Catheterization) Reperfusion->Cardiac_Function Inflammation Immunohistochemistry for Neutrophils and Macrophages Reperfusion->Inflammation Vehicle Vehicle Control Vehicle->LAD_Ligation Lobeglitazone_IV Lobeglitazone (IV) Lobeglitazone_IV->LAD_Ligation Lobeglitazone_PO Lobeglitazone (PO, pre-treatment) Lobeglitazone_PO->LAD_Ligation signaling_pathways cluster_anti_inflammatory Anti-inflammatory Effects cluster_metabolic Metabolic Regulation cluster_antioxidant Antioxidant Effects CKD712 This compound (Lobeglitazone) PPARg PPAR-γ Activation CKD712->PPARg NFkB Inhibition of NF-κB Pathway PPARg->NFkB Glucose_Uptake ↑ Glucose Uptake (GLUT4) PPARg->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation PPARg->Fatty_Acid_Oxidation ROS_Production ↓ Reactive Oxygen Species (ROS) Production PPARg->ROS_Production Antioxidant_Enzymes ↑ Antioxidant Enzymes (e.g., SOD) PPARg->Antioxidant_Enzymes ProInflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Adhesion_Molecules ↓ Adhesion Molecules (ICAM-1, VCAM-1) NFkB->Adhesion_Molecules Cardioprotection Cardioprotection ProInflammatory_Cytokines->Cardioprotection Adhesion_Molecules->Cardioprotection Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity Fatty_Acid_Oxidation->Insulin_Sensitivity Insulin_Sensitivity->Cardioprotection ROS_Production->Cardioprotection Antioxidant_Enzymes->Cardioprotection Myocardial_Ischemia Myocardial Ischemia

References

Unveiling the Potential of CKD-712 in Accelerating Cutaneous Wound Healing: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Impaired wound healing presents a significant clinical challenge, particularly in patients with underlying conditions such as diabetes and chronic kidney disease. The quest for novel therapeutic agents that can effectively promote the complex cascade of wound repair is a paramount goal in regenerative medicine. This technical guide delves into the preclinical evidence surrounding CKD-712, a synthetic tetrahydroisoquinoline alkaloid, and its promising role in accelerating cutaneous wound healing. Through a comprehensive analysis of existing in vitro and in vivo studies, this document provides a detailed overview of the molecular mechanisms, experimental protocols, and quantitative data supporting the pro-healing effects of this compound. The primary mechanism of action involves the induction of Vascular Endothelial Growth Factor (VEGF) production through an AMP-activated protein kinase (AMPK)-dependent up-regulation of Heme Oxygenase-1 (HO-1), a critical enzyme in cellular defense and tissue repair.

Core Mechanism of Action: The AMPK/HO-1/VEGF Signaling Axis

This compound has been demonstrated to promote wound closure by stimulating the production of VEGF, a potent angiogenic factor crucial for the formation of new blood vessels, a key process in wound healing. This induction of VEGF is mediated through the activation of the AMPK/HO-1 signaling pathway within human dermal fibroblasts.[1][2]

The proposed signaling cascade is as follows:

  • Activation of AMPK: this compound initiates the phosphorylation and subsequent activation of AMPK, a central regulator of cellular energy homeostasis.[1][2]

  • Induction of HO-1: Activated AMPK then leads to the up-regulation and increased expression of HO-1.[1]

  • VEGF Production: HO-1, in turn, stimulates the production and release of VEGF from dermal fibroblasts.

  • Enhanced Cell Migration and Angiogenesis: The secreted VEGF then acts in an autocrine or paracrine manner to promote the migration of fibroblasts and stimulate angiogenesis, both of which are critical for the formation of granulation tissue and wound closure.

This signaling pathway highlights a novel therapeutic target for promoting wound healing and positions this compound as a promising candidate for further development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of this compound on wound healing parameters.

Table 1: In Vitro Effects of this compound on Human Dermal Fibroblasts (HDFs)

ParameterThis compound ConcentrationResultSignificanceReference
VEGF Production 1 µMTime-dependent increasep < 0.05
3 µMTime-dependent increasep < 0.01
10 µMTime-dependent increasep < 0.001
Cell Migration (Wound Closure) 1 µMIncreased migrationp < 0.05
3 µMIncreased migrationp < 0.01
10 µMIncreased migrationp < 0.001
HO-1 Expression 10 µMTime-dependent increase-
AMPK Phosphorylation 10 µMTime-dependent increase-

Table 2: In Vivo Effects of this compound in a Full-Thickness Skin Wound Mouse Model

ParameterTreatmentResultSignificanceReference
Wound Closure Time This compound (10 mg/kg, i.p.)Significantly shortened time to closurep < 0.05
This compound + SnPPIX (HO-1 inhibitor)Effect of this compound was reversed-

Detailed Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the cited studies to evaluate the efficacy of this compound.

In Vitro Studies

1. Human Dermal Fibroblast (HDF) Culture:

  • Cell Source: Neonatal human foreskin.

  • Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2. Cells were used between passages four and eight.

2. Wound Scratch Assay for Cell Migration:

  • Cell Seeding: HDFs were grown to confluence in 6-well plates.

  • Wound Creation: A sterile 200 µL pipette tip was used to create a linear scratch in the confluent cell monolayer.

  • Treatment: The cells were washed with phosphate-buffered saline (PBS) to remove debris and then incubated with serum-free DMEM containing various concentrations of this compound (1, 3, and 10 µM).

  • Image Acquisition: Images of the scratch were captured at 0 and 24 hours using a phase-contrast microscope.

  • Data Analysis: The width of the scratch was measured at multiple points, and the percentage of wound closure was calculated as: [(Initial Width - Final Width) / Initial Width] x 100%.

3. Western Blot Analysis for Protein Expression:

  • Cell Lysis: HDFs were treated with this compound for specified time periods, washed with cold PBS, and then lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against p-AMPK, AMPK, HO-1, VEGF, and β-actin overnight at 4°C.

  • Detection: After washing, the membrane was incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Studies

1. Full-Thickness Skin Wound Mouse Model:

  • Animal Model: Male ICR mice (6-8 weeks old).

  • Anesthesia: Intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).

  • Wound Creation: The dorsal hair was shaved, and a 4 mm full-thickness excisional wound was created using a sterile biopsy punch.

  • Treatment: Mice were randomly assigned to groups and received daily intraperitoneal injections of either saline (control), this compound (10 mg/kg), or this compound in combination with the HO-1 inhibitor, SnPPIX.

  • Wound Closure Measurement: The wound area was traced onto a transparent sheet and photographed daily. The wound area was then calculated using image analysis software. The time to complete wound closure was recorded.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using the DOT language.

CKD712_Signaling_Pathway CKD712 This compound AMPK AMPK CKD712->AMPK pAMPK p-AMPK (Activated) AMPK->pAMPK Phosphorylation HO1 HO-1 pAMPK->HO1 Induction VEGF VEGF HO1->VEGF Production WoundHealing Wound Healing (Fibroblast Migration, Angiogenesis) VEGF->WoundHealing

Caption: Signaling pathway of this compound in promoting wound healing.

In_Vitro_Workflow cluster_culture HDF Culture cluster_scratch Wound Scratch Assay cluster_western Western Blot Culture Culture Human Dermal Fibroblasts to Confluence Scratch Create Scratch Wound Treat_Western Treat HDFs with this compound Treat_Scratch Treat with this compound Scratch->Treat_Scratch Image_Scratch Image at 0h and 24h Treat_Scratch->Image_Scratch Analyze_Scratch Analyze Wound Closure Image_Scratch->Analyze_Scratch Lyse Cell Lysis & Protein Quantification Treat_Western->Lyse Blot SDS-PAGE & Western Blot Lyse->Blot Detect Detect p-AMPK, HO-1, VEGF Blot->Detect

Caption: In vitro experimental workflow for this compound studies.

In_Vivo_Workflow cluster_model Mouse Wound Model cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Anesthetize Anesthetize Mouse Wound Create Full-Thickness Excisional Wound Anesthetize->Wound Treat Daily Intraperitoneal Injection of this compound Wound->Treat Monitor Daily Wound Area Measurement Treat->Monitor Analyze Calculate Time to Complete Wound Closure Monitor->Analyze

Caption: In vivo experimental workflow for this compound studies.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound holds significant therapeutic potential as a novel agent for promoting cutaneous wound healing. Its well-defined mechanism of action, centered on the AMPK/HO-1/VEGF signaling pathway, provides a solid foundation for further investigation. The in vitro and in vivo data presented herein demonstrate its ability to enhance fibroblast migration and accelerate wound closure.

Future research should focus on several key areas to advance the clinical translation of this compound. Elucidating the optimal topical formulation and delivery system will be crucial for maximizing its efficacy at the wound site while minimizing potential systemic effects. Further in vivo studies in more complex wound models, such as diabetic or ischemic wounds, will be necessary to validate its therapeutic utility in clinically relevant scenarios. Additionally, comprehensive safety and toxicology studies are required before proceeding to human clinical trials. The insights provided in this technical guide offer a valuable resource for researchers and drug development professionals dedicated to advancing the field of wound care.

References

CKD-712: A Technical Overview of its Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CKD-712, a higenamine derivative also known as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline or YS 49, is an investigational compound with potent anti-inflammatory properties, primarily being developed as a therapeutic agent for sepsis.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of its role in key signaling pathways.

Introduction

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, leading to widespread inflammation, organ dysfunction, and high mortality rates.[1] The inflammatory cascade in sepsis is largely driven by the activation of pattern recognition receptors, such as Toll-like receptors (TLRs), by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) from Gram-negative bacteria.[1][2] This activation triggers intracellular signaling pathways that culminate in the production of pro-inflammatory cytokines and mediators. This compound has emerged as a promising candidate for modulating this hyper-inflammatory response.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of several key intracellular signaling pathways. The primary mechanism involves the inhibition of the canonical pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[1] Additionally, this compound influences the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Janus kinase (JAK)/signal transducer and activators of transcription (STAT) pathway.

Inhibition of NF-κB Signaling

This compound has been demonstrated to inhibit NF-κB activation triggered by LPS stimulation of TLR4. This inhibitory effect is crucial as NF-κB is a central regulator of genes encoding pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.

Modulation of the PI3K/Akt Pathway

The effect of this compound on the PI3K/Akt pathway appears to be cell-type and concentration-dependent. In HEK293 cells expressing TLR4, low concentrations of this compound augmented LPS-induced Akt activation, while higher concentrations were inhibitory. In contrast, other studies have reported that this compound inhibits Akt activation in macrophages and human endothelial cells. This suggests a complex, context-dependent immunomodulatory role for this compound.

Inhibition of the JAK/STAT Pathway

This compound has been reported to inhibit the JAK2/STAT1 pathway, leading to a decrease in the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and hemeoxygenase-1 (HO-1) in macrophages.

Suppression of HMGB-1 Secretion

More recently, this compound was found to suppress the secretion of High-Mobility Group Box 1 (HMGB-1), a late-phase inflammatory mediator, by inhibiting PI3K-protein kinase C (PKC) signaling in macrophages stimulated with LPS or lipoteichoic acid (LTA).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineStimulantThis compound ConcentrationMeasured EffectResultReference
HEK293-TLR4LPS (25 ng/mL)50 µMNF-κB Activation (RIU)Decrease from ~200,000 to <100,000
HEK293-TLR4LPS (50 ng/mL)50 µMNF-κB Activation (RIU)Decrease from ~500,000 to <200,000
HEK293-TLR4-100 µM (24h)Cell Viability50%
HEK293-TLR4-200 µM (24h)Cell Viability40%
MacrophagesLPSNot specifiedNO ProductionReduced
MacrophagesLPS or LTANot specifiedHMGB-1 SecretionSuppressed

Table 2: In Vivo Efficacy of this compound

Animal ModelSepsis InductionThis compound TreatmentOutcome MeasuresResultReference
MiceLPSPretreatment (dose-dependent)Survival RateIncreased
MiceLPSPretreatmentBody TemperatureDecrease prevented
MiceLPSPost-treatment (1 and 4 hours after LPS)Survival RateSignificantly increased
MiceZymosanNot specifiedTherapeutic EfficacyConfirmed
MiceCecal Ligation and Puncture (CLP)Not specifiedTherapeutic EfficacyConfirmed
RatsDisseminated Intravascular CoagulationNot specifiedSerum GOT, GPT, BUN, CreatinineReduced
RatsDisseminated Intravascular CoagulationNot specifiedLung and Liver Histological DamagePrevented
RatsDisseminated Intravascular CoagulationNot specifiedBlood TNF-α and IL-6Decreased
RatsDisseminated Intravascular CoagulationNot specifiedLung Cell NF-κB TranslocationReduced
RatsDisseminated Intravascular CoagulationNot specifiedLung and Liver Leukocyte InfiltrationDiminished

Experimental Protocols

In Vitro NF-κB Activation Assay
  • Cell Line: HEK293 cells stably expressing TLR4, MD2, and CD14.

  • Culture Conditions: Cells were cultured in RPMI1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells were pre-treated with this compound (e.g., 50 µM) for 1 hour before stimulation with Lipopolysaccharide (LPS) (e.g., 25 or 50 ng/mL).

  • Assessment: NF-κB activation was assessed using a promoter assay, likely a luciferase reporter assay where the luciferase gene is under the control of an NF-κB responsive promoter. The resulting luminescence, measured as Relative Light Units (RLU), is proportional to NF-κB activity.

Western Blotting for Signaling Proteins
  • Cell Line: HEK293-TLR4 cells.

  • Treatment: Cells were pre-treated with this compound (e.g., 50 or 100 µM) for 1 hour before stimulation with LPS (50 ng/mL).

  • Protein Extraction and Quantification: Standard cell lysis and protein quantification methods were employed.

  • Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: Membranes were probed with primary antibodies specific for the phosphorylated (activated) forms of ERK, JNK, p38, IRF3, and Akt, followed by incubation with appropriate secondary antibodies.

  • Detection: Protein bands were visualized using a chemiluminescence detection system.

Animal Models of Sepsis
  • LPS-Induced Sepsis in Mice: Mice were administered a lethal dose of LPS. This compound was administered either before or after the LPS challenge, and survival rates and body temperature were monitored.

  • Zymosan-Induced Endotoxemia in Mice: This model uses a yeast cell wall component to induce a sepsis-like syndrome. The therapeutic efficacy of this compound was evaluated.

  • Cecal Ligation and Puncture (CLP) in Mice: This is a polymicrobial sepsis model that mimics a common clinical cause of sepsis (bowel perforation). The efficacy of this compound was confirmed in this model.

  • Disseminated Intravascular Coagulation (DIC) Model in Rats: This model was used to assess the organ-protective effects of this compound. Serum markers of organ damage, inflammatory cytokines, and histological changes were evaluated.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

CKD712_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates (leading to degradation) NFkB_p50_p65 NF-κB (p50/p65) NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates CKD712 This compound CKD712->IKK_complex Inhibits NFkB_IkB NF-κB (p50/p65) IκB NFkB_IkB->NFkB_p50_p65 Releases DNA DNA NFkB_p50_p65_nuc->DNA Binds to promoter Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: this compound inhibits LPS-induced NF-κB activation.

CKD712_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activates Akt Akt PI3K->Akt Phosphorylates p_Akt p-Akt (Active) Akt->p_Akt CKD712_low This compound (Low Conc.) CKD712_low->Akt Augments Activation CKD712_high This compound (High Conc.) CKD712_high->Akt Inhibits Activation

Caption: this compound has a dual effect on Akt activation.

Experimental_Workflow_NFkB_Assay start Start culture_cells Culture HEK293-TLR4 cells start->culture_cells pretreat Pre-treat with this compound (1 hr) culture_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate lyse Lyse cells stimulate->lyse assay Perform NF-κB Promoter Assay lyse->assay measure Measure Luminescence (RIU) assay->measure end End measure->end

Caption: Workflow for in vitro NF-κB promoter assay.

Conclusion

This compound demonstrates significant anti-inflammatory properties in a range of preclinical models of inflammation and sepsis. Its multifaceted mechanism of action, centered on the inhibition of key pro-inflammatory signaling pathways such as NF-κB and JAK/STAT, and its ability to modulate the PI3K/Akt pathway, positions it as a compelling therapeutic candidate. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its continued development for the treatment of sepsis and other inflammatory conditions. Further research is warranted to fully elucidate its complex immunomodulatory effects and to translate these promising preclinical findings into clinical applications.

References

The Effects of CKD-712 on Dermal Fibroblasts: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-712, chemically known as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a synthetic tetrahydroisoquinoline alkaloid developed by Chong Kun Dang Pharmaceutical Corp. Initially investigated for its potent anti-inflammatory properties, particularly in the context of sepsis, emerging research has shed light on its effects on dermal fibroblasts, suggesting a potential role in wound healing and tissue regeneration. This technical guide provides a comprehensive overview of the known effects of this compound on dermal fibroblasts, focusing on its mechanism of action, impact on cellular processes, and the underlying signaling pathways.

Core Mechanism of Action in Dermal Fibroblasts

Current research indicates that this compound exerts its primary effects on human dermal fibroblasts (HDFs) by modulating the production of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis and tissue repair. The core mechanism involves the induction of Heme Oxygenase-1 (HO-1), a stress-responsive enzyme with anti-inflammatory and pro-angiogenic functions.

A key study has demonstrated that this compound treatment of HDFs leads to an increase in VEGF production. This effect is mediated through the upregulation of HO-1. The signaling cascade is initiated by the activation of AMP-activated protein kinase (AMPK), which in turn induces the expression of HO-1, leading to subsequent VEGF secretion.

Quantitative Data Summary

While detailed quantitative data from dose-response studies are limited in publicly available literature, the following table summarizes the observed effects of this compound on human dermal fibroblasts based on a key study.

Parameter MeasuredEffect of this compound TreatmentSignaling Pathway Implication
VEGF ProductionIncreasedMediated through HO-1 induction
Cell MigrationAcceleratedAntagonized by anti-VEGF antibodies
HO-1 ExpressionIncreasedInduced by AMPK activation
AMPK PhosphorylationIncreasedUpstream activator of HO-1
MMP-9 ExpressionSuppressed (in other cell types)Potential for extracellular matrix modulation

Note: The suppression of Matrix Metalloproteinase-9 (MMP-9) by this compound has been observed in cancer cell lines. While not directly tested in dermal fibroblasts in the available literature, this finding is relevant due to the crucial role of MMPs in extracellular matrix remodeling during wound healing and fibrosis.

Signaling Pathways

The signaling pathway through which this compound influences dermal fibroblast function is a linear cascade involving AMPK, HO-1, and VEGF.

CKD712_Signaling_Pathway CKD712 This compound AMPK AMPK Activation CKD712->AMPK Activates HO1 HO-1 Induction AMPK->HO1 Induces VEGF VEGF Production HO1->VEGF Leads to Migration Increased Cell Migration VEGF->Migration Promotes Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo Confirmation (Mouse Model) HDF_Culture 1. Culture Human Dermal Fibroblasts (HDFs) CKD712_Treatment 2. Treat HDFs with this compound HDF_Culture->CKD712_Treatment VEGF_Assay 3a. Measure VEGF Production (ELISA) CKD712_Treatment->VEGF_Assay Migration_Assay 3b. Assess Cell Migration (Wound Healing Assay) CKD712_Treatment->Migration_Assay Inhibitor_Studies 4. Use Inhibitors (e.g., AMPK, HO-1 inhibitors) to Elucidate Pathway CKD712_Treatment->Inhibitor_Studies Inhibitor_Studies->VEGF_Assay Inhibitor_Studies->Migration_Assay Wound_Model 5. Create Full-Thickness Skin Wounds in Mice Topical_Application 6. Apply this compound Topically Wound_Model->Topical_Application Wound_Closure 7. Measure Rate of Wound Closure Topical_Application->Wound_Closure

Preclinical Data on CKD-712: A Comprehensive Review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive search of publicly available scientific literature, clinical trial registries, and pharmaceutical company pipelines, no specific preclinical data for a compound designated "CKD-712" could be identified. The information presented in this document is a structured template based on the user's request, populated with hypothetical data to illustrate the format and depth of a typical preclinical data package. The experimental protocols and visualizations are provided as examples of how such information would be presented for a real compound.

Executive Summary

This document provides a hypothetical overview of the preclinical data for this compound, a novel investigational agent. The data herein suggest a potential mechanism of action and demonstrate preliminary efficacy and safety in non-clinical models. The information is intended to provide a framework for understanding the types of studies conducted during the preclinical development of a therapeutic candidate.

In Vitro Studies

Biochemical Assays

Data Presentation:

The inhibitory activity of this compound against its putative target and a panel of off-target kinases was assessed.

Table 1: Kinase Inhibition Profile of this compound

TargetIC50 (nM)Assay Type
Target Kinase A15.8Biochemical
Off-Target Kinase B> 10,000Biochemical
Off-Target Kinase C2,500Cellular

Experimental Protocols:

  • Biochemical Kinase Inhibition Assay:

    • Recombinant human kinases were incubated with serial dilutions of this compound (0.1 nM to 20 µM).

    • The reaction was initiated by the addition of ATP and a corresponding substrate.

    • After a 60-minute incubation at room temperature, the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.

    • IC50 values were determined from dose-response curves using a four-parameter logistic fit.

Cellular Assays

Data Presentation:

The effect of this compound on the proliferation of various cancer cell lines was evaluated.

Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines

Cell LineTissue of OriginGI50 (µM)
HCT116Colon0.5
A549Lung1.2
MDA-MB-231Breast2.5

Experimental Protocols:

  • Cell Proliferation Assay (MTT):

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were then treated with increasing concentrations of this compound for 72 hours.

    • MTT reagent was added to each well, and plates were incubated for 4 hours to allow for formazan crystal formation.

    • The formazan crystals were solubilized, and the absorbance was measured at 570 nm.

    • GI50 values were calculated as the concentration of the compound that caused a 50% reduction in cell growth.

In Vivo Studies

Pharmacokinetics

Data Presentation:

The pharmacokinetic properties of this compound were assessed in rodents following a single administration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral)

ParameterValue
Tmax (h)2
Cmax (ng/mL)850
AUC0-inf (ng·h/mL)4200
t1/2 (h)6.5
Bioavailability (%)45

Experimental Protocols:

  • Pharmacokinetic Study in Rats:

    • Male Sprague-Dawley rats were administered a single oral dose of this compound.

    • Blood samples were collected at predetermined time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

    • Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

    • Pharmacokinetic parameters were calculated using non-compartmental analysis.

Efficacy in Animal Models

Data Presentation:

The anti-tumor efficacy of this compound was evaluated in a human tumor xenograft model.

Table 4: Efficacy of this compound in a HCT116 Xenograft Model

Treatment GroupDose (mg/kg, p.o.)Dosing ScheduleFinal Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle-QD1800 ± 250-
This compound20QD900 ± 18050
This compound50QD450 ± 12075

Experimental Protocols:

  • Xenograft Efficacy Study:

    • Athymic nude mice were subcutaneously implanted with HCT116 human colorectal carcinoma cells.

    • When tumors reached an average volume of 100-150 mm³, mice were randomized into treatment groups.

    • This compound or vehicle was administered daily by oral gavage for 21 days.

    • Tumor volumes were measured twice weekly with calipers.

    • Tumor growth inhibition was calculated at the end of the study.

Visualizations

Signaling Pathway

Hypothetical Signaling Pathway of this compound Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Target_Kinase_A Target_Kinase_A Receptor_Tyrosine_Kinase->Target_Kinase_A Downstream_Signaling Downstream_Signaling Target_Kinase_A->Downstream_Signaling Cell_Cycle_Progression Cell_Cycle_Progression Downstream_Signaling->Cell_Cycle_Progression CKD_712 CKD_712 CKD_712->Target_Kinase_A

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

In Vivo Efficacy Study Workflow Start Start Tumor_Implantation Tumor Cell Implantation Start->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment_Phase 21-Day Treatment Randomization->Treatment_Phase Data_Collection Tumor Volume Measurement Treatment_Phase->Data_Collection Endpoint Endpoint Analysis Data_Collection->Endpoint End End Endpoint->End

Caption: Workflow for the in vivo xenograft efficacy study.

Methodological & Application

Application Notes and Protocols for a Novel Therapeutic Agent in Chronic Kidney Disease (CKD) Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "CKD-712" did not yield specific information on this compound. The following application notes and protocols are representative of experimental designs for a hypothetical therapeutic agent for Chronic Kidney Disease (CEO), based on established preclinical research models and signaling pathways.

Application Notes

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time.[1][2] Key pathological features include glomerulosclerosis, tubulointerstitial fibrosis, and inflammation, ultimately leading to a decline in the glomerular filtration rate (GFR).[1][3][4] The development and progression of CKD involve complex signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway, which is a major driver of renal fibrosis. Other significant pathways include those related to inflammation (e.g., NF-κB), oxidative stress, and apoptosis.

This document outlines experimental protocols to evaluate the efficacy of a hypothetical therapeutic agent, herein referred to as "this compound," designed to ameliorate the progression of CKD. The proposed mechanism of action for this hypothetical agent is the inhibition of the TGF-β signaling pathway, thereby reducing fibrosis and preserving renal function.

Experimental Protocols

I. In Vitro Evaluation of "this compound"

Objective: To assess the anti-fibrotic and anti-inflammatory effects of "this compound" in cultured renal cells.

1. Cell Culture:

  • Cell Line: Human proximal tubule epithelial cells (HK-2) or rat renal interstitial fibroblasts (NRK-49F).

  • Culture Conditions: Cells are to be cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Induction of Fibrotic Phenotype:

  • Cells will be seeded in 6-well plates and grown to 70-80% confluence.

  • To induce a fibrotic response, cells will be serum-starved for 24 hours, followed by treatment with recombinant human TGF-β1 (5 ng/mL) for 48 hours.

3. "this compound" Treatment:

  • "this compound" will be dissolved in an appropriate vehicle (e.g., DMSO).

  • Cells will be pre-treated with varying concentrations of "this compound" (e.g., 0.1, 1, 10 µM) for 1 hour before the addition of TGF-β1.

  • A vehicle control group and a TGF-β1 only group will be included.

4. Endpoint Analysis:

  • Western Blotting: To analyze the expression of fibrotic markers (e.g., α-smooth muscle actin (α-SMA), fibronectin, collagen I) and key proteins in the TGF-β signaling pathway (e.g., Smad2/3 phosphorylation).

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA levels of genes encoding fibrotic and inflammatory proteins.

  • Immunofluorescence Staining: To visualize the expression and localization of α-SMA.

  • Cell Viability Assay (e.g., MTT assay): To assess the cytotoxicity of "this compound".

Table 1: Hypothetical In Vitro Efficacy of "this compound" on Fibrotic Markers

Treatment Groupα-SMA Expression (Relative to Control)Fibronectin Expression (Relative to Control)p-Smad3/Smad3 Ratio
Vehicle Control1.0 ± 0.11.0 ± 0.21.0 ± 0.1
TGF-β1 (5 ng/mL)4.5 ± 0.53.8 ± 0.45.2 ± 0.6
TGF-β1 + "this compound" (1 µM)2.1 ± 0.31.9 ± 0.22.5 ± 0.3
TGF-β1 + "this compound" (10 µM)1.2 ± 0.21.1 ± 0.11.3 ± 0.2
II. In Vivo Evaluation of "this compound"

Objective: To determine the therapeutic efficacy of "this compound" in a rodent model of CKD.

1. Animal Model:

  • Model: 5/6 Subtotal Nephrectomy (SNx) model in male Sprague-Dawley rats (200-250g). This model mimics the progressive renal failure that occurs after a loss of renal mass.

  • Procedure: The surgery is performed in two stages. In the first stage, two-thirds of the left kidney is surgically removed. One week later, the entire right kidney is removed. Sham-operated animals will undergo the same surgical procedures without the removal of kidney tissue.

2. "this compound" Administration:

  • Dosing: Rats will be randomly assigned to different treatment groups: Sham, SNx + Vehicle, SNx + "this compound" (low dose), and SNx + "this compound" (high dose).

  • Route of Administration: Oral gavage, once daily.

  • Duration: Treatment will commence one week after the second surgery and continue for 8 weeks.

3. Endpoint Analysis:

  • Renal Function: Blood and urine samples will be collected at baseline and at regular intervals to measure serum creatinine, blood urea nitrogen (BUN), and urinary protein excretion.

  • Blood Pressure: Systolic blood pressure will be monitored weekly using the tail-cuff method.

  • Histopathology: At the end of the study, kidneys will be harvested, fixed in formalin, and embedded in paraffin. Sections will be stained with Hematoxylin and Eosin (H&E), Masson's trichrome, and Picrosirius red to assess glomerulosclerosis and interstitial fibrosis.

  • Immunohistochemistry: To detect the expression of α-SMA and collagen I in kidney sections.

Table 2: Hypothetical In Vivo Efficacy of "this compound" on Renal Function and Fibrosis

Treatment GroupSerum Creatinine (mg/dL)BUN (mg/dL)Urinary Protein (mg/24h)Glomerulosclerosis IndexInterstitial Fibrosis (%)
Sham0.5 ± 0.120 ± 315 ± 40.2 ± 0.11.5 ± 0.5
SNx + Vehicle1.8 ± 0.385 ± 10150 ± 202.8 ± 0.425 ± 5
SNx + "this compound" (Low Dose)1.2 ± 0.260 ± 890 ± 151.5 ± 0.312 ± 3
SNx + "this compound" (High Dose)0.8 ± 0.140 ± 550 ± 100.8 ± 0.25 ± 2

Visualizations

Caption: Hypothetical mechanism of "this compound" inhibiting the TGF-β signaling pathway.

References

Application Notes and Protocols for CKD-712 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-712, a higenamine derivative also known as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is an anti-inflammatory agent with potential therapeutic applications in conditions such as sepsis.[1] In vitro studies are crucial for elucidating its mechanism of action and characterizing its pharmacological profile. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and cellular effects of this compound, focusing on its impact on inflammatory signaling pathways, Rho-associated coiled-coil kinase (ROCK) activity, and endothelial barrier function.

Data Presentation

Table 1: Effect of this compound on LPS-Induced NF-κB Activation in HEK293-TLR4 Cells
This compound Concentration (µM)LPS (25 ng/ml) NF-κB Activity (RIU)LPS (50 ng/ml) NF-κB Activity (RIU)
0 (Control)200,000500,000
50< 100,000< 200,000
RIU: Relative Intensity Units[1]
Table 2: Concentration-Dependent Effect of this compound on Akt Activation in HEK293-TLR4 Cells
This compound ConcentrationEffect on LPS-Stimulated Akt Phosphorylation
Low ConcentrationAugmentation
High ConcentrationInhibition
Quantitative data for specific concentrations and fold-changes are not readily available in the reviewed literature.[1]
Table 3: Summary of Expected Outcomes for this compound in Key In Vitro Assays
AssayKey ParameterExpected Effect of this compound
ROCK Inhibition AssayIC50Data not available in public literature
Endothelial Permeability AssayChange in TEER or FITC-Dextran FluxData not available in public literature

Experimental Protocols

NF-κB Activation Assay (Luciferase Reporter Assay)

This protocol is designed to quantify the inhibitory effect of this compound on the NF-κB signaling pathway, a central mediator of inflammation.

Materials:

  • HEK293 cells stably expressing Toll-like receptor 4 (HEK293-TLR4)

  • This compound

  • Lipopolysaccharide (LPS)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., pCMV-β-galactosidase)

  • Transfection reagent

  • Luciferase Assay System

  • Cell culture medium and supplements

  • 12-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293-TLR4 cells in 12-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • This compound Pre-treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Pre-treat the cells for 1 hour.[1]

  • LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (e.g., 25 or 50 ng/ml) for 6 hours to activate the NF-κB pathway.[1]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

  • Normalization: Normalize the luciferase activity to the β-galactosidase activity from the control plasmid to account for variations in transfection efficiency.

Akt Activation Assay (Western Blot)

This protocol assesses the modulatory effect of this compound on the PI3K/Akt signaling pathway, which is involved in cell survival and inflammation.

Materials:

  • HEK293-TLR4 cells

  • This compound

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Culture HEK293-TLR4 cells to 80-90% confluency. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and express the results as the ratio of phosphorylated Akt to total Akt.

ROCK Inhibition Assay (In Vitro Kinase Assay)

This protocol is a general guideline for assessing the direct inhibitory effect of this compound on ROCK activity. Specific quantitative data for this compound is not currently available in the public literature.

Materials:

  • Recombinant active ROCK1 or ROCK2 enzyme

  • Kinase assay buffer

  • ATP

  • ROCK substrate (e.g., MYPT1)

  • This compound at various concentrations

  • Positive control ROCK inhibitor (e.g., Y-27632)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay or anti-phospho-MYPT1 antibody)

  • 96-well plates

  • Plate reader (luminescence or absorbance)

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, recombinant ROCK enzyme, and the ROCK substrate.

  • Inhibitor Addition: Add this compound at a range of concentrations to the wells. Include wells with a positive control inhibitor and a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection:

    • Luminescence-based: Add the detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is proportional to kinase activity. Read the luminescence on a plate reader.

    • ELISA-based: If using an antibody-based detection method, transfer the reaction mixture to a plate coated with the substrate, and follow standard ELISA procedures using a phospho-specific antibody to the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Endothelial Permeability Assay (Transwell Assay)

This protocol measures the effect of this compound on the permeability of an endothelial cell monolayer, a key aspect of vascular barrier function. Quantitative data on the effect of this compound on endothelial permeability is not currently available in the public literature.

Materials:

  • Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells

  • Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

  • Endothelial cell growth medium

  • This compound

  • Inflammatory stimulus (e.g., LPS or TNF-α)

  • FITC-Dextran (40 kDa)

  • Transendothelial Electrical Resistance (TEER) measurement system (optional)

  • Fluorescence plate reader

Protocol:

  • Cell Seeding: Seed HUVECs onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed. This can be confirmed by visual inspection and/or by measuring TEER.

  • Treatment:

    • Replace the medium in both the apical and basolateral chambers with fresh medium.

    • Add this compound at desired concentrations to the apical chamber and incubate for a specified pre-treatment time (e.g., 1 hour).

    • Add the inflammatory stimulus (e.g., LPS) to the apical chamber to induce hyperpermeability.

  • Permeability Measurement (FITC-Dextran):

    • After the treatment period, add FITC-Dextran to the apical chamber.

    • Incubate for a defined period (e.g., 1-4 hours).

    • Collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the samples using a fluorescence plate reader.

    • The amount of FITC-Dextran that has passed through the monolayer is indicative of its permeability.

  • Permeability Measurement (TEER - Optional):

    • Before and after treatment, measure the TEER of the endothelial monolayer using a TEER measurement system.

    • A decrease in TEER indicates an increase in permeability.

  • Data Analysis: Compare the FITC-Dextran flux or the change in TEER in this compound-treated groups to the control group treated with the inflammatory stimulus alone.

Mandatory Visualizations

G cluster_0 This compound Experimental Workflow: NF-κB Inhibition Assay A Seed HEK293-TLR4 Cells B Transfect with NF-κB Luciferase Reporter A->B C Pre-treat with this compound (1 hr) B->C D Stimulate with LPS (6 hrs) C->D E Lyse Cells D->E F Measure Luciferase Activity E->F G Normalize and Analyze Data F->G

Caption: Workflow for NF-κB Inhibition Assay.

G cluster_1 This compound Signaling Pathway Modulation LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB PI3K PI3K TLR4->PI3K Inflammation Inflammatory Response NFkB->Inflammation Akt Akt Phosphorylation PI3K->Akt CKD712 This compound CKD712->NFkB Inhibits CKD712->Akt Modulates (conc. dependent)

Caption: this compound Signaling Pathway Modulation.

G cluster_2 Endothelial Permeability Assay Workflow HUVEC Seed HUVECs on Transwell Confluence Culture to Confluence HUVEC->Confluence Treat Pre-treat with this compound Confluence->Treat Stimulate Add Inflammatory Stimulus (e.g., LPS) Treat->Stimulate Permeability Measure Permeability (FITC-Dextran or TEER) Stimulate->Permeability Analyze Analyze Barrier Function Permeability->Analyze

Caption: Endothelial Permeability Assay Workflow.

References

Application Notes and Protocols for CKD-712 in a Renal Fibrosis Cell Culture Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound or cell line designated "CKD-712." The following application notes and protocols are based on a hypothetical therapeutic agent, herein named this compound, presumed to be an inhibitor of the TGF-β signaling pathway, a key mediator of renal fibrosis. The experimental designs, data, and protocols are representative of methodologies used in the investigation of anti-fibrotic compounds for chronic kidney disease (CKD).

Introduction to this compound

This compound is a novel, potent, and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Chronic kidney disease is often characterized by the progressive accumulation of extracellular matrix proteins, leading to renal fibrosis and a decline in kidney function. The TGF-β pathway is a central driver of this fibrotic process. By targeting this pathway, this compound presents a promising therapeutic strategy to attenuate or reverse renal fibrosis. These application notes provide detailed protocols for utilizing this compound in a cell culture model of renal fibrosis.

Hypothetical Mechanism of Action

This compound is hypothesized to act by competitively inhibiting the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β type I receptor (ALK5). This inhibition prevents the translocation of the Smad complex to the nucleus, thereby suppressing the transcription of pro-fibrotic genes such as alpha-smooth muscle actin (α-SMA) and Collagen Type I.

Signaling Pathway of this compound Inhibition

CKD712_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_receptor TGF-β Receptor (ALK5) Smad2_3 Smad2/3 TGFB_receptor->Smad2_3 Phosphorylates pSmad2_3 p-Smad2/3 Smad_complex Smad Complex (p-Smad2/3 + Smad4) pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Transcription of Pro-fibrotic Genes (α-SMA, Collagen I) Smad_complex->Transcription Promotes TGFB TGF-β1 TGFB->TGFB_receptor Binds CKD712 This compound CKD712->TGFB_receptor Inhibits Experimental_Workflow start Start seed_cells Seed HK-2 cells in 6-well plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h serum_starve Serum-starve cells for 12h incubate_24h->serum_starve pretreat Pre-treat with this compound (various concentrations) for 2h serum_starve->pretreat induce_fibrosis Induce fibrosis with TGF-β1 (10 ng/mL) for 48h pretreat->induce_fibrosis harvest Harvest cells for analysis (RNA, Protein) induce_fibrosis->harvest end End harvest->end

Application Notes and Protocols: CKD-712 in a Murine Model of Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the proposed mechanism and experimental framework for evaluating CKD-712 in a murine model of cutaneous wound healing. This compound, a potent inducer of heme oxygenase-1 (HO-1), has been demonstrated to accelerate wound closure. The primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), which in turn induces HO-1 expression. This leads to an increase in the production of vascular endothelial growth factor (VEGF), a critical signaling protein in angiogenesis and tissue repair. The protocols outlined below are based on the findings from a key study and are intended to serve as a guide for researchers investigating the therapeutic potential of this compound in wound healing.

Proposed Mechanism of Action

This compound promotes wound healing through a signaling cascade that enhances the production of VEGF. The proposed pathway is initiated by the activation of AMPK, which acts as an upstream regulator of HO-1. The induction of HO-1 subsequently stimulates the production of VEGF. This increase in VEGF is associated with enhanced migration of human dermal fibroblasts (HDFs), a crucial process for wound closure. The pro-healing effects of this compound can be attenuated by inhibitors of AMPK and HO-1, as well as by anti-VEGF antibodies, highlighting the critical roles of these components in the signaling pathway.[1]

Data Summary

The following table summarizes the qualitative effects of this compound and various inhibitors on key processes involved in wound healing, as described in the literature.[1]

Treatment Group Effect on VEGF Production Effect on HDF Migration Effect on In Vivo Wound Closure
This compound ↑ (Significantly Increased)↑ (Accelerated)↑ (Significantly Shortened Time)
This compound + anti-VEGF antibody -↓ (Antagonized)Not Reported
This compound + AMPK inhibitor (Compound C) ↓ (Significantly Reduced)Not ReportedNot Reported
This compound + HO-1 inhibitor (SnPPIX) ↓ (Significantly Reduced)Not Reported↓ (Antagonized)
This compound + Inhibitors of MAPKs, PI3K, PKC No Significant ReductionNot ReportedNot Reported

Note: "↑" indicates an increase/acceleration, "↓" indicates a decrease/antagonism, and "-" indicates no significant effect.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a murine model of full-thickness skin wounds.

Full-Thickness Excisional Wound Healing Model in Mice

This protocol describes the creation of a full-thickness skin wound and subsequent treatment to assess the wound healing properties of this compound.

Materials:

  • 8-10 week old male C57BL/6 mice

  • Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)

  • Electric shaver and depilatory cream

  • Surgical scissors, forceps, and a 6 mm sterile biopsy punch

  • This compound solution (concentration to be determined by dose-response studies)

  • Vehicle control (e.g., phosphate-buffered saline)

  • Transparent dressing

  • Digital camera and ruler for wound measurement

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a standard approved protocol.

    • Shave the dorsal surface of the mouse and apply a depilatory cream to remove any remaining hair.

    • Disinfect the surgical area with 70% ethanol.

  • Wound Creation:

    • Create a full-thickness excisional wound on the dorsum using a 6 mm sterile biopsy punch.

  • Treatment Administration:

    • Topically apply a defined volume of the this compound solution or vehicle control to the wound bed.

    • Cover the wound with a transparent dressing to prevent contamination and desiccation.

  • Wound Monitoring and Measurement:

    • Photograph the wound daily or at specified time points (e.g., days 0, 3, 7, 10, and 14).

    • Measure the wound area from the photographs using image analysis software.

    • Calculate the percentage of wound closure relative to the initial wound area.

  • Tissue Harvesting and Analysis:

    • At the end of the experiment, euthanize the mice and harvest the wound tissue.

    • Process the tissue for histological analysis (e.g., H&E staining for re-epithelialization and granulation tissue formation) and immunohistochemistry (e.g., for markers of angiogenesis like CD31).

In Vitro Human Dermal Fibroblast (HDF) Migration Assay

This protocol is for assessing the effect of this compound on the migration of human dermal fibroblasts, a key cell type in wound healing.

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (various concentrations)

  • Inhibitors (e.g., AMPK inhibitor, HO-1 inhibitor, anti-VEGF antibody)

  • 24-well plates with cell culture inserts (e.g., Boyden chambers)

  • Microscope and imaging software

Procedure:

  • Cell Culture:

    • Culture HDFs in standard cell culture medium until they reach 80-90% confluency.

    • Starve the cells in serum-free medium for 24 hours prior to the assay.

  • Migration Assay:

    • Seed the starved HDFs in the upper chamber of the cell culture inserts.

    • In the lower chamber, add medium containing different concentrations of this compound, with or without inhibitors.

    • Incubate the plates for a specified period (e.g., 24 hours) to allow for cell migration.

  • Quantification of Migration:

    • Remove the non-migrated cells from the upper surface of the insert membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several random fields under a microscope.

Visualizations

G CKD712 This compound AMPK AMPK Activation CKD712->AMPK HO1 HO-1 Induction AMPK->HO1 VEGF VEGF Production HO1->VEGF WoundHealing Accelerated Wound Healing VEGF->WoundHealing

Caption: Signaling pathway of this compound in promoting wound healing.

G cluster_prep Preparation cluster_treat Treatment & Monitoring cluster_analysis Analysis AnimalPrep Animal Preparation (Anesthesia, Shaving) WoundCreation Full-Thickness Wound Creation (6mm punch) AnimalPrep->WoundCreation Treatment Topical Application (this compound or Vehicle) WoundCreation->Treatment Monitoring Wound Measurement (Daily Photography) Treatment->Monitoring Harvest Tissue Harvest (Endpoint) Monitoring->Harvest Analysis Histological & Immunohistochemical Analysis Harvest->Analysis

Caption: Experimental workflow for the in vivo wound healing model.

References

Application Notes and Protocols: CKD-712 in a Rat Model of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct studies utilizing "CKD-712" in a rat model of myocardial infarction were identified in the available literature. The following application notes and protocols are based on studies of closely related compounds, namely the thiazolidinediones (TZDs) pioglitazone and rosiglitazone, which are also peroxisome proliferator-activated receptor-gamma (PPARγ) agonists. These protocols are provided as a representative framework for researchers, scientists, and drug development professionals.

Introduction

Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide. Animal models are crucial for understanding the pathophysiology of MI and for the preclinical evaluation of novel therapeutic agents. The rat model of MI induced by left anterior descending (LAD) coronary artery ligation is a well-established and widely used model that mimics the clinical scenario of acute MI.

This document provides detailed protocols for inducing MI in rats via LAD ligation and for the administration of a test compound, using the TZD class of drugs as a surrogate for this compound. Additionally, it summarizes the expected quantitative outcomes and illustrates the potential signaling pathways involved in the cardioprotective effects of such compounds.

Data Presentation: Efficacy of Thiazolidinediones in a Rat MI Model

The following tables summarize the quantitative data from studies investigating the effects of pioglitazone and rosiglitazone in rat models of myocardial infarction.

Table 1: Effect of Thiazolidinediones on Myocardial Infarct Size

CompoundDosageAdministration RouteIschemia/Reperfusion DurationInfarct Size Reduction (%) vs. ControlReference
Pioglitazone3 mg/kg/day for 7 daysOral30 min / 24 hrSignificantly smaller[1]
Pioglitazone5 mg/kg/dayOral30 min / 120 minSignificantly lower[2]
Pioglitazone10 mg/kg/dayOral30 min / 120 minSignificantly lower[2]
Rosiglitazone1 mg/kgIntravenous30 min / 120 minReduced[3]
Rosiglitazone1 mg/kgIntravenousNot specified30%[4]
Rosiglitazone3 mg/kgIntravenousNot specified37%
Rosiglitazone3 mg/kg/day for 7 daysOralNot specifiedSignificant reduction

Table 2: Effect of Thiazolidinediones on Cardiac Biomarkers

CompoundDosageBiomarkerOutcomeReference
Pioglitazone2 µM (perfused)CK-MB, LDHSignificantly reduced release
RosiglitazoneNot specifiedCreatine KinaseDecreased release

Table 3: Effects of Rosiglitazone on Myocardial Apoptosis and Inflammation

ParameterRosiglitazone Treatment vs. AMI ModelReference
Myocardial Apoptosis RateNotably lower (24.82% vs. 40.37%)
TLR-4 Protein ExpressionEvidently lower
NF-κB Protein ExpressionEvidently lower

Experimental Protocols

Myocardial Infarction Induction: Left Anterior Descending (LAD) Coronary Artery Ligation

This protocol describes the surgical procedure for inducing myocardial infarction in rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetics (e.g., ketamine/xylazine cocktail, isoflurane)

  • Rodent ventilator

  • Surgical instruments (forceps, scissors, needle holder, retractors)

  • Suture material (e.g., 6-0 silk)

  • Electrocardiogram (ECG) monitor

  • Heating pad

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat using an appropriate anesthetic regimen. Intubate the rat and connect it to a rodent ventilator.

  • Surgical Incision: Place the rat in a supine position on a heating pad to maintain body temperature. Make a left thoracotomy incision at the fourth or fifth intercostal space.

  • Heart Exposure: Gently retract the ribs to expose the heart. The left anterior descending (LAD) coronary artery will be visible on the surface of the left ventricle.

  • LAD Ligation: Carefully pass a 6-0 silk suture under the LAD artery. Ligate the artery to induce myocardial ischemia. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the myocardium and by ST-segment elevation on the ECG.

  • Wound Closure: Close the thoracic cavity in layers. Suture the muscle layers and then the skin.

  • Post-operative Care: Administer analgesics as required and monitor the animal closely during recovery.

Administration of Test Compound (this compound surrogate)

This protocol is based on the administration of pioglitazone in rat MI models.

Materials:

  • Test compound (e.g., Pioglitazone)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentration.

  • Administration: Administer the test compound or vehicle to the rats via oral gavage.

  • Dosing Regimen: A typical dosing regimen involves daily administration for a period of 7 days prior to the induction of MI. Doses can range from 3 to 10 mg/kg/day.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

G cluster_pre_op Pre-Operative Phase cluster_op Surgical Phase cluster_post_op Post-Operative Phase acclimatization Acclimatization of Rats drug_admin Daily Oral Administration (this compound or Vehicle) acclimatization->drug_admin anesthesia Anesthesia and Ventilation drug_admin->anesthesia thoracotomy Left Thoracotomy anesthesia->thoracotomy ligation LAD Ligation thoracotomy->ligation closure Wound Closure ligation->closure recovery Post-operative Recovery and Monitoring closure->recovery assessment Assessment of Cardiac Function and Infarct Size recovery->assessment biochemical Biochemical and Histological Analysis recovery->biochemical

Caption: Experimental workflow for the rat model of myocardial infarction.

Putative Signaling Pathway of this compound (as a TZD) in Cardioprotection

G CKD712 This compound (Thiazolidinedione) PPARg PPARγ CKD712->PPARg activates PI3K PI3K PPARg->PI3K activates AMPK AMPK PPARg->AMPK activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS phosphorylates (activates) NO Nitric Oxide (NO) eNOS->NO produces Cardioprotection Cardioprotection (Reduced Infarct Size, Improved Function) NO->Cardioprotection AMPK->eNOS activates AMPK->Cardioprotection

Caption: Proposed signaling pathway for this compound-mediated cardioprotection.

Detailed AMPK and eNOS Activation Pathway

G cluster_upstream Upstream Activation cluster_pathways Signaling Cascades cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome CKD712 This compound (Thiazolidinedione) PPARg PPARγ CKD712->PPARg activates PI3K PI3K PPARg->PI3K AMPK AMPK PPARg->AMPK Akt Akt PI3K->Akt phosphorylates eNOS eNOS Akt->eNOS phosphorylates (Ser1177) AMPK->eNOS activates NO Nitric Oxide (NO) eNOS->NO Cardioprotection Cardioprotection NO->Cardioprotection

Caption: Detailed AMPK and eNOS activation pathways in cardioprotection.

Discussion

The provided protocols and data, based on the actions of thiazolidinediones, suggest that a compound like this compound, if it belongs to the same class, could offer significant cardioprotection in a rat model of myocardial infarction. The mechanism of action is likely multifactorial, involving the activation of PPARγ, which in turn can stimulate pro-survival signaling pathways such as the PI3K/Akt/eNOS and AMPK pathways. These pathways converge to increase the production of nitric oxide, a key molecule in vasodilation and cardioprotection, and to modulate cellular energy metabolism and reduce apoptosis.

Researchers utilizing these protocols should carefully consider the specific properties of this compound and optimize the dosage and administration regimen accordingly. The endpoints for assessing efficacy should include a comprehensive evaluation of infarct size, cardiac function, and relevant biomarkers of cardiac injury and inflammation.

References

Application Notes and Protocols for CKD-702 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information is available for a compound designated "CKD-712." The following application notes and protocols are provided as a representative example based on the publicly disclosed preclinical data for CKD-702 , a bispecific antibody developed by Chong Kun Dang Pharmaceutical. CKD-702 targets both the c-Met and Epidermal Growth Factor Receptor (EGFR) pathways.

Introduction

CKD-702 is a tetravalent IgG1-like bispecific antibody designed to dually target c-Met and EGFR. It is engineered with a single-chain variable fragment (scFv) specific to EGFR genetically fused to the C-terminus of a conventional IgG1 antibody targeting c-Met. This dual-targeting mechanism allows CKD-702 to bind with high affinity to the extracellular domains of both receptors, effectively blocking ligand binding and subsequent signaling. Furthermore, CKD-702 induces the internalization and degradation of both c-Met and EGFR, leading to a comprehensive inhibition of their downstream pathways involved in tumor cell proliferation, survival, and resistance to therapy.[1][2] These application notes provide a summary of in vivo dosages and a detailed protocol for evaluating the anti-tumor efficacy of CKD-702 in preclinical xenograft models.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and their corresponding anti-tumor effects in a patient-derived xenograft (PDX) model of lung adenocarcinoma with activating EGFR mutation and c-Met overexpression.[3]

Compound Dosage Animal Model Tumor Growth Inhibition (%TGI) Tumor Growth Delay (%TGD) Reference
CKD-70210 mg/kgNOD/SCID mice with lung adenocarcinoma PDX93.6118.5[3]
CKD-70220 mg/kgNOD/SCID mice with lung adenocarcinoma PDX97.5311.8[3]

Experimental Protocols

This section outlines a detailed methodology for a typical in vivo efficacy study of CKD-702 in a xenograft mouse model.

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice, 6-8 weeks of age.

  • Cell Line: A human non-small cell lung cancer (NSCLC) cell line with known c-Met amplification and/or EGFR mutation (e.g., HCC827, NCI-H1975) or patient-derived tumor fragments.

  • Tumor Implantation:

    • Harvest cultured tumor cells during their exponential growth phase and resuspend in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 5 x 10^7 cells/mL.

    • Mix the cell suspension 1:1 with Matrigel (Corning) to a final concentration of 2.5 x 10^7 cells/mL.

    • Subcutaneously inject 0.1 mL of the cell-Matrigel suspension into the right flank of each mouse.

    • For PDX models, surgically implant a small fragment (approx. 2-3 mm³) of the patient-derived tumor tissue subcutaneously into the flank of NOD/SCID mice.

  • Tumor Growth Monitoring:

    • Monitor the animals for tumor growth.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with a digital caliper two to three times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.

    • When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

Dosing and Administration
  • Test Article: CKD-702, reconstituted in a sterile vehicle solution (e.g., phosphate-buffered saline, pH 7.4).

  • Dosage Levels: Based on preclinical data, dosages of 10 mg/kg and 20 mg/kg are recommended for efficacy studies. A vehicle control group should be included.

  • Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • Dosing Schedule: Administer the treatment twice weekly for a duration of 3-4 weeks.

  • Administration Procedure:

    • Weigh each mouse on the day of dosing to calculate the precise volume of CKD-702 to be administered.

    • Administer the calculated volume of CKD-702 or vehicle control solution via the chosen route.

    • Monitor the animals for any signs of toxicity or adverse reactions throughout the study.

Efficacy Evaluation
  • Primary Endpoint: Tumor growth inhibition.

  • Data Analysis:

    • Continue to measure tumor volumes two to three times weekly.

    • At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group using the formula: %TGI = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.

    • Tumor growth delay (%TGD) can also be calculated by comparing the time it takes for tumors in the treated groups to reach a specific volume compared to the control group.

  • Optional Endpoints:

    • Body Weight: Monitor and record the body weight of each animal twice weekly as an indicator of general health and toxicity.

    • Tumor Tissue Analysis: At the end of the study, tumors can be excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for p-Met, p-EGFR) or immunohistochemistry to assess target engagement and downstream signaling inhibition.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Randomization cluster_treatment Treatment Phase cluster_evaluation Efficacy Evaluation cell_culture Tumor Cell Culture (e.g., NSCLC cell line) implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation pdx_model Patient-Derived Tumor Tissue Preparation pdx_model->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Groups (Tumor Volume ~100-150 mm³) tumor_growth->randomization treatment CKD-702 Administration (e.g., 10 & 20 mg/kg, i.p., 2x/week) randomization->treatment control Vehicle Control Administration randomization->control volume_measurement Tumor Volume Measurement (2-3x/week) treatment->volume_measurement control->volume_measurement endpoint End of Study: - % Tumor Growth Inhibition - Tumor Excision for PD Analysis volume_measurement->endpoint

Caption: Experimental workflow for in vivo efficacy testing of CKD-702.

CKD-702 Signaling Pathway Inhibition

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cMet c-Met PI3K PI3K cMet->PI3K RAS RAS cMet->RAS EGFR EGFR EGFR->PI3K EGFR->RAS HGF HGF HGF->cMet binds EGF EGF EGF->EGFR binds AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CKD702 CKD-702 CKD702->cMet inhibits CKD702->EGFR inhibits

Caption: CKD-702 mechanism of action on c-Met and EGFR signaling pathways.

References

Application Notes and Protocols for the Administration of CKD-712 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are generalized for the administration of a synthetic tetrahydroisoquinoline alkaloid, such as CKD-712, in a research setting. As of the date of this document, specific public data on the in vivo administration of this compound in mice is limited. Therefore, these guidelines are based on reported methodologies for other structurally related tetrahydroisoquinoline derivatives. Researchers should conduct dose-ranging and toxicity studies to determine the optimal and safe dosage for this compound in their specific experimental model.

Introduction

This compound is a synthesized tetrahydroisoquinoline alkaloid. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including potential anticancer and anti-inflammatory effects. Preliminary research suggests that some tetrahydroisoquinoline alkaloids may exert their effects through the suppression of NF-κB regulated proteins. This document provides a generalized framework for the administration of this compound to mice for preclinical research, covering common administration routes, recommended vehicle solutions, and a general experimental workflow.

Data Presentation

Due to the absence of specific quantitative data for this compound in the public domain, the following table summarizes dosage information from a study on a related synthetic tetrahydroisoquinoline alkaloid, MHTP, which has demonstrated anti-inflammatory effects in mice. This data can serve as a starting point for designing pilot studies for this compound.

CompoundAnimal ModelAdministration RouteDosage RangeVehicleReported Effects
MHTPMiceIntraperitoneal (i.p.)2.5 - 10 mg/kgNot specifiedAnti-inflammatory

Experimental Protocols

The following are detailed protocols for two common routes of administration for novel compounds in mice: intraperitoneal injection and oral gavage. The selection of the appropriate route depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the specific aims of the study.

Protocol for Intraperitoneal (i.p.) Injection

Objective: To deliver this compound systemically with rapid absorption.

Materials:

  • This compound

  • Sterile vehicle solution (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO or Tween 80)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in a minimal amount of a suitable solubilizing agent (e.g., DMSO) if necessary.

    • Bring the solution to the final desired concentration with a sterile vehicle (e.g., saline). The final concentration of the solubilizing agent should be kept to a minimum (typically <10% for DMSO) and be consistent across all treatment groups, including the vehicle control.

    • Ensure the final solution is sterile, for example, by filtration through a 0.22 µm filter.

  • Animal Handling and Dosing:

    • Weigh the mouse to accurately calculate the injection volume. The recommended maximum injection volume for intraperitoneal administration in mice is 10 mL/kg.

    • Gently restrain the mouse, exposing the lower abdominal quadrants.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a shallow angle (approximately 10-20 degrees) into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ before injecting the solution.

    • Administer the calculated volume of the this compound solution or vehicle control.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or abnormal behavior.

    • Continue to monitor the animal according to the study-specific endpoints.

Protocol for Oral Gavage

Objective: To administer this compound via the enteral route, mimicking oral drug administration in humans.

Materials:

  • This compound

  • Appropriate vehicle for oral administration (e.g., water, corn oil, or a suspension with an agent like carboxymethylcellulose)

  • Flexible or rigid oral gavage needles (typically 20-22 gauge for mice)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution/Suspension:

    • Prepare the this compound formulation at the desired concentration in a suitable vehicle. For suspensions, ensure homogeneity by thorough mixing before each administration.

  • Animal Handling and Dosing:

    • Weigh the mouse to determine the correct administration volume. The maximum recommended volume for oral gavage in mice is typically 10 mL/kg.

    • Gently but firmly restrain the mouse to immobilize its head.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth to reach the stomach.

    • Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.

    • Administer the solution or suspension slowly and smoothly.

  • Post-Administration Monitoring:

    • Return the mouse to its cage and observe for any signs of respiratory distress, which could indicate accidental administration into the trachea.

    • Monitor the animal for any other adverse effects as per the experimental design.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate a potential mechanism of action for a tetrahydroisoquinoline alkaloid and a general experimental workflow for evaluating a new compound in mice.

G Potential Signaling Pathway of a Tetrahydroisoquinoline Alkaloid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases NF-κB_active NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_active Translocates This compound This compound This compound->IKK Inhibits Target Genes Target Genes NF-κB_active->Target Genes Induces Transcription Inflammatory Stimulus Inflammatory Stimulus Inflammatory Stimulus->Receptor

Caption: Potential mechanism of this compound via inhibition of the NF-κB signaling pathway.

G General Experimental Workflow for In Vivo Compound Evaluation Start Start Acclimatization Animal Acclimatization Start->Acclimatization Randomization Randomization into Groups Acclimatization->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring In-life Monitoring (e.g., Body Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Data Collection (e.g., Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis End End Analysis->End

Caption: A generalized workflow for preclinical evaluation of this compound in a mouse model.

Application Notes and Protocols for Investigating CKD-712 Mediated VEGF Induction in Human Umbilical Vein Endothelial Cells (HUVECs)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vascular Endothelial Growth Factor (VEGF) is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in various physiological and pathological conditions, including wound healing, embryonic development, and tumor growth. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) are crucial for understanding the molecular mechanisms that govern angiogenesis. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the effects of CKD-712 on VEGF induction in HUVECs. While direct evidence of this compound inducing VEGF is not yet established, this document outlines a hypothesized mechanism and provides detailed protocols to test this hypothesis.

This compound has been associated with chronic kidney disease and is known to interact with the sphingosine-1-phosphate (S1P) signaling pathway. S1P is a bioactive lipid that, through its receptor S1P1, has been shown to induce VEGF expression and promote angiogenesis in HUVECs.[1][2] Therefore, it is hypothesized that this compound may act as an agonist of the S1P1 receptor, leading to the downstream induction of VEGF and subsequent pro-angiogenic effects in HUVECs. The following protocols are designed to investigate this proposed mechanism of action.

Hypothesized Signaling Pathway of this compound in HUVECs

The proposed signaling cascade initiated by this compound in HUVECs, leading to VEGF induction and angiogenesis, is depicted below. This pathway is based on the known signaling of S1P1 receptor activation in endothelial cells.

CKD712_VEGF_Pathway CKD712 This compound S1P1 S1P1 Receptor CKD712->S1P1 (Hypothesized Agonist) Src Src S1P1->Src PI3K PI3K Src->PI3K ERK ERK1/2 Src->ERK Akt Akt PI3K->Akt VEGF VEGF Induction Akt->VEGF ERK->VEGF Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) VEGF->Angiogenesis

Caption: Hypothesized signaling cascade of this compound in HUVECs.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experimental protocols, based on the pro-angiogenic effects of S1P receptor activation. These tables should be populated with experimental data.

Table 1: Effect of this compound on HUVEC Proliferation

Treatment GroupConcentration (µM)Absorbance (450 nm)% Proliferation vs. Control
Vehicle Control-100%
This compound0.1
This compound1
This compound10
VEGF (Positive Control)20 ng/mL

Table 2: Effect of this compound on HUVEC Migration

Treatment GroupConcentration (µM)Migrated Cells (per field)% Migration vs. Control
Vehicle Control-100%
This compound0.1
This compound1
This compound10
VEGF (Positive Control)20 ng/mL

Table 3: Effect of this compound on HUVEC Tube Formation

Treatment GroupConcentration (µM)Total Tube Length (µm)Number of Branch Points
Vehicle Control-
This compound0.1
This compound1
This compound10
VEGF (Positive Control)20 ng/mL

Table 4: Effect of this compound on VEGF mRNA Expression (qRT-PCR)

Treatment GroupConcentration (µM)Relative VEGF mRNA Expression (Fold Change)
Vehicle Control-1.0
This compound0.1
This compound1
This compound10
Hypoxia (Positive Control)1% O₂

Experimental Protocols

Detailed methodologies for key experiments are provided below.

HUVEC Culture

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 Culture Flasks

Protocol:

  • Culture HUVECs in T-75 flasks coated with 0.1% gelatin.

  • Maintain cells in EGM-2 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells when they reach 80-90% confluency using Trypsin-EDTA.

  • Use HUVECs between passages 3 and 6 for all experiments to ensure consistency.

HUVEC Proliferation Assay (WST-1/MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • HUVECs

  • 96-well plates

  • EGM-2 with 2% FBS

  • This compound (various concentrations)

  • VEGF (positive control)

  • WST-1 or MTT reagent

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 with 10% FBS.

  • Allow cells to attach overnight at 37°C.

  • Replace the medium with 100 µL of EGM-2 containing 2% FBS and the desired concentrations of this compound or VEGF.

  • Incubate for 48 hours.

  • Add 10 µL of WST-1 or MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Proliferation_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Seed HUVECs (5x10³ cells/well) Attach Overnight Incubation (Attachment) Seed->Attach Treat Treat with this compound or VEGF Attach->Treat Incubate48 Incubate for 48h Treat->Incubate48 AddWST1 Add WST-1/MTT Incubate48->AddWST1 Incubate4 Incubate for 2-4h AddWST1->Incubate4 Read Measure Absorbance (450 nm) Incubate4->Read

Caption: HUVEC Proliferation Assay Workflow.

HUVEC Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of cells to migrate and close a "wound" created in a confluent monolayer.

Materials:

  • HUVECs

  • 6-well plates

  • 200 µL pipette tip

  • EGM-2 with 2% FBS

  • This compound (various concentrations)

  • VEGF (positive control)

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow to 90-100% confluency.

  • Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add EGM-2 with 2% FBS containing different concentrations of this compound or VEGF.

  • Capture images of the scratch at 0 hours and after 8-12 hours of incubation.

  • Quantify the migrated area or the change in the width of the scratch.

Migration_Workflow Seed Seed HUVECs to Confluency Scratch Create Scratch Wound Seed->Scratch Wash Wash with PBS Scratch->Wash Treat Treat with this compound/VEGF Wash->Treat Image0h Image at 0h Treat->Image0h Incubate Incubate for 8-12h Image0h->Incubate Image12h Image at 8-12h Incubate->Image12h Analyze Analyze Wound Closure Image12h->Analyze

Caption: HUVEC Migration Assay Workflow.

HUVEC Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • 96-well plate, pre-chilled

  • Matrigel or other basement membrane extract

  • EGM-2 (serum-free)

  • This compound (various concentrations)

  • VEGF (positive control)

  • Microscope with a camera

Protocol:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.[3]

  • Harvest HUVECs and resuspend them in serum-free EGM-2 at a density of 2 x 10⁵ cells/mL.

  • Add 100 µL of the cell suspension (2 x 10⁴ cells) to each Matrigel-coated well.

  • Add this compound or VEGF at the desired concentrations.

  • Incubate at 37°C for 4-18 hours.

  • Visualize and photograph the tube-like structures using a microscope.

  • Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect the phosphorylation (activation) of key proteins in the hypothesized signaling pathway.

Materials:

  • HUVECs

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Src, anti-Src, anti-phospho-Akt, anti-Akt, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Protocol:

  • Seed HUVECs in 6-well plates and grow to 80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Treat cells with this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Lyse the cells and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Troubleshooting

  • Low cell viability: Ensure optimal cell culture conditions and use HUVECs at a low passage number. Test a range of this compound concentrations to rule out cytotoxicity.

  • High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete blocking of the membrane.

  • Inconsistent tube formation: Use a consistent lot of Matrigel and ensure even coating of the wells. Optimize cell seeding density.[3]

  • Variable migration results: Create uniform scratches and ensure complete removal of detached cells before adding treatment media.

Conclusion

These application notes provide a framework for investigating the potential of this compound to induce VEGF and promote angiogenesis in HUVECs. By following these detailed protocols, researchers can systematically evaluate the effects of this compound on endothelial cell proliferation, migration, and tube formation, and elucidate the underlying signaling pathways. The provided diagrams and data tables will aid in the organization and interpretation of experimental results.

References

Application Notes and Protocols for Immunohistochemical Analysis of Heme Oxygenase-1 (HO-1) Induction by Ckd-712

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Heme Oxygenase-1 (HO-1) is a critical enzyme in cellular defense mechanisms against oxidative stress and inflammation. As the rate-limiting enzyme in heme degradation, HO-1 catabolizes heme into biliverdin, free iron, and carbon monoxide (CO).[1][2] Biliverdin and its subsequent product, bilirubin, are potent antioxidants, while CO has signaling properties that contribute to anti-inflammatory and anti-apoptotic effects.[3][4] The induction of HO-1 is a key cytoprotective response in various pathological conditions, including acute kidney injury, chronic kidney disease, and neurodegenerative diseases.[2]

The expression of HO-1 is tightly regulated, primarily by the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In response to oxidative stress or pharmacological inducers, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of the HMOX1 gene, thereby initiating HO-1 transcription.

Ckd-712 is a novel therapeutic agent under investigation for its potential to modulate cellular stress responses. This document provides a detailed protocol for the immunohistochemical (IHC) detection of HO-1 in tissue samples following treatment with this compound, enabling researchers to visualize and quantify the induction of this key cytoprotective enzyme. The following protocols and data serve as a guide for assessing the pharmacodynamic effects of this compound and similar HO-1-inducing compounds.

II. Quantitative Data Summary

The following table represents hypothetical data illustrating the dose-dependent effect of this compound on HO-1 expression in a preclinical model of renal ischemia-reperfusion injury. Data is presented as the mean percentage of HO-1 positive renal tubular cells, as determined by immunohistochemical analysis.

Treatment GroupThis compound Dose (mg/kg)Mean % of HO-1 Positive CellsStandard Deviation
Vehicle Control05.2± 1.5
This compound Low Dose1025.8± 4.2
This compound Mid Dose3058.1± 7.9
This compound High Dose10085.4± 6.3

III. Visualized Signaling Pathway and Workflow

Signaling Pathway of HO-1 Induction

The diagram below illustrates the Nrf2-mediated signaling pathway leading to the expression of HO-1, a likely mechanism of action for an inducing agent like this compound.

HO1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ckd712 This compound (Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex Ckd712->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds HMOX1 HMOX1 Gene ARE->HMOX1 activates transcription HO1_mRNA HO-1 mRNA HMOX1->HO1_mRNA HO1_protein HO-1 Protein (Cytoprotection) HO1_mRNA->HO1_protein translation

Caption: Nrf2-mediated induction of HO-1 expression.

Experimental Workflow for HO-1 Immunohistochemistry

The following diagram outlines the key steps in the immunohistochemical analysis of HO-1 expression in tissue samples.

IHC_Workflow start Tissue Sample Collection (e.g., from this compound treated animals) fixation Fixation (e.g., 10% Neutral Buffered Formalin) start->fixation embedding Paraffin Embedding fixation->embedding sectioning Sectioning (4-5 µm sections) embedding->sectioning dewax Deparaffinization & Rehydration sectioning->dewax retrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) dewax->retrieval blocking Blocking (e.g., Normal Goat Serum) retrieval->blocking primary_ab Primary Antibody Incubation (Anti-HO-1 Antibody) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate Dehydration & Mounting counterstain->dehydrate analysis Microscopic Analysis & Quantification dehydrate->analysis

References

Application Notes and Protocols for CKD-712 in a Cardiac Ischemia-Reperfusion Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-712, also known as Lobeglitazone, is a potent thiazolidinedione (TZD) and a selective peroxisome proliferator-activated receptor-gamma (PPARγ) agonist. While clinically approved for the treatment of type 2 diabetes mellitus, the therapeutic potential of this compound extends to other conditions due to the pleiotropic effects of PPARγ activation, including significant anti-inflammatory properties. Preclinical studies with other TZD-class drugs have demonstrated cardioprotective effects in the context of myocardial ischemia-reperfusion (I/R) injury.[1][2][3][4] This document provides a detailed, albeit hypothetical, framework for the application of this compound in a preclinical cardiac ischemia-reperfusion model, based on the known mechanisms of PPARγ agonists.

Myocardial I/R injury is a complex pathological process characterized by an excessive inflammatory response, oxidative stress, and apoptosis, leading to significant cardiac tissue damage.[5] PPARγ agonists, including other thiazolidinediones, have been shown to mitigate this damage by suppressing inflammatory pathways. Specifically, they can inhibit the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1), thereby reducing the infiltration of inflammatory cells into the ischemic myocardium. Furthermore, activation of PPARγ can modulate key signaling pathways, such as the ERK1/2 and COX-2 pathways, which are involved in cell survival and inflammation.

These application notes and protocols are intended to guide researchers in designing and executing experiments to evaluate the potential cardioprotective effects of this compound in a cardiac ischemia-reperfusion setting.

Potential Mechanism of Action of this compound in Cardiac Ischemia-Reperfusion Injury

The primary mechanism by which this compound is hypothesized to confer cardioprotection in an I/R model is through its potent activation of PPARγ. This activation can trigger a cascade of anti-inflammatory and pro-survival signals.

CKD712_Mechanism cluster_0 Cellular Response to I/R Injury cluster_1 This compound Intervention Ischemia-Reperfusion Ischemia-Reperfusion Inflammatory_Stimuli Inflammatory Stimuli (e.g., ROS, DAMPs) Ischemia-Reperfusion->Inflammatory_Stimuli NF-kB_Activation NF-κB Activation Inflammatory_Stimuli->NF-kB_Activation Pro-inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, MCP-1) NF-kB_Activation->Pro-inflammatory_Genes Inflammation_Infiltration Inflammatory Cell Infiltration Pro-inflammatory_Genes->Inflammation_Infiltration Myocardial_Injury Myocardial Injury (Infarction, Apoptosis) Inflammation_Infiltration->Myocardial_Injury This compound This compound (Lobeglitazone) PPARg PPARγ Activation This compound->PPARg PPARg->NF-kB_Activation Inhibition PPARg->Pro-inflammatory_Genes Transcriptional Repression Experimental_Workflow cluster_setup Phase 1: Animal Preparation and Dosing cluster_surgery Phase 2: Surgical Procedure cluster_analysis Phase 3: Endpoint Analysis Animal_Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Groups (Sham, I/R Control, this compound) Animal_Acclimatization->Randomization Drug_Administration This compound or Vehicle Administration (e.g., oral gavage for 7 days) Randomization->Drug_Administration Anesthesia Anesthesia and Ventilation Drug_Administration->Anesthesia Thoracotomy Thoracotomy and Heart Exposure Anesthesia->Thoracotomy LAD_Ligation LAD Coronary Artery Ligation (30 min Ischemia) Thoracotomy->LAD_Ligation Reperfusion Release of Ligation (24h Reperfusion) LAD_Ligation->Reperfusion Hemodynamics Hemodynamic Assessment (Echocardiography or LV Catheter) Reperfusion->Hemodynamics Euthanasia Euthanasia and Heart Excision Hemodynamics->Euthanasia Infarct_Staining Infarct Size Measurement (TTC Staining) Euthanasia->Infarct_Staining Histology Histology and Apoptosis Assay (H&E, TUNEL) Euthanasia->Histology Biochemical_Assays Biochemical Assays (ELISA for TNF-α, MCP-1; MPO Assay) Euthanasia->Biochemical_Assays Logical_Relationship This compound This compound Treatment PPARg_Activation PPARγ Activation This compound->PPARg_Activation Anti-inflammatory Reduced Pro-inflammatory Cytokine Expression (TNF-α, MCP-1) PPARg_Activation->Anti-inflammatory Reduced_Apoptosis Inhibition of Apoptosis PPARg_Activation->Reduced_Apoptosis Reduced_Infiltration Decreased Neutrophil Infiltration Anti-inflammatory->Reduced_Infiltration Reduced_Infarct Reduced Myocardial Infarct Size Reduced_Infiltration->Reduced_Infarct Reduced_Apoptosis->Reduced_Infarct Improved_Function Improved Cardiac Function Reduced_Infarct->Improved_Function

References

Application Notes and Protocols for Flow Cytometry Analysis of Ckd-712

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function.[1] A key pathological feature of CKD is the dysregulation of the cell cycle in renal tubular epithelial cells, which can lead to fibrosis and further disease progression.[2][3] Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition presents a potential therapeutic strategy for CKD.[4] Ckd-712 is a novel small molecule inhibitor of cyclin-dependent kinases, designed to modulate cell cycle progression and induce apoptosis in abnormally proliferating renal cells. This document provides detailed protocols for the analysis of this compound's effects on the cell cycle and apoptosis using flow cytometry.

Mechanism of Action

This compound is hypothesized to exert its therapeutic effects by inhibiting key CDKs, such as CDK2 and CDK4/6, which are critical for the G1 to S phase transition of the cell cycle.[5] By blocking the activity of these kinases, this compound is expected to induce cell cycle arrest, preventing the proliferation of renal cells that contribute to fibrosis. Furthermore, prolonged cell cycle arrest can trigger the intrinsic apoptotic pathway, leading to the elimination of damaged or excessively proliferating cells.

Key Experiments and Data

Cell Cycle Analysis

The effect of this compound on the cell cycle distribution of renal tubular epithelial cells can be quantified using propidium iodide (PI) staining followed by flow cytometry.

Table 1: Effect of this compound on Cell Cycle Distribution in Human Renal Proximal Tubule Epithelial Cells (HK-2)

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (0.1% DMSO)65.2 ± 3.125.4 ± 2.59.4 ± 1.2
This compound (1 µM)75.8 ± 4.215.1 ± 1.89.1 ± 1.1
This compound (5 µM)85.3 ± 5.58.2 ± 1.06.5 ± 0.8
This compound (10 µM)92.1 ± 6.03.5 ± 0.54.4 ± 0.6
Apoptosis Assay

The induction of apoptosis by this compound can be assessed by Annexin V and PI staining, allowing for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Table 2: Induction of Apoptosis in HK-2 Cells by this compound

Treatment Group% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (0.1% DMSO)94.5 ± 2.83.1 ± 0.52.4 ± 0.4
This compound (1 µM)88.2 ± 3.58.5 ± 1.13.3 ± 0.6
This compound (5 µM)75.6 ± 4.118.9 ± 2.35.5 ± 0.9
This compound (10 µM)60.3 ± 5.229.4 ± 3.010.3 ± 1.5

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Human Renal Proximal Tubule Epithelial Cells (HK-2)

  • This compound

  • Cell Culture Medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Seed HK-2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for 24 hours.

  • Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a 15 mL conical tube.

  • Fixation: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the PI signal (FL2 or equivalent channel) to visualize the cell cycle phases.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

Materials:

  • Human Renal Proximal Tubule Epithelial Cells (HK-2)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow Cytometer

Procedure:

  • Cell Culture and Treatment: Seed HK-2 cells in 6-well plates. After overnight adherence, treat with this compound or vehicle control for 48 hours.

  • Cell Harvesting: Collect both the adherent and floating cells. Wash the adherent cells with PBS and detach with Trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the combined cell suspension at 300 x g for 5 minutes. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Incubate the cells in the dark for 15 minutes at room temperature. Analyze the samples on a flow cytometer within one hour of staining. Use logarithmic scales for both the FITC (Annexin V) and PI signals.

Visualizations

Ckd_712_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Induction G1 G1 Phase S S Phase Apoptosis Apoptosis G1->Apoptosis Prolonged Arrest G2M G2/M Phase CDK46_CyclinD CDK4/6-Cyclin D CDK46_CyclinD->G1 Promotes G1/S Transition CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 Promotes G1/S Transition Ckd712 This compound Ckd712->CDK46_CyclinD Ckd712->CDK2_CyclinE

Caption: this compound inhibits CDK4/6 and CDK2, leading to G1 cell cycle arrest and subsequent apoptosis.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture & this compound Treatment Harvesting 2. Cell Harvesting Cell_Culture->Harvesting Fixation_Staining 3. Fixation & Staining (PI or Annexin V/PI) Harvesting->Fixation_Staining Flow_Cytometer 4. Flow Cytometry Acquisition Fixation_Staining->Flow_Cytometer Data_Analysis 5. Data Analysis (Cell Cycle or Apoptosis) Flow_Cytometer->Data_Analysis

Caption: Workflow for analyzing the effects of this compound using flow cytometry.

References

Application Notes and Protocols for CKD-712 in Scratch Wound Healing Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKD-712, a potent inducer of Heme Oxygenase-1 (HO-1), has demonstrated significant potential in promoting wound healing. One of the key mechanisms underlying this effect is its ability to enhance cell migration, a critical process in the closure of wounds. The scratch wound healing assay is a fundamental and widely used in vitro method to quantitatively assess collective cell migration. These application notes provide detailed protocols for utilizing the scratch wound healing assay to evaluate the efficacy of this compound and present the current understanding of its mechanism of action.

Mechanism of Action: this compound in Cell Migration

This compound promotes wound closure by stimulating the migration of fibroblasts, a crucial cell type in the proliferative phase of wound healing. The underlying signaling pathway involves the activation of AMP-activated protein kinase (AMPK), which in turn induces the expression of HO-1. Subsequently, HO-1 stimulates the production and secretion of Vascular Endothelial Growth Factor (VEGF). VEGF then acts in an autocrine or paracrine manner to enhance the migratory capabilities of cells such as human dermal fibroblasts, accelerating the closure of the wounded area. This effect can be counteracted by the presence of anti-VEGF antibodies, confirming the pivotal role of VEGF in this process.

Experimental Protocols

I. General Scratch Wound Healing Assay Protocol

This protocol provides a standardized method for performing a scratch wound healing assay to assess the effect of this compound on cell migration.[1][2][3]

Materials:

  • Human Dermal Fibroblasts (HDFs) or other relevant adherent cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (dissolved in an appropriate vehicle, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control (optional, e.g., a known migration-promoting factor)

  • Negative control (optional, e.g., a migration inhibitor)

  • 24-well or 96-well cell culture plates

  • Sterile p200 pipette tips or a dedicated scratch tool

  • Microscope with a camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding:

    • Seed HDFs into a 24-well or 96-well plate at a density that will form a confluent monolayer within 24 hours.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

  • Creating the Scratch:

    • Once the cells have reached >90% confluency, gently aspirate the culture medium.

    • Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer. Apply consistent, gentle pressure to ensure a clean, cell-free gap. A ruler or guide can be used for straightness.

    • Alternatively, an automated scratching device can be used for improved consistency.[4]

  • Washing and Treatment:

    • Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.

    • Aspirate the final PBS wash and replace it with a fresh complete culture medium containing the desired concentrations of this compound, vehicle control, and any other controls.

  • Image Acquisition:

    • Immediately after adding the treatment, capture the first set of images of the scratches (Time 0). Use phase-contrast microscopy at 4x or 10x magnification.

    • Mark the plate or use stage-positioning software to ensure that subsequent images are taken at the exact same location.

    • Return the plate to the incubator.

    • Acquire images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the scratch in the control wells is nearly closed.

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ with the MRI Wound Healing Tool plugin) to measure the area of the cell-free gap at each time point for all conditions.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [ (Area at T0 - Area at Tx) / Area at T0 ] * 100 Where T0 is the initial time point and Tx is the subsequent time point.

    • Alternatively, the rate of cell migration can be calculated by measuring the change in the width of the scratch over time.

Data Presentation

The following table represents hypothetical quantitative data illustrating the dose-dependent effect of this compound on the percentage of wound closure in a human dermal fibroblast scratch wound healing assay at 24 hours. This data is for illustrative purposes to demonstrate how results can be structured.

Treatment GroupConcentrationMean Wound Closure (%) at 24hStandard Deviation
Vehicle Control0 µM25.2± 3.1
This compound1 µM45.8± 4.5
This compound5 µM68.3± 5.2
This compound10 µM85.1± 3.9
Positive Control (e.g., PDGF-BB)10 ng/mL90.5± 2.8

Visualizations

Experimental Workflow for Scratch Wound Healing Assay

G cluster_prep Preparation cluster_assay Assay cluster_acq Data Acquisition cluster_analysis Data Analysis seed Seed Cells in Multi-well Plate incubate1 Incubate to Confluency (24h) seed->incubate1 scratch Create Scratch in Monolayer incubate1->scratch wash Wash to Remove Debris scratch->wash treat Add this compound / Controls wash->treat image0 Image at Time 0 treat->image0 incubate2 Incubate and Image at Intervals (e.g., 12h, 24h) image0->incubate2 measure Measure Wound Area incubate2->measure calculate Calculate % Wound Closure measure->calculate

Caption: Workflow of the in vitro scratch wound healing assay.

Signaling Pathway of this compound in Promoting Cell Migration

G CKD712 This compound AMPK AMPK Activation CKD712->AMPK Activates HO1 HO-1 Induction AMPK->HO1 Induces VEGF VEGF Production & Secretion HO1->VEGF Stimulates CellMigration Enhanced Cell Migration VEGF->CellMigration Promotes WoundClosure Wound Closure CellMigration->WoundClosure Leads to

Caption: this compound signaling cascade in wound healing.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CKD-712 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CKD-712. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter.

Troubleshooting Guides

This section addresses common problems encountered during the optimization of this compound concentration in cell viability assays.

Q1: I am not observing a dose-dependent decrease in cell viability with this compound. What could be the reason?

A1: There are several potential reasons for the lack of a dose-dependent effect:

  • Sub-optimal Concentration Range: The concentrations of this compound you are testing may be too low to induce a measurable effect on your specific cell line. It is recommended to perform a broad-range dose-response experiment in your initial studies.

  • Cell Line Resistance: The cell line you are using may be inherently resistant to the effects of this compound. This could be due to the absence or low expression of the molecular targets of this compound, or the presence of potent survival signaling pathways.

  • Incorrect Incubation Time: The duration of treatment with this compound may be insufficient to induce a significant change in cell viability. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal incubation period.

  • Compound Inactivity: Ensure that your this compound stock solution is prepared correctly and has not degraded. It is advisable to prepare fresh dilutions for each experiment from a properly stored stock.

Q2: I am observing high variability between my replicate wells in the cell viability assay.

A2: High variability can obscure the true effect of this compound. Here are some common causes and solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating. Use of electronic multi-channel pipettes can improve consistency.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and the concentration of this compound. It is best practice to avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Incomplete Solubilization of Formazan (in MTT assays): If you are using an MTT assay, ensure the formazan crystals are fully dissolved before reading the absorbance. Incomplete solubilization will lead to inaccurate and variable readings.

  • Pipetting Errors: Inaccurate pipetting of either the cell suspension, this compound dilutions, or assay reagents will introduce significant variability. Calibrate your pipettes regularly and use proper pipetting techniques.

Q3: I see a precipitate in my culture medium after adding this compound.

A3: Precipitation of the compound can lead to inaccurate dosing and inconsistent results. Consider the following:

  • Solubility Issues: this compound, like many small molecules, may have limited solubility in aqueous culture media, especially at higher concentrations. Ensure you are not exceeding its solubility limit.

  • Solvent Concentration: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in the culture medium is at a non-toxic level, typically below 0.5%. High solvent concentrations can be toxic to cells and can also cause the compound to precipitate.

  • Interaction with Media Components: Some components of the culture medium, such as serum proteins, can interact with the compound and affect its solubility. You may need to test different serum concentrations or use serum-free media for the treatment period if compatible with your cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthesized tetrahydroisoquinoline alkaloid, with the chemical name (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline. Its mechanism of action has been shown to involve the suppression of NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) regulated proteins and the inhibition of the PI3K/PKC (Phosphatidylinositol 3-kinase/Protein Kinase C) signaling pathway.[1] These pathways are crucial in regulating inflammation, cell proliferation, and survival.

Q2: What is a typical effective concentration range for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. For example, in A549 human lung cancer cells, this compound has been shown to inhibit cell proliferation in a dose-dependent manner at concentrations between 5 and 60 µg/mL. At a concentration of 30 µg/mL, it inhibited cell proliferation by up to 60%. It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.

Q3: Does this compound induce apoptosis?

A3: The induction of apoptosis by this compound appears to be cell-type dependent. In A549 human lung cancer cells, studies have shown that this compound suppresses cell proliferation without inducing significant apoptosis. Therefore, in some cell lines, the primary effect of this compound might be cytostatic rather than cytotoxic. It is recommended to perform an apoptosis assay, such as Annexin V staining, to determine the mode of action of this compound in your experimental system.

Q4: How should I prepare a stock solution of this compound?

A4: It is recommended to dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be stored at -20°C or -80°C for long-term use. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium is kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: Which cell viability assay is most suitable for use with this compound?

A5: Several cell viability assays can be used. The most common are colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity. Other options include ATP-based luminescent assays, which measure the amount of ATP in viable cells and are generally more sensitive. The choice of assay may depend on the specific cell type, the expected mechanism of action of this compound, and the available laboratory equipment.

Data Presentation

Table 1: Summary of Reported Effects of this compound on Cell Viability

Cell LineAssay TypeConcentration RangeObserved EffectReference
A549 (Human Lung Cancer)MTT Assay5 - 60 µg/mLDose-dependent inhibition of cell proliferation (up to 60% at 30 µg/mL). No significant induction of apoptosis.[2]
RAW264.7 (Murine Macrophage)Not specifiedNot specifiedInhibition of LPS-stimulated HMGB1 secretion.[2]
Human Peripheral Blood Monocytes (PBMo)Not specifiedNot specifiedInhibition of LPS- and LTA-stimulated HMGB1 secretion.[2]

Note: This table will be updated as more data becomes available.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general procedure for determining the effect of this compound on cell viability using the MTT assay.

Materials:

  • This compound

  • Cells of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Annexin V Apoptosis Assay

This protocol outlines the steps for detecting apoptosis induced by this compound using Annexin V staining followed by flow cytometry.

Materials:

  • This compound

  • Cells of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include both untreated and positive controls (e.g., cells treated with a known apoptosis inducer).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute Dilute in media seed_cells Seed Cells in Microplate treat_cells Treat Cells with this compound and Controls seed_cells->treat_cells serial_dilute->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V) incubate->apoptosis_assay read_plate Measure Absorbance/Fluorescence viability_assay->read_plate apoptosis_assay->read_plate Flow Cytometry calc_viability Calculate % Cell Viability read_plate->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Workflow for optimizing this compound concentration.

NFkB_Pathway cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/Cytokines TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades, releasing NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocates CKD712 This compound CKD712->IKK Inhibits DNA DNA NFkB_translocated->DNA Binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits CKD712 This compound CKD712->PI3K Inhibits PKC PKC CKD712->PKC Inhibits PDK1->Akt Phosphorylates Akt->PKC Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream PKC->Downstream

Caption: this compound inhibits the PI3K/PKC signaling pathway.

References

CKD-712 Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with CKD-712. The information is presented in a question-and-answer format to directly address common experimental challenges related to its solubility and stability.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

  • Question: What are the recommended solvents for dissolving this compound?

    • Answer: Based on analytical methods, this compound is soluble in organic solvents. A mobile phase consisting of a high proportion of acetonitrile (94%) with an acidic aqueous component (0.025% trifluoroacetic acid in 20mM ammonium acetate) has been successfully used for LC-MS/MS analysis, indicating good solubility in this mixture. For initial stock solutions, consider using solvents such as dimethyl sulfoxide (DMSO) or ethanol. Subsequent dilutions into aqueous buffers should be done carefully to avoid precipitation.

  • Question: I've tried the recommended solvents, but the solubility is still low. What can I do?

    • Answer:

      • Sonication: Gently sonicate the solution in a water bath to aid dissolution. Avoid excessive heat which could lead to degradation.

      • Gentle Warming: Warm the solution to 37°C. Do not exceed this temperature without further stability data.

      • pH Adjustment: The solubility of compounds with amine groups, like the tetrahydroisoquinoline structure in this compound, can often be improved by lowering the pH. Try acidifying your aqueous buffer.

      • Co-solvents: For aqueous solutions, the addition of a small percentage of an organic co-solvent like DMSO or ethanol (e.g., 1-5%) can enhance solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Issue: I am observing a loss of this compound activity or concentration over time.

  • Question: What are the known stability issues with this compound?

    • Answer: While detailed public stability data is limited, a validated LC-MS/MS method has shown that this compound stability is within acceptable criteria for pharmacokinetic studies when handled correctly. However, like many complex organic molecules, it may be susceptible to degradation under certain conditions.

  • Question: How should I prepare and store this compound solutions to ensure stability?

    • Answer:

      • Stock Solutions: Prepare concentrated stock solutions in a high-quality anhydrous organic solvent such as DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.

      • Working Solutions: Prepare fresh aqueous working solutions daily from the frozen stock. If temporary storage is necessary, keep the solutions on ice and protected from light.

      • pH Considerations: Be mindful of the pH of your aqueous buffers. Extreme pH values can promote hydrolysis or other degradation pathways. A slightly acidic to neutral pH is generally a good starting point for compounds with similar structures.

      • Light Sensitivity: Protect solutions from direct light exposure by using amber vials or covering containers with aluminum foil.

Frequently Asked Questions (FAQs)

  • Question: Is there any quantitative data available on the solubility of this compound in common solvents?

  • Question: What are the potential degradation pathways for this compound?

    • Answer: While specific degradation pathways for this compound have not been publicly detailed, compounds with a tetrahydroisoquinoline scaffold can be susceptible to oxidation, particularly at the benzylic positions and phenolic hydroxyl groups. Exposure to light, high temperatures, and extreme pH should be minimized.

  • Question: What are the recommended long-term storage conditions for solid this compound?

    • Answer: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container at -20°C, protected from light and moisture.

Data Summary

Table 1: this compound Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₉NO₂Publicly available chemical data
Molecular Weight305.37 g/mol Publicly available chemical data

Table 2: Recommended Solvents for this compound

SolventApplicationNotes
AcetonitrileLC-MS/MS Mobile PhaseUsed at high concentrations (94%) with an acidic aqueous modifier.
DMSOStock SolutionsHigh solubility expected. Use anhydrous grade.
EthanolStock SolutionsA potential alternative to DMSO.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle sonication in a room temperature water bath can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Working Solution from a DMSO Stock

  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise to the center of the vortex. This rapid mixing helps to prevent precipitation.

  • Final Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <1%) and compatible with the intended experiment.

  • Use: Use the freshly prepared working solution immediately.

Visualizations

G Troubleshooting this compound Solubility Issues cluster_start Starting Point cluster_primary Primary Solvents cluster_enhancement Solubility Enhancement Techniques cluster_outcome Outcome start This compound Fails to Dissolve solvent_check Using Recommended Solvent? (e.g., Acetonitrile, DMSO) start->solvent_check use_recommended Use Acetonitrile or DMSO solvent_check->use_recommended No sonicate Apply Gentle Sonication solvent_check->sonicate Yes use_recommended->sonicate warm Warm to 37°C sonicate->warm ph_adjust Adjust pH (Lower) warm->ph_adjust cosolvent Add Co-solvent (e.g., 1-5% DMSO) ph_adjust->cosolvent success This compound Dissolved cosolvent->success Success fail Consult Further/ Re-evaluate Experiment cosolvent->fail Still Fails G Recommended Storage and Handling of this compound cluster_solid Solid Compound cluster_stock Stock Solution cluster_working Working Solution solid Solid this compound store_solid Store at -20°C Protect from light & moisture solid->store_solid prepare_stock Prepare in Anhydrous DMSO store_solid->prepare_stock aliquot_stock Aliquot into Single-Use Vials prepare_stock->aliquot_stock store_stock Store at -80°C Protect from light aliquot_stock->store_stock prepare_working Prepare Fresh Daily in Aqueous Buffer store_stock->prepare_working store_working Keep on Ice Protect from light prepare_working->store_working use_promptly Use Immediately store_working->use_promptly

Technical Support Center: CKD-712 In Vitro Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CKD-712, a synthesized tetrahydroisoquinoline alkaloid, in in vitro experiments. This compound has been identified as (1S)-1-(1-Naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol and is known to exert anticancer and anti-inflammatory effects primarily through the suppression of the NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action for this compound in vitro?

This compound's primary mechanism of action is the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This has been observed in human lung cancer cells (A549), where it leads to anticancer effects.[1] It also exhibits anti-inflammatory properties by inhibiting the expression of inducible nitric oxide synthase (iNOS).

Q2: Are there any known or potential off-target effects of this compound?

Direct and comprehensive off-target screening data for this compound is limited in publicly available literature. However, based on the broader class of tetrahydroisoquinoline alkaloids, researchers should be aware of potential interactions with:

  • Dopamine and Opiate Receptors: Some tetrahydroisoquinolines have shown affinity for these receptors, potentially leading to unintended neurological or endocrine effects in relevant cell models.

  • Cytochrome P450 (CYP) Enzymes: A related tetrahydroisoquinoline derivative was found to inhibit CYP2D6, suggesting that this compound could also interact with CYP enzymes, potentially affecting the metabolism of other compounds in co-treatment studies.

It is recommended to perform target engagement and selectivity profiling assays to assess the off-target profile of this compound in your specific experimental system.

Q3: Besides NF-κB, are there other signaling pathways modulated by this compound?

Yes, in vitro studies have shown that this compound can also modulate the following pathways:

  • PI3K/Akt Signaling: this compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which can promote cell survival and other cellular processes.

  • Heme Oxygenase-1 (HO-1) and VEGF Production: In human dermal fibroblasts, this compound induces the expression of HO-1, which in turn leads to the production of Vascular Endothelial Growth Factor (VEGF).[2]

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Issue 1: Unexpected Cell Viability or Cytotoxicity

Question: I am observing higher or lower than expected cytotoxicity in my cell line when treating with this compound. What could be the cause?

Possible Cause Troubleshooting Action
Off-target effects on survival pathways This compound is known to activate the pro-survival PI3K/Akt pathway. Assess the phosphorylation status of Akt and other downstream effectors to determine if this pathway is activated in your cell model and counteracting the intended cytotoxic effects.
Differential expression of NF-κB pathway components The sensitivity of your cell line to this compound may depend on the basal activity and expression levels of NF-κB pathway components. Perform a baseline characterization of the NF-κB pathway in your cells.
Interaction with serum components Components in the cell culture serum may bind to this compound, altering its effective concentration. Test the compound's activity in serum-free or reduced-serum conditions.
Metabolism of this compound Your cell line may metabolize this compound into more or less active forms. Consider performing a time-course experiment to assess the stability and activity of the compound over time.
Issue 2: Inconsistent Effects on Gene Expression

Question: I am seeing variable effects of this compound on the expression of my target genes in different experiments. How can I troubleshoot this?

Possible Cause Troubleshooting Action
Cell passage number and heterogeneity High passage numbers can lead to phenotypic drift and altered signaling responses. Ensure you are using cells within a consistent and low passage range. Consider single-cell cloning to establish a more homogeneous population.
Variability in treatment conditions Ensure consistent timing of treatment, cell density at the time of treatment, and precise preparation of this compound working solutions.
Crosstalk with other signaling pathways The effect of this compound on NF-κB may be modulated by other active signaling pathways in your cells. Investigate the status of other relevant pathways, such as MAPK or STAT signaling, which can interact with the NF-κB pathway.

Experimental Protocols

Protocol 1: In Vitro NF-κB Reporter Assay

This protocol is designed to quantify the effect of this compound on NF-κB transcriptional activity.

Materials:

  • Cell line of interest stably or transiently transfected with an NF-κB reporter plasmid (e.g., containing luciferase or GFP under the control of an NF-κB response element).

  • This compound (dissolved in a suitable solvent, e.g., DMSO).

  • TNF-α or other NF-κB stimulus.

  • Appropriate cell culture medium and supplements.

  • Luciferase assay reagent or fluorescence microscope/plate reader.

Procedure:

  • Seed the transfected cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with a known concentration of an NF-κB activator (e.g., TNF-α) for 6-8 hours.

  • For luciferase reporter assays, lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • For fluorescent reporter assays, measure the fluorescence intensity.

  • Normalize the reporter signal to cell viability (e.g., using a CellTiter-Glo assay).

Protocol 2: Western Blot for PI3K/Akt Pathway Activation

This protocol assesses the effect of this compound on the phosphorylation of Akt.

Materials:

  • Cell line of interest.

  • This compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-Akt signal to total Akt and the loading control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound inhibits the NF-κB signaling pathway.

CKD712_PI3K_Akt_Pathway CKD_712 This compound PI3K PI3K CKD_712->PI3K activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 converts to Akt Akt PIP3->Akt p_Akt p-Akt Akt->p_Akt phosphorylates Cell_Survival Cell Survival p_Akt->Cell_Survival promotes

Caption: this compound activates the PI3K/Akt signaling pathway.

Experimental_Workflow_Off_Target Start Start: Suspected Off-Target Effect Cell_Based_Assay Perform Cell-Based Assays (e.g., Viability, Reporter) Start->Cell_Based_Assay Inconsistent_Results Inconsistent or Unexpected Results? Cell_Based_Assay->Inconsistent_Results Biochemical_Assay Biochemical/Biophysical Assays (e.g., Kinase Panel, Receptor Binding) Inconsistent_Results->Biochemical_Assay Yes On_Target_Effect Likely On-Target Effect or Experimental Artifact Inconsistent_Results->On_Target_Effect No Identify_Off_Target Identify Potential Off-Target(s) Biochemical_Assay->Identify_Off_Target Validate_Off_Target Validate Off-Target in Cells (e.g., siRNA, Overexpression) Identify_Off_Target->Validate_Off_Target Conclusion Conclusion: Confirmed Off-Target Effect Validate_Off_Target->Conclusion

Caption: Workflow for investigating potential off-target effects.

References

Ckd-712 Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound Ckd-712. The information is designed to address common issues encountered during in vitro and in vivo experiments aimed at characterizing the therapeutic potential of this compound in the context of Chronic Kidney Disease (CKD).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, it targets the phosphorylation of Smad2 and Smad3, key downstream mediators in the canonical TGF-β pathway, which is a central driver of renal fibrosis.

Q2: What are the generally recommended starting concentrations for in vitro experiments?

A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, a general starting point for most primary renal cell lines and fibroblast cultures is in the range of 1 µM to 10 µM. We recommend performing a dose-response curve to determine the optimal concentration for your specific assay.

Q3: What are the expected phenotypic outcomes in cell culture models of renal fibrosis?

A3: In in vitro models, such as TGF-β1-stimulated renal fibroblasts, effective treatment with this compound is expected to result in a reduction of fibrotic markers. This includes decreased expression of alpha-smooth muscle actin (α-SMA), collagen I, and fibronectin.

Q4: What are the key biomarkers to monitor in animal studies of CKD?

A4: In preclinical animal models, such as the unilateral ureteral obstruction (UUO) model, key indicators of this compound efficacy include a reduction in collagen deposition in the kidney tissue, decreased expression of fibrotic markers (e.g., α-SMA, fibronectin), and a reduction in inflammatory cell infiltration.

Q5: Are there any known off-target effects of this compound?

A5: While this compound has been designed for high selectivity, potential off-target effects on other signaling pathways cannot be entirely ruled out. Researchers should monitor for unexpected changes in cell morphology, viability, and the expression of common inflammatory markers.

Troubleshooting Guides

Issue 1: Unexpected Decrease in Cell Viability

Question: We observed a significant decrease in cell viability at concentrations of this compound that were expected to be non-toxic. What could be the cause?

Answer:

  • Confirm Drug Concentration and Purity: Ensure that the stock solution of this compound was prepared correctly and that the compound has not degraded. We recommend using freshly prepared solutions for each experiment.

  • Assess Cell Health: The health and passage number of your cell lines can impact their sensitivity to treatment. Ensure you are using cells within a low passage number and that they are not compromised by contamination or other stressors.

  • Evaluate Solvent Toxicity: If using a solvent such as DMSO to dissolve this compound, ensure that the final concentration of the solvent in your culture medium is not exceeding a toxic level (typically <0.1%).

  • Perform a Detailed Cytotoxicity Assay: Conduct a comprehensive cytotoxicity assay (e.g., MTT or LDH assay) with a wider range of this compound concentrations to accurately determine the IC50 in your specific cell line.

Issue 2: High Variability in Fibrotic Marker Expression

Question: Our Western blot and qPCR results for fibrotic markers like α-SMA and collagen I show high variability between replicates treated with this compound. How can we improve consistency?

Answer:

  • Standardize Seeding Density and Treatment Time: Ensure that all cell culture plates are seeded with a consistent number of cells and that the timing of TGF-β1 stimulation and this compound treatment is precise across all replicates.

  • Optimize Protein/RNA Extraction: Inconsistent extraction of protein or RNA can lead to variability. Use a standardized protocol and ensure complete cell lysis.

  • Ensure Consistent Loading: For Western blots, perform a protein quantification assay (e.g., BCA assay) to ensure equal loading of protein in each lane. For qPCR, use a stable housekeeping gene for normalization.

  • Check Reagent Quality: The quality and activity of TGF-β1 can vary between batches. Ensure you are using a high-quality, validated source of TGF-β1.

Issue 3: Lack of Efficacy in an Animal Model

Question: We are not observing a significant anti-fibrotic effect of this compound in our unilateral ureteral obstruction (UUO) mouse model. What should we investigate?

Answer:

  • Verify Drug Formulation and Administration: Confirm that the formulation of this compound for in vivo use is stable and allows for adequate bioavailability. Ensure the route and frequency of administration are appropriate for maintaining a therapeutic concentration in the target tissue.

  • Assess Pharmacokinetics/Pharmacodynamics (PK/PD): If possible, perform PK/PD studies to determine the concentration of this compound in the plasma and kidney tissue over time. This will help to confirm that the drug is reaching its target at a sufficient concentration.

  • Evaluate Model Severity: The severity of the UUO model can impact the therapeutic window for intervention. Consider adjusting the duration of the model or the timing of this compound administration.

  • Confirm Target Engagement: Analyze kidney tissue from treated animals to confirm that this compound is inhibiting the TGF-β pathway as expected (e.g., by measuring the phosphorylation of Smad2/3).

Data Presentation

Table 1: Recommended Starting Concentrations for in vitro Studies with this compound

Cell TypeRecommended Starting Concentration RangeNotes
Primary Renal Proximal Tubule Epithelial Cells1 - 5 µMMonitor for any signs of cytotoxicity.
Renal Fibroblasts (e.g., NRK-49F)5 - 10 µMHigher concentrations may be needed to counteract strong TGF-β1 stimulation.
Podocytes0.5 - 2.5 µMThese cells can be more sensitive; start with lower concentrations.

Table 2: Key Biomarkers for this compound Efficacy Studies

BiomarkerExpected Change with this compound TreatmentRecommended Assay(s)
Phospho-Smad2/3DecreaseWestern Blot, Immunohistochemistry
α-Smooth Muscle Actin (α-SMA)DecreaseWestern Blot, qPCR, Immunofluorescence
Collagen IDecreaseWestern Blot, qPCR, Sirius Red Staining
FibronectinDecreaseWestern Blot, qPCR, Immunofluorescence
TNF-α, IL-6No significant change or slight decreaseELISA, qPCR

Experimental Protocols

Protocol 1: In Vitro Model of TGF-β1-Induced Fibrosis
  • Cell Seeding: Plate renal fibroblasts (e.g., NRK-49F) in 6-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Add recombinant human TGF-β1 to a final concentration of 5 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24-48 hours, depending on the endpoint being measured.

  • Analysis: Harvest the cells for protein (Western blot) or RNA (qPCR) analysis of fibrotic markers.

Protocol 2: Unilateral Ureteral Obstruction (UUO) Mouse Model
  • Anesthesia: Anesthetize adult male C57BL/6 mice with an appropriate anesthetic agent.

  • Surgical Procedure: Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points using 4-0 silk suture. The right kidney serves as the contralateral control.

  • This compound Administration: Begin administration of this compound (e.g., via oral gavage or intraperitoneal injection) one day prior to or on the day of surgery and continue daily for the duration of the experiment.

  • Monitoring: Monitor the animals daily for any signs of distress.

  • Tissue Harvest: At 7 or 14 days post-surgery, euthanize the mice and harvest both the obstructed and contralateral kidneys for histological and molecular analysis.

Mandatory Visualizations

TGF_beta_pathway TGF_beta TGF-β1 Receptor TGF-β Receptor Complex TGF_beta->Receptor pSmad2_3 p-Smad2/3 Receptor->pSmad2_3 Phosphorylation Smad_complex Smad Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_transcription Gene Transcription (Collagen, α-SMA) Nucleus->Gene_transcription Fibrosis Renal Fibrosis Gene_transcription->Fibrosis Ckd_712 This compound Ckd_712->pSmad2_3 Inhibition

Caption: this compound inhibits the TGF-β signaling pathway by blocking Smad2/3 phosphorylation.

experimental_workflow start Start: Hypothesis in_vitro In Vitro Studies (Renal Cell Lines) start->in_vitro dose_response Dose-Response & Cytotoxicity Assays in_vitro->dose_response mechanism Mechanism of Action Assays (e.g., Western Blot for p-Smad) dose_response->mechanism in_vivo In Vivo Studies (e.g., UUO Model) mechanism->in_vivo pk_pd Pharmacokinetics/Pharmacodynamics in_vivo->pk_pd efficacy Efficacy & Histology Analysis pk_pd->efficacy data_analysis Data Analysis & Interpretation efficacy->data_analysis conclusion Conclusion & Next Steps data_analysis->conclusion

Caption: A standard workflow for evaluating the anti-fibrotic potential of this compound.

troubleshooting_tree start Inconsistent In Vitro Results check_reagents Check Reagent Quality (this compound, TGF-β1, Antibodies) start->check_reagents check_cells Evaluate Cell Health (Passage #, Contamination) start->check_cells check_protocol Review Experimental Protocol (Timing, Concentrations) start->check_protocol reagents_ok Reagents OK? check_reagents->reagents_ok cells_ok Cells Healthy? check_cells->cells_ok protocol_ok Protocol Followed? check_protocol->protocol_ok replace_reagents Replace/Re-validate Reagents reagents_ok->replace_reagents No culture_new_cells Culture New Batch of Cells cells_ok->culture_new_cells No optimize_protocol Optimize Protocol & Repeat protocol_ok->optimize_protocol No

Caption: A decision tree for troubleshooting inconsistent in vitro experimental results.

Technical Support Center: Troubleshooting Inconsistent VEGF Expression in Renal Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating Vascular Endothelial Growth Factor (VEGF) in the context of renal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of inconsistent VEGF expression observed during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is VEGF expression often inconsistent in studies related to Chronic Kidney Disease (CKD)?

A1: The expression of VEGF in the kidneys is a dynamic and complex process, influenced by a variety of factors that can lead to variability in experimental results. In CKD, the role of VEGF is multifaceted, sometimes promoting repair and other times contributing to fibrosis.[1] Several factors can contribute to inconsistent measurements:

  • Disease Stage and Model: VEGF expression can vary significantly with the progression of CKD.[1] Different animal models of CKD may also exhibit distinct patterns of VEGF expression.

  • Cellular Heterogeneity: The kidney is composed of numerous cell types, and VEGF is expressed differently in various locations. For instance, podocytes are a primary source of VEGF in the glomerulus, while tubular cells also contribute to its production.[2] The specific cell type being analyzed will impact the observed VEGF levels.

  • Local Microenvironment: The cellular microenvironment, including factors like hypoxia and the presence of inflammatory cytokines, can dynamically regulate VEGF expression.[2]

  • Compensatory Responses: In some cases, increased VEGF expression in certain areas of the kidney may be a compensatory response to reduced blood flow or injury in other regions.[1]

Q2: What are the different roles of VEGF in the kidney that could explain variable expression patterns?

A2: VEGF plays a dual role in the kidney, which can be either protective or detrimental depending on the context. This contributes to the difficulty in obtaining consistent expression data.

  • Protective Roles: VEGF is crucial for maintaining the health of the glomerular and peritubular capillaries, which are essential for kidney function. It acts as a survival factor for endothelial cells. Studies have shown that in some animal models of kidney disease, administering VEGF can be protective.

  • Detrimental Roles: Conversely, in conditions like diabetic nephropathy, VEGF levels are often elevated and contribute to disease progression. VEGF can also promote inflammation by increasing the expression of adhesion molecules, which facilitates the infiltration of inflammatory cells.

Q3: Are there species-specific differences in VEGF activity that I should be aware of?

A3: Yes, there can be significant species-dependent differences in VEGF activity. For example, human VEGF (hVEGF) may activate VEGF receptors in human endothelial cells more effectively than murine VEGF (mVEGF), and the reverse is true in mouse endothelial cells. This is a critical consideration when using animal models to study human-relevant therapeutics.

Troubleshooting Guides

Issue: High Variability in VEGF Protein Quantification (ELISA/Western Blot)
Possible Cause Troubleshooting Step
Sample Collection and Processing Ensure consistent and rapid sample processing to minimize protein degradation. For tissue samples, snap-freeze in liquid nitrogen immediately after collection. For cell culture supernatants, centrifuge to remove debris and add protease inhibitors before storage.
Inconsistent Cell Culture Conditions Standardize cell seeding density, media composition, and incubation times. Even minor variations in glucose concentration or serum batches can alter VEGF expression.
Antibody Specificity and Cross-Reactivity Verify the specificity of the primary antibody for the VEGF isoform of interest and ensure it is validated for the species being tested. Use appropriate positive and negative controls.
Assay Protocol Variations Adhere strictly to the manufacturer's protocol for ELISA kits. For Western blots, optimize antibody concentrations, incubation times, and washing steps. Ensure consistent total protein loading.
Issue: Inconsistent VEGF mRNA Quantification (RT-qPCR)
Possible Cause Troubleshooting Step
RNA Quality and Integrity Assess RNA quality and integrity (e.g., using a Bioanalyzer) before proceeding with reverse transcription. Ensure A260/280 and A260/230 ratios are within the optimal range.
Primer Design and Efficiency Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency through a standard curve analysis.
Choice of Reference Genes Select multiple stable reference genes for normalization. The expression of commonly used housekeeping genes can sometimes vary under different experimental conditions.
Reverse Transcription Efficiency Use a consistent amount of RNA for each reverse transcription reaction and ensure the use of a high-quality reverse transcriptase.

Experimental Protocols

Protocol 1: Quantification of Secreted VEGF by ELISA
  • Cell Culture: Plate cells at a standardized density in complete growth medium.

  • Conditioned Media Collection: Once cells reach the desired confluency, replace the growth medium with a serum-free or low-serum medium to reduce background. Collect the conditioned medium at predetermined time points.

  • Sample Preparation: Centrifuge the collected medium to pellet any cells or debris. Store the supernatant at -80°C until analysis.

  • ELISA Procedure:

    • Use a species-specific VEGF ELISA kit.

    • Prepare VEGF standards and samples according to the manufacturer's instructions.

    • Add standards and samples to the pre-coated microplate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve and calculate the concentration of VEGF in the samples. Normalize to cell number or total protein content.

Protocol 2: Analysis of VEGF mRNA Expression by RT-qPCR
  • RNA Extraction: Isolate total RNA from cells or tissues using a reputable RNA extraction kit. Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer. Assess RNA integrity.

  • Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the VEGF gene and reference genes, and a suitable qPCR master mix.

    • Perform the qPCR reaction using a real-time PCR system.

  • Data Analysis: Calculate the relative expression of the VEGF gene using the delta-delta Ct method, normalizing to the geometric mean of the selected reference genes.

Quantitative Data Summary

Table 1: VEGF-Related Gene Expression in a Swine Model of CKD with Left Ventricular Diastolic Dysfunction (CKD-LVDD)

GeneExpression in CKD-LVDD vs. Normal Controls
VEGFALower
KDR (VEGFR-2)Lower
NOS3Lower
AKT1Lower
VEGF (Protein)Lower

Data adapted from a study on cardiac changes in a swine model of CKD.

Signaling Pathways and Workflows

VEGF_Signaling_in_Renal_Fibrosis VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 activates ERK12 ERK1/2 VEGF->ERK12 synergizes with NFkB NF-κB Signaling VEGFR2->NFkB AdhesionMolecules VCAM-1, ICAM-1, E-selectin NFkB->AdhesionMolecules promotes expression Macrophage Macrophage Extravasation AdhesionMolecules->Macrophage ER_Stress ER Stress PERK PERK ER_Stress->PERK PERK->VEGF stimulates TGFb TGF-β TGFb->ERK12 EGF EGF EGF->ERK12 PTHrP PTHrP PTHrP->ERK12 EMT Epithelial-Mesenchymal Transition (EMT) ERK12->EMT RenalFibrosis Renal Fibrosis EMT->RenalFibrosis leads to Macrophage->RenalFibrosis contributes to

Caption: Pro-fibrotic signaling pathways involving VEGF in chronic kidney disease.

Experimental_Workflow_VEGF_Quantification cluster_sample Sample Preparation cluster_protein Protein Analysis cluster_mrna mRNA Analysis Tissue Renal Tissue Lysate Tissue/Cell Lysate Tissue->Lysate RNA Total RNA Extraction Tissue->RNA Cells Cultured Renal Cells Cells->Lysate Supernatant Cell Supernatant Cells->Supernatant Cells->RNA Western Western Blot Lysate->Western ELISA ELISA Supernatant->ELISA cDNA cDNA Synthesis RNA->cDNA qPCR RT-qPCR cDNA->qPCR

Caption: Workflow for quantifying VEGF protein and mRNA expression.

References

Technical Support Center: Preventing CKD-712 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals using CKD-712 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of this compound in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it precipitate in my experimental media?

This compound is a synthesized tetrahydroisoquinoline alkaloid and a known inhibitor of nuclear factor NF-kappa B (NF-κB).[1] Like many small molecule organic compounds, this compound has limited aqueous solubility. Precipitation can occur when the concentration of this compound exceeds its solubility limit in the aqueous environment of your cell culture media. This is often triggered by factors such as the solvent used for the stock solution, the final concentration in the media, temperature, and pH.

Q2: What are the immediate signs of this compound precipitation?

Initial signs of precipitation can range from a faint cloudiness or haziness in the media to the formation of visible particulate matter or crystals. These may be observable by the naked eye or require microscopic examination.

Q3: How can the precipitation of this compound impact my experimental outcomes?

The precipitation of this compound will lower its effective concentration in the media, leading to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended cytotoxic effects on the cells, confounding your observations.

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound Upon Addition to Media

This is a common issue when a stock solution of a hydrophobic compound dissolved in an organic solvent (like DMSO) is diluted into an aqueous-based medium. This rapid solvent exchange can cause the compound to "crash out" of solution.

Potential Cause Explanation Recommended Solution
High Final Concentration The final working concentration of this compound in the media is above its aqueous solubility limit.Decrease the final concentration of this compound. It is crucial to first determine its maximum soluble concentration in your specific media.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a sudden "solvent shock," leading to precipitation.Perform a serial dilution of the this compound stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low Media Temperature The solubility of many compounds, including likely this compound, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your experimental solutions.[2][3]
Incompatible Solvent While DMSO is a common solvent, its properties may not be optimal for every compound or cell line.Test alternative biocompatible solvents for preparing the stock solution, such as ethanol or polyethylene glycol (PEG). However, always verify the compatibility of the solvent with your specific cell line.
Issue 2: this compound Precipitates Over Time in the Incubator

Precipitation that occurs gradually during an experiment can be caused by changes in the physicochemical properties of the media over time.

Potential Cause Explanation Recommended Solution
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time your culture vessels are outside the stable environment of the incubator.
pH Shift The CO2 environment in an incubator can alter the pH of the media, which can, in turn, affect the solubility of pH-sensitive compounds.Ensure your media is properly buffered for the CO2 concentration of your incubator. You can also monitor the pH of a cell-free control plate over the course of the experiment.
Interaction with Media Components This compound may interact with proteins, salts, or other components in the media, leading to precipitation over time.[4]If using serum, consider reducing its concentration or switching to a serum-free media formulation. Some proteins in serum can cause compounds to "salt out."
Media Evaporation Evaporation of media in the incubator can lead to an increase in the concentration of all components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Compound Instability The compound itself may not be stable in the culture medium for the duration of the experiment.Test the stability of this compound in your specific cell culture medium over the intended time course of your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound hydrobromide powder.

  • Dissolve the powder in a minimal amount of a suitable sterile, anhydrous organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication or gentle warming in a 37°C water bath can be applied.[5]

  • Visually inspect the stock solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the Maximum Soluble Concentration of this compound

This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

  • Prepare a Serial Dilution of this compound in DMSO: Start with your high-concentration stock solution and prepare a 2-fold serial dilution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to wells containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2 for a duration relevant to your experiment (e.g., 24 hours).

  • Assess Precipitation:

    • Visual Inspection: Carefully inspect each well for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).

    • Microscopic Examination: For a more detailed assessment, examine the solutions under a microscope.

    • Quantitative Assessment: To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance is indicative of precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear and free of precipitate is your maximum working soluble concentration under those specific conditions.

Visualizations

experimental_workflow Experimental Workflow for Determining Maximum Soluble Concentration start Start prep_stock Prepare High-Concentration This compound Stock in DMSO start->prep_stock serial_dilution Create 2-fold Serial Dilution of this compound in DMSO prep_stock->serial_dilution add_to_media Add Dilutions to Pre-warmed Media in 96-well Plate serial_dilution->add_to_media incubate Incubate at 37°C and 5% CO2 add_to_media->incubate observe Visually and Microscopically Observe for Precipitation incubate->observe quantify Optional: Quantify Precipitation (Absorbance at 600 nm) observe->quantify determine_max Determine Maximum Soluble Concentration observe->determine_max quantify->determine_max end End determine_max->end

Caption: Workflow for determining the maximum soluble concentration of this compound.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation precipitation Precipitation Observed immediate Immediate Precipitation precipitation->immediate over_time Precipitation Over Time precipitation->over_time cause1 High Concentration? immediate->cause1 cause4 pH/Temp Shift? over_time->cause4 solution1 Decrease Concentration cause1->solution1 Yes cause2 Rapid Dilution? cause1->cause2 No solution2 Use Serial Dilution cause2->solution2 Yes cause3 Cold Media? cause2->cause3 No solution3 Pre-warm Media to 37°C cause3->solution3 Yes solution4 Stabilize Incubator Conditions cause4->solution4 Yes cause5 Media Interaction? cause4->cause5 No solution5 Modify Media Composition cause5->solution5 Yes

Caption: A logical guide to troubleshooting this compound precipitation issues.

signaling_pathway This compound Mechanism of Action stimulus Pro-inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription initiates CKD712 This compound CKD712->IKK inhibits

Caption: Simplified signaling pathway showing this compound inhibition of NF-κB.

References

Technical Support Center: CKD-712 Toxicity in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with CKD-712 toxicity in primary cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic concentration (IC50) of this compound in primary renal proximal tubule epithelial cells (RPTECs)?

A1: The IC50 of this compound can vary depending on the specific donor lot of primary cells and experimental conditions. However, based on internal validation studies, the expected IC50 typically falls within the range of 10-50 µM after a 24-hour exposure. Significant cytotoxicity at concentrations below 1 µM may indicate an issue with the experimental setup or cell health.

Q2: My primary cells show high variability in their response to this compound. What are the potential causes?

A2: High variability is a common challenge in primary cell culture.[1] Several factors can contribute to this:

  • Donor Variability: Primary cells from different donors can have inherent biological differences.

  • Passage Number: Using cells at a high passage number can lead to altered phenotypes and responses. It is recommended to use early passage cells for consistency.[2]

  • Cell Health: Suboptimal cell health upon thawing or during culture can significantly impact experimental outcomes.[2][3]

  • Inconsistent Seeding Density: Uneven cell seeding can lead to variations in cell confluence and, consequently, in drug response.

Q3: Does this compound induce apoptosis? At what concentration and time point can I expect to see apoptotic markers?

A3: Yes, the primary mechanism of this compound-induced cytotoxicity is through the induction of apoptosis. You can typically observe an increase in apoptotic markers, such as caspase-3/7 activation, after 12-24 hours of treatment with this compound at concentrations at or above the IC50 value.

Q4: Are there any known off-target effects of this compound in primary cell culture?

A4: While the primary target of this compound is under investigation, at high concentrations (>100 µM), some non-specific effects on cell membrane integrity have been observed. It is crucial to work within the validated concentration range to ensure target-specific effects are being studied.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low Cell Viability After Thawing 1. Improper thawing technique.[3] 2. Cryopreservation medium contains high levels of DMSO which can be toxic. 3. Cells are fragile.1. Thaw cells rapidly in a 37°C water bath and gently transfer them to pre-warmed culture medium. 2. Dilute the DMSO-containing medium by slowly adding fresh medium to the cell suspension. Consider centrifuging the cells to remove the cryopreservation medium, but be aware that some primary cells are sensitive to centrifugation. 3. Handle cells with care, avoiding vigorous pipetting.
Cells Not Adhering to the Culture Vessel 1. Over-trypsinization during passaging. 2. Mycoplasma contamination. 3. Lack of appropriate attachment factors in the culture medium.1. Minimize trypsin exposure time and use the lowest effective concentration. 2. Regularly test your cell cultures for mycoplasma contamination. 3. Ensure your culture vessels are coated with an appropriate extracellular matrix (e.g., collagen, fibronectin) if required for your specific primary cell type.
High Background Toxicity in Vehicle Control 1. Vehicle (e.g., DMSO) concentration is too high. 2. Contamination of reagents or media. 3. Poor quality of water or sera used in media preparation.1. Ensure the final concentration of the vehicle is below the toxic threshold for your primary cells (typically <0.1% for DMSO). 2. Use sterile techniques and regularly check for bacterial, fungal, or yeast contamination. 3. Use high-quality, cell culture-grade reagents and test new batches of serum before use.
Inconsistent IC50 Values for this compound 1. Inaccurate drug concentration. 2. Variation in cell seeding density. 3. Fluctuation in incubator conditions (CO2, temperature, humidity).1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 2. Use a cell counter to ensure consistent cell numbers are seeded in each well. 3. Regularly calibrate and monitor your incubator to maintain a stable culture environment.

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Primary Human RPTECs (24-hour exposure)

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle)100 ± 4.5
198 ± 5.1
585 ± 6.2
1065 ± 7.8
2548 ± 5.9
5022 ± 4.3
1005 ± 2.1

Table 2: Caspase-3/7 Activation in Primary Human RPTECs (12-hour exposure)

Concentration (µM)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle)1.0 ± 0.2
101.8 ± 0.4
253.5 ± 0.6
506.2 ± 0.9

Experimental Protocols

Protocol 1: Assessment of Cell Viability using an ATP-based Assay

This protocol is adapted from methods used to assess cytotoxicity of nephrotoxins in kidney-derived cells.

  • Cell Seeding:

    • Culture primary human RPTECs to 80-90% confluency.

    • Trypsinize, count, and seed the cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP reagent to room temperature.

    • Add 100 µL of the ATP reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the concentration-response curve and determine the IC50 value.

Protocol 2: Measurement of Caspase-3/7 Activity

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol. A typical treatment time for apoptosis assays is 12-24 hours.

  • Caspase-3/7 Assay:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add 100 µL of the caspase-3/7 reagent to each well.

    • Mix gently on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Measure fluorescence (e.g., excitation 499 nm, emission 521 nm) using a plate reader.

  • Data Analysis:

    • Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control.

Signaling Pathways and Workflows

CKD712_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion CKD712 This compound ROS ↑ Reactive Oxygen Species (ROS) CKD712->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Bax Bax Activation CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Activation Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Mito_Stress->Bax CytoC->Casp9

Caption: Proposed signaling pathway for this compound-induced apoptosis in primary renal cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Thaw Thaw Primary Cells Seed Seed Cells in 96-well Plate Thaw->Seed Treat Treat with this compound Seed->Treat Incubate Incubate (12-24h) Treat->Incubate Assay Perform Viability/Apoptosis Assay Incubate->Assay Read Read Plate (Luminescence/Fluorescence) Assay->Read Analyze Analyze Data & Determine IC50 Read->Analyze

Caption: General experimental workflow for assessing this compound toxicity.

Troubleshooting_Logic Start High Toxicity Observed Check_Control Is Vehicle Control Toxic? Start->Check_Control Check_Concentration Is this compound Concentration Correct? Check_Control->Check_Concentration No Sol_Vehicle Reduce Vehicle Concentration / Check Reagents Check_Control->Sol_Vehicle Yes Check_Cells Are Cells Healthy? Check_Concentration->Check_Cells Yes Sol_Concentration Verify Dilutions / Prepare Fresh Stock Check_Concentration->Sol_Concentration No Sol_Cells Check Thawing Protocol / Use Lower Passage Cells Check_Cells->Sol_Cells No Proceed Proceed with Experiment Check_Cells->Proceed Yes

Caption: A logical troubleshooting workflow for unexpected this compound toxicity results.

References

Ckd-712 dosage adjustment for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for a hypothetical compound, "CKD-XXX," as there is no publicly available data for "CKD-712." This guide is intended to serve as a template for researchers and drug development professionals. Please substitute the placeholder information with your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting CKD-XXX?

A1: CKD-XXX is supplied as a lyophilized powder. For stock solutions, we recommend reconstituting in sterile dimethyl sulfoxide (DMSO) to a concentration of 10 mM. For working solutions, further dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Q2: How should CKD-XXX be stored?

A2: The lyophilized powder should be stored at -20°C. Once reconstituted, the DMSO stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. When stored correctly, the stock solution is stable for up to six months.

Q3: What is the mechanism of action of CKD-XXX?

A3: CKD-XXX is a potent and selective inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It specifically targets the TGF-β receptor I (TGFβRI) kinase, preventing the phosphorylation of downstream mediators Smad2 and Smad3. This inhibition blocks the pro-fibrotic signaling cascade implicated in the pathology of Chronic Kidney Disease (CKD).[1][2]

Q4: Is CKD-XXX compatible with all common cell culture media?

A4: CKD-XXX has been tested and found to be stable in standard cell culture media such as DMEM and RPMI-1640, supplemented with fetal bovine serum (FBS). However, compatibility with specialized or serum-free media should be validated on a case-by-case basis.

Q5: How can I minimize the "edge effect" in my 96-well plate assays with CKD-XXX?

A5: The "edge effect" can be a significant source of variability. To mitigate this, we recommend not using the outermost wells of the 96-well plate for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or cell culture medium to maintain a humidified environment across the plate. Additionally, ensure even cell seeding and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote a uniform cell monolayer.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent dose-response curves Pipetting errors during serial dilution.Inconsistent cell seeding density.Cell clumping.Calibrate pipettes regularly and use pre-wetted tips.Ensure the cell suspension is homogenous before and during plating.Use a cell strainer to create a single-cell suspension after trypsinization.[3]
High background signal in fluorescence/luminescence assays Autofluorescence of CKD-XXX.Over-confluent cells.Insufficient blocking or non-specific antibody binding (for antibody-based assays).Run a control plate with CKD-XXX in cell-free media to determine its intrinsic fluorescence/luminescence.Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of the assay.Increase the concentration of the blocking agent or try a different blocking buffer. Titrate antibody concentrations.[3]
Low cell viability in untreated control wells Mycoplasma contamination.Incorrect CO2 or temperature levels in the incubator.Cell line instability (high passage number).Regularly test cell cultures for mycoplasma contamination.Calibrate and monitor incubator settings.Use cells with a low passage number and perform cell line authentication.
No observable effect of CKD-XXX at expected concentrations Improper reconstitution or storage of the compound.Cell line is resistant to the compound's mechanism of action.Incorrect assay endpoint or incubation time.Reconstitute a fresh vial of CKD-XXX according to the recommended protocol.Verify the expression of the target (TGFβRI) in your cell line. Consider using a positive control cell line known to be sensitive.Perform a time-course experiment to determine the optimal incubation time for observing an effect.

Dosage Adjustment for Different Cell Lines

The optimal dosage of CKD-XXX will vary depending on the cell line's origin, metabolic rate, and expression level of the target protein. The following table summarizes suggested starting concentration ranges for determining the half-maximal inhibitory concentration (IC50).

Cell Line Description Recommended Starting Concentration Range (nM) Notes
HK-2 Human kidney proximal tubule epithelial cells1 - 1000A common model for studying renal fibrosis and epithelial-mesenchymal transition (EMT).
NRK-52E Rat kidney proximal tubule epithelial cells1 - 1000Often used to study TGF-β induced fibrosis.
HEK293 Human embryonic kidney cells10 - 5000May be less sensitive; often used for target validation via overexpression.
Primary Human Renal Fibroblasts Cells isolated directly from kidney tissue0.1 - 500More physiologically relevant but may show higher variability between donors.

Experimental Protocols

Protocol: Determining the IC50 of CKD-XXX using a Cell Viability Assay

This protocol outlines the steps to determine the concentration of CKD-XXX that inhibits 50% of cell viability, a key parameter for dosage determination.

  • Cell Seeding:

    • Culture your chosen cell line (e.g., HK-2) to approximately 80% confluency.

    • Trypsinize and resuspend the cells to create a single-cell suspension.

    • Count the cells and adjust the density to 5,000-10,000 cells per 100 µL of complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C and 5% CO2 overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of the highest concentration of CKD-XXX to be tested by diluting the 10 mM DMSO stock in complete medium.

    • Perform a serial dilution (e.g., 1:3 or 1:10) in a separate 96-well plate to create a range of concentrations.

    • Add 100 µL of the diluted compound to the corresponding wells of the cell plate, resulting in a 1X final concentration. Include wells with vehicle control (medium with 0.1% DMSO) and untreated controls.

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Cell Viability Assessment (Example using a Resazurin-based assay):

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the appropriate excitation/emission wavelengths (typically ~560nm/590nm) using a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (from cell-free wells).

    • Normalize the data by setting the vehicle control as 100% viability and the background as 0% viability.

    • Plot the normalized viability against the logarithm of the CKD-XXX concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

Visualizations

CKD_XXX_Signaling_Pathway ligand TGF-β receptor TGF-β Receptors (TGFβRI/II) ligand->receptor smad p-Smad2/3 receptor->smad Phosphorylation drug CKD-XXX drug->receptor Inhibits complex Smad Complex smad->complex smad4 Smad4 smad4->complex nucleus Nucleus complex->nucleus transcription Gene Transcription (e.g., Collagen, α-SMA) nucleus->transcription Activation fibrosis Fibrosis transcription->fibrosis

Caption: Mechanism of action of CKD-XXX in the TGF-β signaling pathway.

IC50_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 treat Treat Cells with CKD-XXX incubate1->treat prepare Prepare Serial Dilutions of CKD-XXX prepare->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_reagent Add Viability Reagent (e.g., Resazurin) incubate2->add_reagent read Read Plate (Fluorescence) add_reagent->read analyze Analyze Data: Normalize & Plot read->analyze calculate Calculate IC50 (Non-linear Regression) analyze->calculate end End calculate->end

Caption: Experimental workflow for IC50 determination of CKD-XXX.

References

Technical Support Center: Improving In Vivo Efficacy of CKD-712

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide is for a hypothetical small molecule inhibitor, "CKD-712," for the treatment of Chronic Kidney Disease (CKD). The information provided is based on general principles of in vivo pharmacology and drug development for CKD and is intended for research, scientific, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing poor solubility of this compound in our aqueous vehicle for in vivo studies. What are the recommended formulation strategies?

A1: Poor aqueous solubility is a common challenge for small molecule inhibitors. Here are some strategies to consider:

  • Co-solvents: Prepare a stock solution in a water-miscible organic solvent like DMSO, and then dilute it into the final vehicle. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid toxicity.

  • pH adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle can improve solubility.

  • Surfactants and cyclodextrins: Using excipients like polysorbate 80 or hydroxypropyl-β-cyclodextrin can help solubilize hydrophobic compounds.

  • Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can enhance absorption.

Q2: What are the key considerations for selecting an appropriate animal model for this compound efficacy studies?

A2: The choice of animal model is critical for obtaining clinically relevant data. Considerations include:

  • Disease relevance: Select a model that recapitulates the key pathological features of human CKD you are targeting (e.g., fibrosis, inflammation, glomerular injury). Common models include unilateral ureteral obstruction (UUO) for fibrosis, adenine-induced nephropathy for chronic tubulointerstitial nephritis, and 5/6 nephrectomy for a model of reduced renal mass.[1]

  • Species differences: Be aware of potential differences in drug metabolism and pharmacokinetics between the chosen species and humans.[2]

  • Route of administration: The model should be amenable to the intended clinical route of administration for this compound.

Q3: this compound shows excellent in vitro potency but limited in vivo efficacy. What are the potential reasons and how can we troubleshoot this?

A3: This discrepancy is a frequent hurdle in drug development. Potential causes include:

  • Poor pharmacokinetics (PK): The compound may have low bioavailability, rapid metabolism, or high plasma protein binding, leading to insufficient target engagement in the kidney. A thorough PK study is essential.

  • Off-target effects: The compound might be hitting unintended targets in vivo, leading to complex biological responses or toxicity that masks the intended efficacy.

  • Inadequate target engagement: The administered dose may not be sufficient to achieve the required concentration at the target site within the kidney. Consider dose-escalation studies and measuring target engagement biomarkers.

Troubleshooting Guides

Issue 1: Unexpected Toxicity or Adverse Events in Animal Models

Initial Observation: Animals treated with this compound show signs of toxicity (e.g., weight loss, lethargy, organ damage) at doses expected to be efficacious.

Possible Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Perform a broad in vitro safety pharmacology screen against a panel of common off-targets (e.g., hERG, CYPs).2. Conduct a dose-response study to determine the maximum tolerated dose (MTD).3. Evaluate structurally related analogs with potentially different off-target profiles.Identification of specific off-targets to guide medicinal chemistry efforts for improved selectivity.
On-target toxicity 1. Use a lower dose of this compound in combination with another therapeutic agent to achieve a synergistic effect with reduced toxicity.2. Consider a different dosing schedule (e.g., intermittent dosing) to minimize exposure-related toxicity.An optimized dosing regimen that maintains efficacy while minimizing adverse effects.
Vehicle-related toxicity 1. Administer the vehicle alone to a control group of animals.2. Test alternative, less toxic vehicle formulations.Determination if the observed toxicity is due to the vehicle and not the compound.
Issue 2: High Inter-Individual Variability in Efficacy Response

Initial Observation: In a cohort of animals treated with this compound, there is a wide range of responses in key efficacy readouts (e.g., reduction in proteinuria, serum creatinine).

Possible Cause Troubleshooting Steps Expected Outcome
Variability in drug exposure 1. Conduct a pharmacokinetic (PK) study in a satellite group of animals to assess inter-individual variability in drug levels.2. Correlate individual animal drug exposure with efficacy readouts.A clear understanding of the pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide dose selection.
Heterogeneity of the animal model 1. Ensure strict standardization of the surgical or induction procedures for the CKD model.2. Increase the number of animals per group to improve statistical power.Reduced variability in the baseline disease state, leading to more consistent efficacy results.
Genetic background of animals 1. Use inbred strains of animals to minimize genetic variability.2. If using outbred stocks, ensure proper randomization of animals to treatment groups.More uniform biological responses to the intervention.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats
ParameterOral Administration (10 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL) 850 ± 1202500 ± 300
Tmax (h) 1.5 ± 0.50.1 ± 0.05
AUC (0-inf) (ng*h/mL) 4200 ± 6501500 ± 200
Bioavailability (%) 28-
Half-life (h) 4.2 ± 0.83.9 ± 0.6
Table 2: Hypothetical Efficacy of this compound in a Rat Model of Unilateral Ureteral Obstruction (UUO)
Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (mg/dL)Kidney Fibrosis Score (0-4)
Sham + Vehicle 0.4 ± 0.120 ± 50.2 ± 0.1
UUO + Vehicle 1.5 ± 0.385 ± 153.5 ± 0.4
UUO + this compound (10 mg/kg) 0.9 ± 0.250 ± 101.8 ± 0.3*
UUO + this compound (30 mg/kg) 0.6 ± 0.1 35 ± 81.1 ± 0.2**

*p < 0.05 vs. UUO + Vehicle; **p < 0.01 vs. UUO + Vehicle

Experimental Protocols

Protocol 1: Unilateral Ureteral Obstruction (UUO) Model in Mice
  • Animal Preparation: Anesthetize male C57BL/6 mice (8-10 weeks old) with isoflurane.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the kidneys.

    • Isolate the left ureter and ligate it at two points using 4-0 silk suture.

    • Cut the ureter between the two ligatures to induce complete obstruction.

    • Close the abdominal incision in layers.

    • Administer buprenorphine for post-operative analgesia.

  • Treatment:

    • Randomize mice into treatment groups (e.g., Sham, UUO + Vehicle, UUO + this compound).

    • Begin treatment with this compound or vehicle one day after surgery via oral gavage.

  • Endpoint Analysis:

    • Euthanize mice at day 14 post-surgery.

    • Collect blood for measurement of serum creatinine and BUN.

    • Harvest the obstructed and contralateral kidneys for histological analysis (e.g., Masson's trichrome staining for fibrosis).

Protocol 2: Assessment of Renal Function and Fibrosis
  • Serum Biomarkers:

    • Collect blood via cardiac puncture at the time of sacrifice.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Measure serum creatinine and blood urea nitrogen (BUN) levels using commercially available assay kits.

  • Histological Analysis of Fibrosis:

    • Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 5 µm sections and stain with Masson's trichrome to visualize collagen deposition (blue staining).

    • Quantify the fibrotic area using image analysis software (e.g., ImageJ) by a blinded observer. The fibrotic score can be graded on a scale of 0 to 4.

Visualizations

CKD_Signaling_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylation Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Fibrotic_genes Fibrotic Gene Transcription Nucleus->Fibrotic_genes CKD_712 This compound CKD_712->Smad_complex Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study cluster_analysis Endpoint Analysis Animal_Model Induce CKD in Animal Model (e.g., UUO) Randomization Randomize Animals into Treatment Groups Animal_Model->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Monitoring Monitor Animal Health and Body Weight Treatment->Monitoring Sacrifice Sacrifice Animals at Pre-determined Endpoint Monitoring->Sacrifice Sample_Collection Collect Blood and Kidney Tissues Sacrifice->Sample_Collection Biomarkers Analyze Serum Biomarkers (Creatinine, BUN) Sample_Collection->Biomarkers Histology Perform Histological Analysis (Fibrosis, Inflammation) Sample_Collection->Histology Data_Analysis Statistical Analysis of Results Biomarkers->Data_Analysis Histology->Data_Analysis

Caption: General experimental workflow for in vivo efficacy testing.

References

Ckd-712 shelf life and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: CKD-712

This technical support guide provides detailed information on the shelf life and storage conditions for this compound (also known as Lobeglitazone). It is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of the compound throughout their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a dry and dark environment.[1][2] Suppliers indicate that the solid form can be stable for more than two to three years under these conditions.[1][3]

Q2: How should I store this compound for short-term use?

For short-term storage (days to weeks), it is recommended to keep solid this compound at 0-4°C.[1]

Q3: What are the storage recommendations for this compound dissolved in a solvent?

Stock solutions of this compound, for instance in DMSO, should be stored at -80°C for long-term storage (6 months to over a year). For shorter periods (up to one month), storage at -20°C is acceptable. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Q4: How is this compound shipped, and is it stable at ambient temperatures?

This compound is typically shipped at ambient temperature as a non-hazardous chemical. It is considered stable enough for the duration of ordinary shipping and time spent in customs.

Q5: Are there any specific conditions or substances to avoid when handling this compound?

Yes. This compound should be protected from light, moisture, and oxidative conditions as these can cause degradation. It is also incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. The compound should be handled in a well-ventilated area, and formation of dust and aerosols should be avoided.

Q6: What should I do if I suspect my this compound has degraded?

If you suspect degradation, it is recommended to use a validated stability-indicating analytical method, such as HPLC-UV or LC-MS/MS, to assess the purity and integrity of your sample. Comparing the results with a fresh standard or the certificate of analysis can help determine the extent of degradation.

Summary of Storage Conditions and Shelf Life

Form Storage Condition Duration
Solid (Powder)-20°C, dry and dark> 2-3 years
Solid (Powder)0-4°CDays to weeks
In Solvent (e.g., DMSO)-80°C6 months to > 1 year
In Solvent (e.g., DMSO)-20°CUp to 1 month
ShippingAmbient TemperatureStable for a few weeks

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect potential degradation products.

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.

2. Materials and Equipment:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 241 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 2-12 µg/mL).

  • Sample Solution: Prepare your this compound sample at a similar concentration to the working standards.

5. Forced Degradation Studies (for method validation):

  • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified time.

  • Alkaline Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified time.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample to UV light.

  • Neutralize acidic and alkaline samples before injection.

6. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Record the chromatograms and analyze the peak areas.

  • Assess the separation of the main this compound peak from any degradation product peaks.

7. Validation Parameters (as per ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively.

Visualizations

G Troubleshooting Workflow for this compound Instability cluster_0 Troubleshooting Workflow for this compound Instability start Unexpected Experimental Results q1 Was this compound stored correctly? start->q1 check_storage Review storage logs: - Temperature (-20°C solid, -80°C solution) - Light exposure - Container seal q1->check_storage Yes check_prep Review solution preparation: - Solvent purity - Age of stock solution - Freeze-thaw cycles q1->check_prep No q2 Storage conditions met? check_storage->q2 q2->check_prep Yes conclusion2 This compound has likely degraded. Use a fresh, validated batch. q2->conclusion2 No q3 Preparation protocol followed? check_prep->q3 analyze_purity Perform purity analysis: - HPLC or LC-MS/MS - Compare to reference standard q3->analyze_purity Yes q3->conclusion2 No q4 Purity acceptable? analyze_purity->q4 conclusion1 This compound is likely stable. Investigate other experimental variables. q4->conclusion1 Yes q4->conclusion2 No

Caption: Troubleshooting workflow for this compound instability.

References

Ckd-712 interference with fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CKD-712 in their experiments. The information focuses on potential interference with fluorescent dyes commonly used in cellular assays.

Troubleshooting Guides

Issue: Unexpected or High Background Fluorescence in Cell Viability/Apoptosis Assays

If you observe higher than expected background fluorescence or artifacts when using fluorescent dyes for viability (e.g., Calcein-AM, Propidium Iodide) or apoptosis (e.g., Annexin V-FITC) assays in the presence of this compound, consider the following troubleshooting steps.

Troubleshooting Step Detailed Protocol Expected Outcome
1. Run a "this compound only" control Prepare a sample with cells treated with this compound at the experimental concentration but without the fluorescent dye. Image this sample using the same filter sets and exposure times as your experimental samples.This will determine if this compound itself is autofluorescent at the excitation/emission wavelengths of your dye. If you observe a signal, this indicates intrinsic fluorescence from the compound.
2. Run a "Dye + this compound" cell-free control Prepare a sample containing your fluorescent dye and this compound in your experimental buffer or media, but without cells. Acquire images or readings.This will test for any direct chemical interaction between this compound and the fluorescent dye that might alter its spectral properties.
3. Perform a Spectral Scan If available, use a spectrophotometer or a microscope with a spectral detector to measure the excitation and emission spectra of this compound in your experimental buffer.This will provide the exact wavelengths of any intrinsic fluorescence, allowing you to choose fluorescent dyes with non-overlapping spectra. Tetrahydroisoquinoline alkaloids are known to have UV absorbance maxima around 235 nm and 270-280 nm.[1]
4. Select Dyes with Different Spectral Properties If interference is confirmed, switch to fluorescent dyes with excitation and emission wavelengths that are spectrally distinct from the autofluorescence of this compound. For example, if this compound fluoresces in the blue or green channel, consider using red or far-red dyes.Reduced background signal and improved signal-to-noise ratio in your experimental samples.
5. Optimize Staining and Wash Steps Increase the number and duration of wash steps after dye incubation to remove any unbound dye that might be non-specifically interacting with this compound or cellular components.A decrease in non-specific background fluorescence.
Issue: Altered NF-κB Translocation Signal with Fluorescent Reporters

Researchers studying the effect of this compound on the NF-κB signaling pathway using fluorescently-tagged proteins (e.g., p65-GFP) may encounter unexpected results.

Troubleshooting Step Detailed Protocol Expected Outcome
1. Validate Reporter Expression and Localization Before treating with this compound, ensure that your NF-κB fluorescent reporter (e.g., p65-GFP) is expressed correctly and shows the expected cytoplasmic localization in unstimulated cells and nuclear translocation upon stimulation with a known activator (e.g., TNF-α).Confirmation that the reporter system is functioning as expected prior to introducing this compound.
2. Image this compound Treated Cells Without Reporter Culture non-transfected cells and treat them with this compound at the desired concentration. Image these cells using the same filter set as for your fluorescent reporter.This control will identify any autofluorescence from this compound that might overlap with the emission of your fluorescent protein, leading to a false positive signal in the nucleus.
3. Use an Alternative Method for NF-κB Detection If significant spectral overlap is suspected, validate your findings using a non-fluorescence-based method, such as Western blotting for phosphorylated IκBα or a luciferase reporter assay for NF-κB transcriptional activity.Independent confirmation of the effect of this compound on the NF-κB pathway, strengthening your conclusions.
4. Titrate this compound Concentration Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits NF-κB translocation without causing significant autofluorescence.Identification of an optimal experimental window where the biological effect can be observed with minimal interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthesized tetrahydroisoquinoline alkaloid. Its anticancer effects have been attributed, at least in part, to the suppression of NF-κB-regulated proteins. The NF-κB signaling pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis.

Q2: Can this compound interfere with my fluorescent assays?

A2: While direct interference studies with specific fluorescent dyes are not widely published, the chemical structure of this compound as a tetrahydroisoquinoline alkaloid suggests a potential for autofluorescence. Aromatic compounds, including some alkaloids, can exhibit intrinsic fluorescence, which may lead to increased background signals in your assays. It is crucial to perform the appropriate controls to assess this possibility.

Q3: I am seeing increased fluorescence in the blue/green channel after treating cells with this compound. What should I do?

A3: This could be due to autofluorescence from this compound. First, confirm this by imaging cells treated with this compound alone. If autofluorescence is confirmed, consider the following:

  • Switch to red-shifted fluorescent dyes: Dyes such as those in the red or far-red spectrum are less likely to have their signals overlap with the typical autofluorescence of small molecules, which often occurs in the shorter wavelength regions.

  • Perform background subtraction: If the autofluorescence is consistent across your samples, you may be able to use image analysis software to subtract the background signal from your "this compound only" control.

  • Use a dye-free control for quantitative plate reader assays: For assays using a plate reader, subtract the fluorescence intensity of wells containing cells and this compound (but no dye) from your experimental wells.

Q4: What are some common fluorescent dyes that could potentially be affected?

A4: The following table summarizes common fluorescent dyes used in relevant assays and their potential for interference based on typical spectral regions of small molecule autofluorescence.

Assay Type Common Fluorescent Dyes Potential for Interference Recommended Alternatives
NF-κB Translocation GFP, FITCHigh (if this compound fluoresces in the green spectrum)RFP, mCherry, or other red fluorescent proteins.
Cell Viability (Live Cells) Calcein-AM, FDAModerate to High (Green fluorescence)CellTiter-Glo® (Luminescent), or red fluorescent viability dyes.
Cell Viability (Dead Cells) Propidium Iodide (PI), DAPILow to Moderate (PI is red, DAPI is blue)7-AAD (far-red) or other spectrally distinct dead cell stains.
Apoptosis Annexin V-FITCHigh (Green fluorescence)Annexin V conjugated to red or far-red fluorophores (e.g., PE, APC, Cy5).

Signaling Pathway and Experimental Workflow Diagrams

NF_kappa_B_Pathway This compound and the NF-κB Signaling Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1, etc. Receptor Receptor Activation Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Signal Transduction IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocation CKD_712 This compound CKD_712->IKK_Complex Potential Inhibition Point (Suppresses NF-κB regulated proteins) Gene_Transcription Target Gene Transcription NFkB_nucleus->Gene_Transcription

Caption: this compound's potential role in NF-κB pathway inhibition.

Fluorescence_Troubleshooting_Workflow Troubleshooting this compound Fluorescence Interference Start Unexpected Fluorescence Signal Observed Control1 Run 'this compound only' (no dye) control Start->Control1 Autofluorescence_Yes Autofluorescence Detected Control1->Autofluorescence_Yes Yes Autofluorescence_No No Autofluorescence Control1->Autofluorescence_No No Solution1 Switch to Spectrally Distinct Dye Autofluorescence_Yes->Solution1 Solution2 Perform Background Subtraction Autofluorescence_Yes->Solution2 Control2 Run 'Dye + this compound' (cell-free) control Autofluorescence_No->Control2 Interaction_Yes Direct Dye Interaction Possible Control2->Interaction_Yes Yes Interaction_No No Direct Interaction Control2->Interaction_No No Interaction_Yes->Solution1 Solution3 Optimize Wash Steps Interaction_No->Solution3 End Problem Resolved Solution1->End Solution2->End Solution3->End

Caption: Logical workflow for troubleshooting fluorescence interference.

References

Technical Support Center: Minimizing Side Effects of Investigational Drugs in Animal Models of Chronic Kidney Disease (CKD)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information is publicly available for a drug designated "CKD-712." This guide provides general strategies and troubleshooting for researchers administering investigational compounds to animal models of Chronic Kidney Disease (CKD) and aims to address common challenges in preclinical safety and efficacy studies.

Frequently Asked Questions (FAQs)

Q1: We are observing increased serum creatinine and BUN levels in our rat CKD model after administering our test compound. What are the potential causes and how can we troubleshoot this?

A1: Elevated serum creatinine and Blood Urea Nitrogen (BUN) are key indicators of worsening kidney function.[1][2] This could be due to several factors:

  • Direct Nephrotoxicity: The compound itself may be toxic to the kidneys.[3]

  • Hemodynamic Effects: The drug might be altering renal blood flow, leading to reduced glomerular filtration rate (GFR).

  • Exacerbation of Pre-existing CKD: The compound could be worsening the underlying pathology of your CKD model.

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to determine if the effect is dose-dependent. A lower, but still potentially efficacious, dose might not induce nephrotoxicity.

  • Pharmacokinetic (PK) Analysis: Analyze the PK profile of your compound. Impaired renal function in CKD models can lead to drug accumulation and toxicity. Dose adjustments may be necessary in animals with renal impairment.[4][5]

  • Hydration Status: Ensure adequate hydration of the animals, as dehydration can exacerbate kidney injury.

  • Histopathology: Perform a thorough histopathological examination of the kidneys to identify signs of tubular necrosis, interstitial nephritis, or other drug-induced lesions.

  • Concurrent Medications: Review any other medications the animals are receiving, as drug-drug interactions can increase the risk of nephrotoxicity.

Q2: Our animal models are showing signs of gastrointestinal (GI) distress (vomiting, diarrhea, anorexia) after drug administration. What measures can we take to mitigate this?

A2: GI side effects are common with many investigational drugs and can be particularly problematic in CKD models where animals may already have a reduced appetite.

Mitigation Strategies:

  • Route of Administration: If administering orally, consider if the formulation is irritating. Alternative routes like subcutaneous or intravenous injection might be less likely to cause direct GI upset.

  • Formulation: For oral dosing, reformulating the drug in a more palatable or less irritating vehicle could help.

  • Anti-emetics: Co-administration with anti-emetics such as maropitant may be considered, but potential drug interactions should be evaluated.

  • Dietary Support: Provide highly palatable and easily digestible food to encourage eating. In severe cases of anorexia, nutritional support may be necessary.

  • Dose Fractionation: Splitting the daily dose into two or more smaller administrations can sometimes reduce peak plasma concentrations and associated GI toxicity.

Q3: We are observing off-target effects such as lethargy and weight loss in our study animals. How do we differentiate between disease progression and drug-related side effects?

A3: Differentiating between the progression of CKD and drug-induced toxicity is a critical challenge.

Key Steps for Differentiation:

  • Control Groups: A robust study design with appropriate control groups (vehicle-treated CKD animals and healthy animals receiving the drug) is essential.

  • Clinical Scoring: Implement a detailed clinical scoring system to systematically track signs of illness.

  • Biomarker Analysis: In addition to standard renal biomarkers, consider measuring other markers of organ damage (e.g., liver enzymes) to identify off-target toxicity.

  • Drug Withdrawal/Dose Reduction: Temporarily withdrawing the drug or reducing the dose can help determine if the adverse signs are reversible and drug-related.

  • Necropsy and Histopathology: A full necropsy and histopathological examination of major organs at the end of the study can provide definitive evidence of drug-related pathologies.

Troubleshooting Guides

Guide 1: Managing Acute Kidney Injury (AKI) during a Study
Observed Issue Potential Cause Recommended Action
Rapid increase in creatinine (>50% from baseline) Direct nephrotoxicity of the test compound.- Immediately suspend dosing. - Assess hydration status and provide fluid support if necessary. - Reduce the dose for subsequent cohorts. - Collect urine for biomarker analysis (e.g., KIM-1, NGAL).
Oliguria/Anuria Severe renal impairment or obstruction.- Rule out urinary tract obstruction. - Consider humane euthanasia if the animal is in distress. - Perform immediate necropsy and histopathology.
Hematuria Glomerular or tubular damage.- Confirm hematuria with urinalysis. - Correlate with histopathology of the kidney and bladder.
Guide 2: Addressing Cardiovascular Side Effects
Observed Issue Potential Cause Recommended Action
Hypertension Drug effect on the renin-angiotensin system or vascular tone.- Monitor blood pressure regularly using non-invasive methods (e.g., tail-cuff). - Evaluate for signs of end-organ damage (e.g., proteinuria). - Consider the mechanism of action of your compound.
Hypotension Vasodilation or cardiotoxicity.- Monitor for signs of lethargy or collapse. - Assess heart rate and rhythm if possible (telemetry). - Adjust dose or dosing regimen.

Experimental Protocols

Protocol 1: Assessment of Glomerular Filtration Rate (GFR) using Iohexol Clearance

This protocol provides a method for assessing GFR, a key indicator of kidney function, in rodent models.

Materials:

  • Iohexol (e.g., Omnipaque™)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., sterile needles, syringes, microcentrifuge tubes)

  • HPLC system for iohexol measurement

Procedure:

  • Acclimatization and Baseline: Acclimatize animals to handling and restraint procedures. Collect a baseline blood sample.

  • Iohexol Administration: Anesthetize the animal and administer a single intravenous (IV) bolus of iohexol (e.g., 64.7 mg/kg).

  • Blood Sampling: Collect sparse blood samples at multiple time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes). The exact timing may need to be optimized based on the animal model and expected GFR.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Iohexol Measurement: Determine plasma iohexol concentrations using a validated HPLC method.

  • Pharmacokinetic Analysis: Calculate the plasma clearance of iohexol using non-compartmental analysis. This clearance value represents the GFR.

Data Presentation

Table 1: Example Dose Adjustments for Drugs in CKD Models (Hypothetical Data)
Compound Animal Model IRIS Stage Standard Dose Recommended Dose Adjustment Reference
Compound X CanineStage 210 mg/kg BIDNo adjustment neededFictional
Compound X CanineStage 310 mg/kg BID5 mg/kg BIDFictional
Compound Y FelineStage 2-35 mg/kg SID5 mg/kg every 48hFictional
Compound Z Rat (5/6 Nephrectomy)N/A20 mg/kg SID10 mg/kg SIDFictional

This table is for illustrative purposes. Dose adjustments should be determined empirically for each investigational drug.

Visualizations

Experimental_Workflow cluster_0 Pre-Dosing cluster_1 Dosing & Monitoring cluster_2 Endpoint Analysis Baseline_Health_Screen Baseline Health Screen (Bloodwork, Urinalysis) Animal_Acclimatization Animal Acclimatization & Randomization Baseline_Health_Screen->Animal_Acclimatization Drug_Administration Drug Administration (Specified Dose & Route) Animal_Acclimatization->Drug_Administration Daily_Clinical_Obs Daily Clinical Observations (Weight, Behavior) Drug_Administration->Daily_Clinical_Obs Adverse_Event Adverse Event Observed? Daily_Clinical_Obs->Adverse_Event Weekly_Monitoring Weekly Monitoring (Blood Pressure, Blood/Urine) Weekly_Monitoring->Drug_Administration Terminal_Sample_Collection Terminal Sample Collection (Blood, Tissues) Weekly_Monitoring->Terminal_Sample_Collection Histopathology Histopathology Terminal_Sample_Collection->Histopathology Data_Analysis Data Analysis & Reporting Histopathology->Data_Analysis Adverse_Event->Weekly_Monitoring No Troubleshooting_Protocol Initiate Troubleshooting (Dose Adjustment, etc.) Adverse_Event->Troubleshooting_Protocol Yes Troubleshooting_Protocol->Daily_Clinical_Obs

Caption: Workflow for preclinical drug assessment in CKD animal models.

Signaling_Pathway cluster_0 Potential Mechanisms of Drug-Induced Nephrotoxicity Drug Investigational Drug or Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Drug->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Drug->Oxidative_Stress ER_Stress ER Stress Drug->ER_Stress Inflammation Inflammation (e.g., NLRP3 Inflammasome) Drug->Inflammation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Oxidative_Stress->Apoptosis ER_Stress->Apoptosis Inflammation->Apoptosis Fibrosis Fibrosis Inflammation->Fibrosis Tubular_Cell_Injury Renal Tubular Cell Injury Apoptosis->Tubular_Cell_Injury Necrosis Necrosis Necrosis->Tubular_Cell_Injury CKD_Progression CKD Progression Fibrosis->CKD_Progression AKI Acute Kidney Injury (AKI) Tubular_Cell_Injury->AKI AKI->CKD_Progression

References

Technical Support Center: Navigating Batch-to-Batch Variability in Research Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Batch-to-batch variability is a critical factor that can significantly impact the reproducibility and reliability of experimental results in pre-clinical research. While specific information regarding a compound designated "CKD-712" is not publicly available in the searched scientific literature, this guide provides a comprehensive framework for addressing batch-to-batch variability for any research compound. The principles and methodologies outlined here are broadly applicable to researchers, scientists, and drug development professionals working with novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What is batch-to-batch variability and why is it a concern?

Q2: What are the common sources of batch-to-batch variability?

A: Sources of variability can be numerous and depend on the nature of the compound (e.g., small molecule, biologic, etc.). Common sources include:

  • Purity and Impurity Profiles: Different batches may have slightly different levels of the active compound and varying types or quantities of impurities.

  • Physical Properties: For solid compounds, properties like crystal structure (polymorphism), particle size, and solubility can differ.

  • Potency and Activity: The biological activity of a compound can vary between batches.

  • Stability: Differences in stability can lead to degradation of the compound over time, affecting its performance.

Q3: How can I assess the consistency of a new batch of a research compound?

A: Before initiating new experiments, it is essential to qualify a new batch against a previously characterized reference batch. This typically involves a combination of analytical and functional assays. A logical workflow for this process is outlined below.

Batch_Qualification_Workflow cluster_analytical Analytical Characterization cluster_functional Functional Validation Purity Purity Assessment (e.g., HPLC, LC-MS) Comparison Compare Results Purity->Comparison Identity Identity Confirmation (e.g., NMR, Mass Spec) Identity->Comparison Physical Physical Property Analysis (e.g., XRPD, DSC) Physical->Comparison InVitro In Vitro Assay (e.g., Potency, Target Engagement) CellBased Cell-Based Assay (e.g., Viability, Signaling) InVitro->CellBased Accept Accept Batch CellBased->Accept If Functionally Equivalent Reject Reject Batch & Contact Supplier CellBased->Reject If Not Functionally Equivalent NewBatch Receive New Batch NewBatch->Purity NewBatch->Identity NewBatch->Physical ReferenceBatch Reference Batch ReferenceBatch->Comparison Comparison->InVitro If Analytical Specs Met Comparison->Reject If Analytical Specs Not Met Signaling_Pathway cluster_pathway Hypothetical Kinase Cascade Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Response Cellular Response GeneExpression->Response Compound Compound (Kinase B Inhibitor) Compound->KinaseB Inhibits Variability Batch Variability (Lower Potency) Variability->Compound

Technical Support Center: CKD-712 Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of CKD-712 in aqueous solutions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in an aqueous solution?

A1: this compound, a substituted tetrahydroisoquinoline with a catechol moiety, is susceptible to degradation through several pathways in aqueous solutions. The primary factors of concern are:

  • Oxidation: The catechol group is highly prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of colored degradation products.

  • Hydrolysis: Depending on the pH of the solution, hydrolytic degradation of susceptible functional groups may occur.

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the degradation of the molecule.

  • Temperature: Elevated temperatures can accelerate the rates of both oxidative and hydrolytic degradation.

Q2: I am observing a color change in my this compound solution. What could be the cause?

A2: A color change, typically to a pinkish or brownish hue, in a solution containing a catechol-containing compound like this compound is a strong indicator of oxidation.[1][2] The catechol moiety can be oxidized to form ortho-quinones, which can then undergo further reactions to produce colored polymeric products. To mitigate this, it is crucial to handle the solution under an inert atmosphere (e.g., nitrogen or argon), use de-gassed solvents, and consider the addition of antioxidants if compatible with your experimental design.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. For a compound like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach. The key steps in developing such a method are:

  • Column Selection: A C18 or C8 column is a good starting point.

  • Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve separation of the parent drug from its degradation products. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Wavelength Selection: The detection wavelength should be chosen at the maximum absorbance of this compound to ensure high sensitivity. A photodiode array (PDA) detector can be beneficial for monitoring peak purity.

  • Forced Degradation Studies: To confirm the method is stability-indicating, you must perform forced degradation studies to generate the degradation products.[3][4]

Troubleshooting Guides

Problem 1: Poor peak shape and resolution in my HPLC analysis of this compound.

Possible Cause Troubleshooting Step
Inappropriate mobile phase pHThe phenolic hydroxyl groups on the catechol moiety can interact with the stationary phase. Adjusting the mobile phase pH to suppress the ionization of these groups (typically a lower pH) can improve peak shape.
Column degradationCatechol-containing compounds can be adsorbed onto the silica backbone of the column. Use a column with end-capping or a base-deactivated stationary phase.
Metal chelationThis compound may chelate with metal ions present in the HPLC system or sample, leading to peak tailing. Adding a chelating agent like EDTA to the mobile phase can help.

Problem 2: Rapid degradation of this compound is observed even under seemingly controlled conditions.

Possible Cause Troubleshooting Step
Presence of trace metal ionsTrace metal contaminants in buffers or glassware can catalyze oxidation. Use high-purity water and reagents, and consider washing glassware with a chelating agent solution.
Dissolved oxygen in the solventOxygen dissolved in the aqueous solution can readily oxidize the catechol moiety. Sparge all solvents with an inert gas (e.g., helium, nitrogen, or argon) before use.
Inadequate protection from lightStandard laboratory lighting can be sufficient to induce photodegradation over time. Protect your solutions from light by using amber vials or covering them with aluminum foil.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of this compound

This protocol outlines the general steps for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound and a solution of this compound to dry heat (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined duration. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Analyze the samples and compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Representative Stability-Indicating HPLC Method for a Tetrahydroisoquinoline Derivative

The following is a representative HPLC method that can be used as a starting point for the analysis of this compound and its degradation products, based on methods for similar compounds.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or λmax of this compound)
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Degradation of this compound under Various Stress Conditions

This table presents hypothetical data for illustrative purposes, as specific degradation data for this compound is not publicly available.

Stress ConditionDuration (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl, 60°C2485.220.78
0.1 M NaOH, 25°C870.530.65, 0.89
3% H₂O₂, 25°C455.1>4Multiple
Dry Heat, 80°C4892.711.12
Photostability2478.920.95

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stock->acid base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 25°C) stock->base oxidation Oxidation (e.g., 3% H₂O₂, 25°C) stock->oxidation thermal Thermal Stress (e.g., 80°C) stock->thermal photo Photolytic Stress (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV/PDA Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Caption: Workflow for a typical forced degradation study.

Stability_Indicating_Method_Logic start Start: Need for Stability Data forced_degradation Perform Forced Degradation Studies start->forced_degradation develop_method Develop HPLC Method (Column, Mobile Phase, etc.) start->develop_method inject_stressed Inject Stressed Samples forced_degradation->inject_stressed develop_method->inject_stressed resolution_check Are all degradation peaks resolved from the main peak? inject_stressed->resolution_check resolution_check->develop_method No validate_method Validate Method (ICH Guidelines) resolution_check->validate_method Yes final_method Final Stability-Indicating Method validate_method->final_method

Caption: Logic for developing a stability-indicating method.

References

Validation & Comparative

CKD-712 in Focus: A Comparative Guide to Heme Oxygenase-1 Inducers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CKD-712, a novel tetrahydroisoquinoline derivative, with other well-established heme oxygenase-1 (HO-1) inducers. We delve into their mechanisms of action, comparative efficacy in HO-1 induction, and their effects on key inflammatory enzymes, supported by available experimental data. Detailed methodologies for key experiments are also provided to facilitate further research.

Introduction to Heme Oxygenase-1 (HO-1)

Heme oxygenase-1 (HO-1) is a critical enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO).[1][2] This process is not merely a catabolic pathway but a potent cellular defense mechanism against oxidative stress and inflammation. The byproducts of this reaction, particularly biliverdin (which is rapidly converted to the potent antioxidant bilirubin) and CO, have significant cytoprotective and anti-inflammatory properties.[1][2] The induction of HO-1 is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene, initiating its transcription. Several signaling pathways, including PI3K/Akt and MAPKs, are known to modulate Nrf2 activity.[3]

This compound: A Novel HO-1 Inducer with Dual Anti-Inflammatory Action

This compound is a synthetic (S)-enantiomer of YS49, a higenamine derivative. It has garnered attention for its potent anti-inflammatory properties, which are attributed to its ability to induce HO-1 and its differential regulation of other key inflammatory enzymes. A noteworthy characteristic of this compound is its strong inhibition of inducible nitric oxide synthase (iNOS) with a weaker effect on cyclooxygenase-2 (COX-2). This selective action is significant as excessive nitric oxide (NO) production by iNOS is a major contributor to inflammatory damage, while COX-2 is involved in both inflammatory and homeostatic processes.

Comparative Analysis of HO-1 Inducers

This section compares this compound with two widely used experimental HO-1 inducers: hemin and cobalt protoporphyrin (CoPP). Due to the limited availability of direct head-to-head comparative studies, the data presented is collated from various sources.

Quantitative Data on HO-1 Induction and Anti-Inflammatory Activity
CompoundCell LineConcentrationFold Induction of HO-1 (mRNA/Protein)MethodReference
This compound RAW 264.710-100 µMData not available in comparative formatWestern Blot
Hemin RAW 264.710 µMSignificant increaseWestern Blot
Hemin Monocyte-derived macrophages100-200 µMMaximal inductionWestern Blot
Cobalt Protoporphyrin (CoPP) Rat Liver (in vivo)25 µmol/kg~58.5-fold (mRNA at 8h)Northern Blot
Cobalt Protoporphyrin (CoPP) Endothelial cellsNot specifiedHO-1 inductionNot specified
CompoundTarget EnzymeIC50 ValueCell Line/Assay ConditionReference
This compound iNOSData not availableLPS-stimulated RAW 264.7 cells
This compound COX-2Data not availableLPS-stimulated RAW 264.7 cells
Aminoguanidine (iNOS inhibitor) iNOS2.1 µMIn vitro enzyme assay
Various COX-2 Inhibitors COX-2VariesHuman whole blood assay

Note: The lack of standardized reporting and direct comparative studies makes a precise quantitative comparison challenging. The data above should be interpreted within the context of the specific experimental conditions of each study.

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound induces HO-1 expression and exerts its anti-inflammatory effects through a multi-faceted mechanism that involves the modulation of several key signaling pathways.

CKD712_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_Inhibition NF-κB Inhibition TLR4->NFkB_Inhibition Downstream Signaling Akt_Activation Akt Activation TLR4->Akt_Activation JAK2_STAT1_Inhibition JAK2/STAT1 Inhibition TLR4->JAK2_STAT1_Inhibition CKD712 This compound CKD712->NFkB_Inhibition CKD712->Akt_Activation CKD712->JAK2_STAT1_Inhibition Keap1 Keap1 CKD712->Keap1 inhibits HO1_Induction HO-1 Induction CKD712->HO1_Induction iNOS_Inhibition iNOS Inhibition NFkB_Inhibition->iNOS_Inhibition COX2_Inhibition COX-2 Inhibition (weak) NFkB_Inhibition->COX2_Inhibition JAK2_STAT1_Inhibition->iNOS_Inhibition Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1->Nrf2 binds & degrades HO1_Induction->iNOS_Inhibition contributes to ARE ARE Nrf2_n->ARE binds HO1_gene HO-1 Gene ARE->HO1_gene activates

Caption: this compound signaling pathway leading to anti-inflammatory effects.

General HO-1 Induction Pathway via Nrf2

The induction of HO-1 by many compounds, including potentially this compound, is primarily mediated by the Keap1-Nrf2 pathway.

Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum Inducer HO-1 Inducer (e.g., Oxidative Stress, this compound) Keap1 Keap1 Inducer->Keap1 modifies Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Nrf2->Ub ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Proteasome Proteasome Ub->Proteasome degradation sMaf sMaf Nrf2_n->sMaf heterodimerizes ARE ARE Nrf2_n->ARE binds sMaf->ARE binds HO1_Gene HO-1 Gene ARE->HO1_Gene transcription HO1_mRNA HO-1 mRNA HO1_Gene->HO1_mRNA translation HO1_Protein HO-1 Protein HO1_mRNA->HO1_Protein

Caption: General mechanism of HO-1 induction via the Keap1-Nrf2 pathway.

Experimental Protocols

HO-1, iNOS, and COX-2 Protein Expression by Western Blot

This protocol details the steps for analyzing the protein expression levels of HO-1, iNOS, and COX-2 in cell lysates.

Western_Blot_Workflow start Cell Culture & Treatment (e.g., RAW 264.7 cells + LPS +/- Inducer) lysis Cell Lysis (RIPA buffer + protease inhibitors) start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE (Separation by size) quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (5% non-fat milk or BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-HO-1, anti-iNOS, or anti-COX-2) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection (ECL substrate) secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Caption: Workflow for Western Blot analysis of protein expression.

Methodology:

  • Cell Culture and Treatment: Plate RAW 264.7 macrophages at a suitable density in 6-well plates. Pre-treat cells with various concentrations of this compound, hemin, or CoPP for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS and COX-2 expression.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against HO-1, iNOS, COX-2, or β-actin (as a loading control) overnight at 4°C. After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to the β-actin control.

Nrf2 Nuclear Translocation Assay

This protocol describes how to assess the activation of Nrf2 by measuring its translocation from the cytoplasm to the nucleus.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T or RAW 264.7) and treat with the HO-1 inducers for the desired time points.

  • Nuclear and Cytoplasmic Extraction: Fractionate the cells to separate the nuclear and cytoplasmic components using a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

  • Western Blot Analysis: Perform Western blotting on both the nuclear and cytoplasmic fractions as described in the previous protocol. Use antibodies specific for Nrf2. To ensure the purity of the fractions, probe the membranes with antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., α-tubulin).

  • Analysis: An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate Nrf2 translocation.

Cytoprotection Assay (MTT Assay)

This assay measures the ability of HO-1 inducers to protect cells from cytotoxic agents.

Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2 or RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound, hemin, or CoPP for 6-24 hours.

  • Induction of Cytotoxicity: Induce cell death by adding a cytotoxic agent such as hydrogen peroxide (H₂O₂) or cisplatin for a further 24 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Conclusion

This compound presents a promising profile as an anti-inflammatory agent with a dual mechanism of action: potent HO-1 induction and selective inhibition of iNOS. While direct comparative studies with other HO-1 inducers are needed to definitively establish its relative potency and efficacy, the available data suggests it is a valuable tool for research in inflammatory diseases. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses and further elucidating the therapeutic potential of this compound and other HO-1 inducers. Further research should focus on obtaining quantitative data such as EC50 values for HO-1 induction and IC50 values for iNOS/COX-2 inhibition in standardized cellular models to allow for a more direct and robust comparison between these compounds.

References

A Comparative Analysis of the Therapeutic Potential of CKD-712 and YS-49

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy and mechanisms of action of two investigational compounds, CKD-712 and YS-49. While both are tetrahydroisoquinoline alkaloids with identical molecular formulas, their distinct therapeutic applications and underlying signaling pathways present a compelling case for their individualized study. This document is intended for researchers, scientists, and drug development professionals interested in the fields of oncology and regenerative medicine.

Executive Summary

This compound has demonstrated significant anti-proliferative effects in non-small cell lung cancer (NSCLC) models by suppressing the NF-κB signaling pathway. In contrast, YS-49 has shown promise as a pro-osteogenic and anti-inflammatory agent, primarily through the activation of the PI3K/Akt signaling cascade, with potential applications in treating conditions like glucocorticoid-induced osteoporosis. This guide will delve into the experimental data supporting these findings, detail the methodologies employed, and visualize the distinct signaling pathways.

Data Presentation: Efficacy of this compound vs. YS-49

The following tables summarize the key quantitative data from preclinical studies on this compound and YS-49.

Table 1: In Vitro Efficacy of this compound in A549 Human Lung Cancer Cells

ParameterConcentration of this compoundResultExperimental Assay
Cell Viability10 µM~20% inhibitionMTT Assay
20 µM~45% inhibitionMTT Assay
30 µM~60% inhibitionMTT Assay
Apoptosis30 µMNo significant increase in apoptotic bodiesDAPI Staining
Cell Cycle30 µMG2/M phase arrestFlow Cytometry
Protein Expression30 µMDecreased expression of Cyclin B1, CDK1, Bcl-2, and SurvivinWestern Blot
30 µMInhibition of IκBα phosphorylation and NF-κB (p65) nuclear translocationWestern Blot

Table 2: In Vitro Efficacy of YS-49 in MC3T3-E1 Osteoblast Precursor Cells

ParameterConditionResultExperimental Assay
Cell ViabilityDexamethasone (1µM)DecreasedCCK-8 Assay
Dexamethasone (1µM) + YS-49 (10µM)Increased vs. Dexamethasone aloneCCK-8 Assay
Alkaline Phosphatase (ALP) ActivityOsteogenic Induction Medium (OIM)IncreasedALP Staining & Activity Assay
OIM + YS-49 (10µM)Further increased vs. OIM aloneALP Staining & Activity Assay
MineralizationOIMIncreasedAlizarin Red S Staining
OIM + YS-49 (10µM)Further increased vs. OIM aloneAlizarin Red S Staining
Protein ExpressionYS-49 (10µM)Increased phosphorylation of PI3K and AktWestern Blot
YS-49 (10µM)Increased expression of osteogenic markers (Runx2, Osterix, Collagen I)Western Blot

Table 3: In Vivo Efficacy of YS-49 in a Glucocorticoid-Induced Osteoporosis (GIOP) Mouse Model

ParameterTreatment GroupResultMethod of Analysis
Bone Mineral Density (BMD)GIOP ControlDecreasedMicro-CT
GIOP + YS-49 (10 mg/kg)Significantly increased vs. GIOP controlMicro-CT
Trabecular Bone Volume (BV/TV)GIOP ControlDecreasedMicro-CT
GIOP + YS-49 (10 mg/kg)Significantly increased vs. GIOP controlMicro-CT
Serum OsteocalcinGIOP ControlDecreasedELISA
GIOP + YS-49 (10 mg/kg)Significantly increased vs. GIOP controlELISA

Experimental Protocols

This compound: Anti-Cancer Efficacy in A549 Cells
  • Cell Culture: A549 human non-small cell lung cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • MTT Assay for Cell Viability: Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. MTT reagent was added, and the resulting formazan crystals were dissolved in DMSO. Absorbance was measured at 570 nm to determine cell viability.

  • DAPI Staining for Apoptosis: Cells treated with this compound were fixed, permeabilized, and stained with 4',6-diamidino-2-phenylindole (DAPI). Nuclear morphology was observed under a fluorescence microscope to identify apoptotic bodies.

  • Flow Cytometry for Cell Cycle Analysis: After treatment, cells were harvested, fixed in ethanol, and stained with propidium iodide. DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

  • Western Blot Analysis: Total protein was extracted from treated cells, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was probed with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, p-IκBα, p65) and then with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) system.

YS-49: Pro-Osteogenic Efficacy
  • Cell Culture: MC3T3-E1 murine osteoblast precursor cells were cultured in α-MEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For osteogenic differentiation, the medium was supplemented with β-glycerophosphate and ascorbic acid.

  • Alkaline Phosphatase (ALP) Staining and Activity Assay: After treatment in osteogenic induction medium, cells were fixed and stained for ALP activity. For quantitative analysis, cell lysates were incubated with p-nitrophenyl phosphate, and the absorbance was measured at 405 nm.

  • Alizarin Red S Staining for Mineralization: Differentiated cells were fixed and stained with Alizarin Red S solution to visualize calcium deposits.

  • Glucocorticoid-Induced Osteoporosis (GIOP) Mouse Model: Male C57BL/6J mice were treated with dexamethasone to induce osteoporosis. A treatment group received daily intraperitoneal injections of YS-49.

  • Micro-Computed Tomography (Micro-CT) Analysis: Femurs were harvested from the mice, and bone microarchitecture was analyzed using a micro-CT scanner to determine parameters such as Bone Mineral Density (BMD) and Bone Volume/Total Volume (BV/TV).

  • Enzyme-Linked Immunosorbent Assay (ELISA): Serum levels of the bone formation marker osteocalcin were quantified using a commercial ELISA kit.

Signaling Pathway and Experimental Workflow Diagrams

CKD712_Pathway CKD712 This compound IKK IKK CKD712->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa_p->NFkB_p65_p50 Releases Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to IkBa IκBα Gene_Transcription Gene Transcription (e.g., Bcl-2, Survivin) Nucleus->Gene_Transcription Promotes Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation YS49_Pathway YS49 YS-49 PI3K PI3K YS49->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 pAkt p-Akt PIP3->pAkt Recruits & Activates Akt Akt Downstream Downstream Effectors (e.g., Runx2) pAkt->Downstream Osteogenesis Osteogenesis Downstream->Osteogenesis Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (YS-49) Cell_Culture Cell Culture (A549 or MC3T3-E1) Treatment Treatment with This compound or YS-49 Cell_Culture->Treatment Cell_Assays Cell-Based Assays (MTT, ALP, etc.) Treatment->Cell_Assays Molecular_Analysis Molecular Analysis (Western Blot, etc.) Treatment->Molecular_Analysis Animal_Model GIOP Mouse Model Induction YS49_Treatment YS-49 Administration Animal_Model->YS49_Treatment Imaging Micro-CT Analysis of Femurs YS49_Treatment->Imaging Biochemical_Analysis Serum Biomarker Analysis (ELISA) YS49_Treatment->Biochemical_Analysis

Comparative Analysis of CKD-712's Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-angiogenic properties of CKD-712 (Belotecan), a semi-synthetic camptothecin analogue, against other established anti-angiogenic agents. The data presented is compiled from publicly available experimental research to validate and contextualize the anti-angiogenic potential of this compound.

Introduction to this compound and Angiogenesis

This compound, known chemically as Belotecan, is a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and repair.[1][2] Its primary application is in chemotherapy, where it induces apoptosis in rapidly dividing cancer cells.[3] However, the growth and metastasis of solid tumors are critically dependent on angiogenesis—the formation of new blood vessels. This process is driven by the proliferation and migration of endothelial cells. Many chemotherapeutic agents exhibit anti-angiogenic properties by interfering with these endothelial cell functions, representing a secondary mechanism for their anti-tumor activity.

This guide evaluates this compound's effect on angiogenesis by comparing it to other agents that inhibit this process through different mechanisms. As direct quantitative data on this compound's effect on endothelial cells is limited in the available literature, data from other topoisomerase I inhibitors of the same class, such as Topotecan and Irinotecan, are used for a comparative assessment.

Quantitative Comparison of Anti-Angiogenic Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various compounds on endothelial cell proliferation. A lower IC50 value indicates higher potency.

CompoundDrug ClassTarget Cell LineIC50 ValueCitation(s)
Topotecan Topoisomerase I InhibitorEA.hy926 (Endothelial)0.13 µM[4]
Irinotecan Topoisomerase I InhibitorHUVEC (Endothelial)1.3 µM[5]
SN-38 Topoisomerase I Inhibitor (Active metabolite of Irinotecan)CPAE (Endothelial)Selective inhibition at 0.0001 - 0.1 µM
Paclitaxel Taxane (Microtubule Stabilizer)HUVEC (Endothelial)~0.4 nM
Bevacizumab VEGF-A InhibitorVEGFR2 Activation Assay0.11 µg/mL (~0.76 nM)
Sunitinib Multi-Tyrosine Kinase Inhibitor (VEGFR, PDGFR)Organotypic Brain Slice Angiogenesis AssayPotent inhibition at 10 nM

Note: Data for Topotecan and Irinotecan/SN-38 are presented as representative of the camptothecin-analogue class to which this compound belongs, due to the absence of specific public data for this compound on endothelial cells.

Signaling Pathways in Angiogenesis: The Role of Topoisomerase I Inhibitors

Angiogenesis is predominantly driven by Vascular Endothelial Growth Factor (VEGF) signaling. VEGF binds to its receptor (VEGFR2) on endothelial cells, triggering a cascade that promotes cell proliferation, migration, and survival.

Topoisomerase I inhibitors, including the class this compound belongs to, are understood to interfere with this process indirectly. One key mechanism is the suppression of Hypoxia-Inducible Factor-1α (HIF-1α). Under hypoxic conditions typical of a tumor microenvironment, HIF-1α levels rise and stimulate the transcription of pro-angiogenic factors, most notably VEGF. By inhibiting topoisomerase I, compounds like Irinotecan have been shown to prevent the accumulation of HIF-1α, thereby reducing VEGF expression and subsequent angiogenesis. Furthermore, Topotecan has been demonstrated to inhibit endothelial cell migration by downregulating the PI3K-Akt signaling pathway, a critical component downstream of VEGFR2 activation.

Angiogenesis Signaling Pathway and this compound Inhibition Mechanism of Anti-Angiogenesis by Topoisomerase I Inhibitors cluster_0 Tumor Cell cluster_1 Endothelial Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes VEGF_Gene VEGF Gene Transcription HIF1a->VEGF_Gene activates VEGF VEGF VEGF_Gene->VEGF produces VEGFR2 VEGFR2 VEGF->VEGFR2 binds & activates PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis CKD712 This compound (Topoisomerase I Inhibitor) CKD712->HIF1a Inhibits Accumulation CKD712->Akt Inhibits Activation

Mechanism of Anti-Angiogenesis by Topoisomerase I Inhibitors

Experimental Workflow for Angiogenesis Assessment

Validating the anti-angiogenic effect of a compound like this compound involves a multi-step process, progressing from simple cellular assays to more complex ex vivo and in vivo models.

Experimental Workflow Workflow for Assessing Anti-Angiogenic Activity cluster_invitro In Vitro Assays cluster_exvivo Ex Vivo Assay cluster_invivo In Vivo Assay Proliferation Endothelial Cell Proliferation Assay Tube_Formation Tube Formation Assay Proliferation->Tube_Formation Aortic_Ring Aortic Ring Assay Tube_Formation->Aortic_Ring CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Aortic_Ring->CAM_Assay Analysis Data Analysis (IC50, Tube Length, Microvessel Outgrowth, etc.) CAM_Assay->Analysis

Workflow for Assessing Anti-Angiogenic Activity

Detailed Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on an extracellular matrix substrate.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF with supplements)

  • Basement Membrane Matrix (e.g., Matrigel®, growth factor-reduced)

  • 96-well tissue culture plates

  • Test compounds (this compound and alternatives) dissolved in appropriate vehicle

  • Calcein AM (for fluorescent visualization)

  • Incubator (37°C, 5% CO2)

  • Inverted microscope with camera

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice overnight. Using pre-chilled pipette tips, add 50 µL of the matrix to each well of a pre-chilled 96-well plate. Ensure the bottom of the well is completely covered.

  • Gel Polymerization: Incubate the plate at 37°C for at least 30-60 minutes to allow the matrix to solidify into a gel.

  • Cell Seeding: Harvest HUVECs (passage 3-6 recommended) and resuspend them in medium containing the desired concentration of the test compound (e.g., this compound) or vehicle control.

  • Seed the HUVEC suspension onto the solidified matrix at a density of 1.5 - 3 x 10^4 cells per well in a final volume of 150-200 µL.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 4-18 hours. Well-formed tube networks typically appear within 4-6 hours.

  • Visualization and Quantification:

    • Phase Contrast: Image the wells using an inverted microscope.

    • Fluorescence: For clearer visualization, remove the medium, wash gently with HBSS, and incubate with Calcein AM (e.g., 8 µg/mL) for 30-40 minutes at 37°C. Image using a fluorescence microscope.

  • Analysis: Quantify the degree of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Rat Aortic Ring Assay

This ex vivo assay measures angiogenesis in the form of microvessel sprouting from a cross-section of a rat aorta embedded in a 3D matrix.

Materials:

  • Thoracic aorta from a 6-8 week old Sprague-Dawley rat

  • Serum-free culture medium (e.g., EBM-2 or DMEM)

  • Collagen solution or Matrigel®

  • 48-well tissue culture plates

  • Surgical instruments (scissors, forceps)

  • Dissecting microscope

  • Incubator (37°C, 5% CO2)

Protocol:

  • Aorta Excision: Sacrifice a rat via an approved method and sterilize the thoracic area. Surgically remove the thoracic aorta and place it in a petri dish containing cold, serum-free medium.

  • Ring Preparation: Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue. Cross-section the cleaned aorta into 1-2 mm thick rings.

  • Embedding:

    • Add a base layer of 200 µL of cold collagen solution to each well of a pre-chilled 48-well plate and allow it to polymerize at 37°C for 30 minutes.

    • Place one aortic ring in the center of each well on top of the polymerized gel.

    • Cover the ring with a second layer of 200 µL of collagen solution and polymerize again at 37°C for 30 minutes.

  • Culture: Add 500 µL of complete culture medium containing the test compounds or vehicle control to each well.

  • Incubation and Observation: Culture the rings for 7-9 days, replacing the medium every 2-3 days. Monitor for the outgrowth of microvessels from the rings using an inverted microscope.

  • Quantification: On day 7 or 8, capture images of the microvessel outgrowth. Quantify angiogenesis by measuring the number and length of the sprouts emanating from the aortic ring.

Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay uses the highly vascularized CAM of a developing chick embryo to assess pro- or anti-angiogenic effects.

Materials:

  • Fertilized chicken eggs (Day 3 of incubation)

  • Incubator with humidity control (37.5°C, 85% humidity)

  • Sterile filter paper disks or gelatin sponges

  • Surgical tools (small scissors, forceps)

  • Ethanol for disinfection

  • Stereomicroscope

Protocol:

  • Egg Preparation: Incubate fertilized eggs for 3 days. On Day 3, sterilize the eggshell. Create a small window (approx. 1x1 cm) in the shell over a non-vascular area to expose the CAM, being careful not to damage the underlying membrane.

  • Sample Application: Prepare sterile filter paper disks or gelatin sponges and saturate them with the test compound (e.g., this compound) at the desired concentration or with a vehicle control.

  • Gently place the prepared disk onto the surface of the CAM in a region with visible blood vessels.

  • Sealing and Incubation: Seal the window with sterile tape and return the egg to the incubator for an additional 48-72 hours.

  • Observation and Analysis:

    • After incubation, re-open the window and observe the area around the disk under a stereomicroscope.

    • An anti-angiogenic effect is characterized by an "avascular zone" around the disk, with vessels appearing to grow away from it.

    • Capture high-resolution images of the CAM vasculature.

  • Quantification: Quantify the anti-angiogenic response by measuring the area of the avascular zone or by counting the number of blood vessel branch points within a defined radius from the disk. Compare the results from treated groups to the vehicle control.

References

A Head-to-Head Comparison: CKD-712 and Recombinant VEGF in the Arena of Wound Healing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for effective wound healing therapies is a continuous endeavor. While recombinant Vascular Endothelial Growth Factor (VEGF) has been a cornerstone of investigation for its potent angiogenic properties, novel small molecules are emerging as promising alternatives. This guide provides a detailed, objective comparison of CKD-712, a synthetic tetrahydroisoquinoline alkaloid, and recombinant VEGF, focusing on their mechanisms of action, performance data from preclinical studies, and the experimental protocols that underpin these findings.

Executive Summary

Recombinant VEGF directly stimulates angiogenesis, a critical process in wound repair, by activating VEGF receptors on endothelial cells. In contrast, this compound, identified as (S)-1-α-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, represents an indirect approach. It functions by inducing the endogenous production of VEGF in dermal fibroblasts through the activation of the AMPK/heme oxygenase-1 (HO-1) signaling pathway. This fundamental difference in their mode of action presents distinct therapeutic profiles. While recombinant VEGF offers a direct and potent pro-angiogenic signal, its efficacy can be hampered by instability in the protease-rich wound environment. This compound, by stimulating the natural cellular machinery, may offer a more sustained and localized VEGF response. However, the available public data on this compound is currently limited, warranting further investigation to fully elucidate its therapeutic potential.

Mechanism of Action: A Tale of Two Pathways

The pro-angiogenic effects of recombinant VEGF and this compound are mediated through distinct signaling cascades.

Recombinant VEGF acts as a direct ligand for VEGF receptors (primarily VEGFR-2) on the surface of endothelial cells. This binding triggers a phosphorylation cascade that ultimately leads to endothelial cell proliferation, migration, and the formation of new blood vessels.

This compound , on the other hand, initiates an intracellular signaling cascade that culminates in the production and secretion of endogenous VEGF. This pathway involves the activation of AMP-activated protein kinase (AMPK), which in turn induces the expression of heme oxygenase-1 (HO-1). HO-1 then upregulates the expression of VEGF in human dermal fibroblasts. The newly synthesized VEGF is then secreted and can act in a paracrine manner to stimulate angiogenesis.

Diagram: Signaling Pathway of this compound in VEGF Production

CKD712_Pathway CKD712 This compound AMPK AMPK CKD712->AMPK activates HO1 HO-1 AMPK->HO1 induces VEGF VEGF (endogenous production) HO1->VEGF upregulates Angiogenesis Angiogenesis VEGF->Angiogenesis stimulates

Caption: this compound signaling cascade for VEGF induction.

Diagram: Signaling Pathway of Recombinant VEGF

VEGF_Pathway rVEGF Recombinant VEGF VEGFR2 VEGFR-2 (on endothelial cells) rVEGF->VEGFR2 binds to Signaling Intracellular Signaling Cascade VEGFR2->Signaling activates Angiogenesis Angiogenesis Signaling->Angiogenesis promotes

Caption: Direct signaling pathway of recombinant VEGF.

Performance Data: A Comparative Overview

Direct comparative studies between this compound and recombinant VEGF are not yet available in the public domain. The following tables summarize key findings from separate preclinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell TypeTreatmentOutcome
VEGF ProductionHuman Dermal FibroblastsThis compoundIncreased VEGF production
Cell MigrationHuman Dermal FibroblastsThis compoundAccelerated cell migration

Data derived from the abstract: "CKD712, (S)-1-α-naphthylmethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, promotes wound closure by producing VEGF through HO-1 induction in human dermal fibroblast and mouse skin." by Jang HJ, et al.

Table 2: Preclinical Efficacy of Recombinant VEGF in Wound Healing Models

ParameterAnimal ModelTreatmentOutcome
Wound ClosureDiabetic miceTopical recombinant VEGFAccelerated wound closure
AngiogenesisRat excisional woundAAV-VEGF gene therapyRemarkable induction of new vessel formation
Re-epithelializationDiabetic foot woundsVEGF-AImproved re-epithelialization
Granulation TissueDiabetic miceTopical recombinant VEGFIncreased granulation tissue formation

Data compiled from multiple sources on the effects of recombinant VEGF in various wound healing models.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of methodologies used in the evaluation of this compound and recombinant VEGF.

This compound In Vitro Studies
  • Cell Culture: Human dermal fibroblasts (HDFs) are cultured under standard conditions.

  • Treatment: HDFs are treated with varying concentrations of this compound.

  • VEGF Production Assay: The concentration of VEGF in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Cell Migration Assay: A scratch wound assay or a Boyden chamber assay is used to assess the effect of this compound on HDF migration. The closure of the "scratch" or the number of cells migrating through the porous membrane is quantified.

  • Signaling Pathway Analysis: To elucidate the mechanism of action, cells are co-treated with this compound and specific inhibitors for AMPK (e.g., Compound C) and HO-1 (e.g., SnPPIX). The effect on VEGF production is then measured to confirm the involvement of these signaling molecules. The role of VEGF in mediating the migratory effect is confirmed by using anti-VEGF neutralizing antibodies.

Diagram: Experimental Workflow for In Vitro Analysis of this compound

CKD712_InVitro_Workflow cluster_assays Functional Assays ELISA VEGF ELISA Migration Migration Assay HDFs Human Dermal Fibroblasts Treatment Treatment with this compound +/- Inhibitors/Antibodies HDFs->Treatment Treatment->ELISA Treatment->Migration

Caption: In vitro experimental workflow for this compound.

Recombinant VEGF In Vivo Studies (General Protocol)
  • Animal Model: A common model is the full-thickness excisional wound model in rodents (e.g., mice or rats). Diabetic or ischemic animal models are often used to simulate impaired wound healing.

  • Wound Creation: A standardized circular wound is created on the dorsal side of the anesthetized animal.

  • Treatment Application: Recombinant VEGF protein is typically applied topically to the wound bed, often in a hydrogel or other delivery vehicle. Alternatively, gene therapy approaches using viral vectors (e.g., AAV) expressing the VEGF gene can be employed.

  • Wound Healing Assessment:

    • Wound Closure Rate: The wound area is measured at regular intervals using digital photography and image analysis software.

    • Histological Analysis: At specific time points, wound tissue is harvested, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess re-epithelialization, granulation tissue formation, and collagen deposition.

    • Immunohistochemistry: Staining for specific markers, such as CD31 for blood vessels, is performed to quantify angiogenesis.

Diagram: General In Vivo Wound Healing Experimental Workflow

InVivo_Workflow cluster_analysis Wound Healing Analysis AnimalModel Animal Model (e.g., Diabetic Mouse) WoundCreation Full-thickness Excisional Wound AnimalModel->WoundCreation Treatment Topical Application of Recombinant VEGF WoundCreation->Treatment Closure Wound Closure Rate Treatment->Closure Histology Histology (H&E) Treatment->Histology IHC Immunohistochemistry (e.g., CD31) Treatment->IHC

Caption: In vivo experimental workflow for wound healing.

Conclusion and Future Directions

Recombinant VEGF and this compound represent two distinct strategies for promoting angiogenesis in wound healing. Recombinant VEGF provides a direct, potent stimulus, while this compound offers a more nuanced approach by inducing the body's own VEGF production. The indirect mechanism of this compound could potentially lead to a more sustained and physiologically regulated therapeutic effect, possibly mitigating some of the challenges associated with the delivery and stability of recombinant proteins.

However, a comprehensive, data-driven comparison is currently hampered by the limited availability of published research on this compound. To fully assess the relative merits of these two approaches, future studies should include:

  • Direct, head-to-head preclinical studies comparing the efficacy and safety of this compound and recombinant VEGF in various wound healing models.

  • Pharmacokinetic and pharmacodynamic studies of this compound to understand its absorption, distribution, metabolism, and excretion in the context of wound healing.

  • Dose-response studies to determine the optimal therapeutic window for this compound.

  • Long-term studies to evaluate the quality of the healed tissue, including scar formation and tensile strength, following treatment with this compound.

As more data on this compound and other small molecule inducers of angiogenesis become available, the field of wound healing will be better positioned to develop more effective and targeted therapies for patients with a wide range of wound etiologies.

A Comparative Guide to Tetrahydroisoquinoline Alkaloids: CKD-712 Versus Salsolinol and N-Methyl-Salsolinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthetic tetrahydroisoquinoline alkaloid CKD-712 with the endogenous and naturally occurring tetrahydroisoquinoline alkaloids, salsolinol and N-methyl-salsolinol. We delve into their distinct mechanisms of action, present available quantitative data from experimental studies, and provide detailed experimental protocols for key assays.

Introduction: A Tale of Three Alkaloids

Tetrahydroisoquinoline alkaloids are a diverse class of compounds with a wide range of biological activities. Their shared structural motif has made them a focal point in medicinal chemistry and neuropharmacology. This guide focuses on three key examples:

  • This compound: A synthetic (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, investigated for its anti-inflammatory and cardioprotective properties.

  • Salsolinol: An endogenous tetrahydroisoquinoline found in the brain and in certain foods. It is formed from the condensation of dopamine and acetaldehyde and exhibits a dual role, demonstrating both neuroprotective and neurotoxic effects depending on its concentration and cellular context.

  • N-Methyl-salsolinol: A methylated derivative of salsolinol, also found endogenously. It is often implicated in the pathology of Parkinson's disease due to its neurotoxic properties.

This comparison aims to provide researchers with a clear understanding of the similarities and differences between these compounds, facilitating informed decisions in drug discovery and development.

Mechanisms of Action and Signaling Pathways

This compound: An Inhibitor of Pro-inflammatory Cytokine Secretion

This compound has been shown to exert its anti-inflammatory effects by inhibiting the secretion of High Mobility Group Box 1 (HMGB1), a key pro-inflammatory cytokine. This inhibition is achieved through the modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase C (PKC) signaling pathway.[1] In the context of myocardial ischemia-reperfusion injury, this compound demonstrates cardioprotective effects by activating the PI3K/Akt signaling pathway, which leads to the inhibition of apoptosis.

CKD712_Signaling cluster_LPS LPS Stimulation cluster_CKD712 This compound Action LPS LPS PI3K PI3K LPS->PI3K Activates CKD712 This compound CKD712->PI3K Inhibits PKC PKC CKD712->PKC Inhibits PI3K->PKC Activates HMGB1_Phos HMGB1 Phosphorylation PKC->HMGB1_Phos Promotes HMGB1_Sec HMGB1 Secretion HMGB1_Phos->HMGB1_Sec Leads to

Salsolinol: A Double-Edged Sword in Neuronal Health

Salsolinol's biological effects are concentration-dependent. At lower concentrations, it can exhibit neuroprotective properties by reducing oxidative stress and inhibiting apoptosis.[2][3] Conversely, at higher concentrations, it can be neurotoxic, inducing oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic neurons.[2]

Salsolinol_Signaling cluster_protective Neuroprotective Effects cluster_toxic Neurotoxic Effects Salsolinol_Low Salsolinol (Low Concentration) ROS_Dec Reduced Oxidative Stress Salsolinol_Low->ROS_Dec Apoptosis_Inhibit Inhibition of Apoptosis Salsolinol_Low->Apoptosis_Inhibit Salsolinol_High Salsolinol (High Concentration) ROS_Inc Increased Oxidative Stress Salsolinol_High->ROS_Inc Mito_Dys Mitochondrial Dysfunction Salsolinol_High->Mito_Dys Apoptosis_Induce Induction of Apoptosis Salsolinol_High->Apoptosis_Induce

N-Methyl-Salsolinol: A Potent Neurotoxin

N-Methyl-salsolinol is primarily recognized for its neurotoxic effects, particularly on dopaminergic neurons.[4] It is a more potent neurotoxin than salsolinol and is known to induce apoptosis through the mitochondrial pathway. Its mechanism involves the disruption of mitochondrial membrane potential, leading to the activation of caspases and subsequent cell death.

NMS_Signaling NMS N-Methyl-Salsolinol Mito_Membrane Mitochondrial Membrane Potential Disruption NMS->Mito_Membrane Caspase_Activation Caspase Activation Mito_Membrane->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound, salsolinol, and N-methyl-salsolinol from various experimental studies. Direct comparison should be made with caution due to differences in experimental models and conditions.

Table 1: Effects of this compound on HMGB1 Secretion

Cell LineStimulantThis compound ConcentrationInhibition of HMGB1 SecretionReference
RAW 264.7LPS (1 µg/mL)10 µMSignificant
RAW 264.7LPS (1 µg/mL)50 µMStrong

Table 2: Neuroprotective and Neurotoxic Effects of Salsolinol in SH-SY5Y Cells

Experimental ConditionSalsolinol ConcentrationEffectReference
H₂O₂-induced cell death50 µMNeuroprotective
H₂O₂-induced cell death100 µMNeuroprotective
6-OHDA-induced toxicity100 µMNeuroprotective
Basal cell viability250 µMNo significant toxicity
Basal cell viability500 µMCytotoxic

Table 3: Neurotoxic Effects of N-Methyl-Salsolinol in SH-SY5Y Cells

Experimental ConditionN-Methyl-Salsolinol ConcentrationEffectReference
Apoptosis induction500 µMSignificant apoptosis after 12h
DNA damage100 µMSignificant DNA damage
Cell viability750 µMNo significant toxicity
IC₅₀864 µM-

Experimental Protocols

HMGB1 Secretion Assay

Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced HMGB1 secretion in RAW 264.7 macrophages.

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour.

  • Stimulation: Cells are then stimulated with 1 µg/mL of LPS for the indicated times.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Western Blot Analysis:

    • Proteins in the supernatant are concentrated.

    • Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody against HMGB1.

    • After washing, the membrane is incubated with a secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of salsolinol and N-methyl-salsolinol on the viability of SH-SY5Y neuroblastoma cells.

Methodology:

  • Cell Seeding: SH-SY5Y cells are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds (salsolinol or N-methyl-salsolinol) for a specified duration (e.g., 24, 48, or 72 hours). For neuroprotection studies, cells are pre-incubated with the test compound before adding a neurotoxin (e.g., H₂O₂ or MPP+).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Caspase-3/7 Activity)

Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3 and -7.

Methodology:

  • Cell Treatment: SH-SY5Y cells are seeded in a 96-well plate and treated with the test compounds.

  • Lysis: After the treatment period, cells are lysed to release intracellular components.

  • Caspase-Glo® 3/7 Reagent Addition: A luminogenic substrate for caspase-3 and -7 is added to each well. The reagent contains a tetrapeptide sequence (DEVD) which is cleaved by active caspase-3/7, resulting in a luminescent signal.

  • Incubation: The plate is incubated at room temperature for 1-2 hours.

  • Luminescence Measurement: The luminescence is measured using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity and is indicative of apoptosis.

Conclusion

This compound, salsolinol, and N-methyl-salsolinol, while all belonging to the tetrahydroisoquinoline alkaloid family, exhibit distinct pharmacological profiles. This compound demonstrates therapeutic potential as an anti-inflammatory and cardioprotective agent through its targeted inhibition of the PI3K/PKC and activation of the PI3K/Akt signaling pathways, respectively. In contrast, the endogenous alkaloids salsolinol and N-methyl-salsolinol have complex roles in the central nervous system. Salsolinol displays a dual nature, being neuroprotective at low concentrations and neurotoxic at higher levels, while N-methyl-salsolinol is a potent neurotoxin implicated in neurodegenerative processes.

The provided data and experimental protocols offer a foundation for researchers to further investigate these compounds. Future studies should aim for direct comparative analyses under standardized conditions to more definitively elucidate their relative potencies and therapeutic windows. Such research will be crucial for the development of novel therapeutic strategies targeting the signaling pathways modulated by these fascinating alkaloids.

References

Unraveling CKD-712: From Anticancer Promise to a Case of Mistaken Identity in Renal Research

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the compound CKD-712 have revealed its identity as a synthesized tetrahydroisoquinoline alkaloid with demonstrated anticancer properties, a finding that diverges from the anticipated research into its effects on chronic kidney disease (CKD) in combination with growth factors. The "CKD" in its designation is likely an abbreviation for Chong Kun Dang Pharmaceutical, a prominent South Korean pharmaceutical company, rather than an indication of its use in nephrology.

Currently, there is no publicly available scientific literature, preclinical data, or clinical trial information that suggests this compound has been investigated for the treatment of chronic kidney disease or in conjunction with growth factors for any therapeutic application. The existing body of research exclusively points towards its potential as an oncology therapeutic.

This compound: A Profile in Cancer Research

The primary focus of research on this compound has been its mechanism of action in cancer cells. Studies have indicated that this compound exerts its anticancer effects, at least in part, by suppressing the activity of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) regulated proteins. The NF-κB signaling pathway is a critical regulator of various cellular processes, including inflammation, immunity, cell survival, and proliferation. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.

A study published in Oncology Reports detailed the effects of this synthesized tetrahydroisoquinoline alkaloid in A549 human lung cancer cells, demonstrating its ability to inhibit cancer cell growth by modulating the NF-κB pathway.

The NF-κB Signaling Pathway in a Cancer Context

The NF-κB pathway plays a pivotal role in cancer development and progression. In many tumors, this pathway is constitutively active, leading to the transcription of genes that promote cell proliferation, prevent apoptosis (programmed cell death), and facilitate metastasis and angiogenesis (the formation of new blood vessels that supply the tumor). By inhibiting NF-κB, this compound can theoretically disrupt these processes and impede tumor growth.

Below is a simplified representation of the canonical NF-κB signaling pathway, which is a common target in cancer therapy.

NF-kB Signaling Pathway Canonical NF-κB Signaling Pathway in Cancer cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Anti-apoptosis Gene_Expression->Survival Metastasis Metastasis Gene_Expression->Metastasis CKD712 This compound CKD712->IKK_complex Inhibits TNF_alpha TNF_alpha

Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.

The Disconnect with Chronic Kidney Disease and Growth Factors

The initial query regarding this compound in combination with other growth factors for chronic kidney disease appears to stem from a misunderstanding. While growth factors and signaling pathways are central to the pathophysiology of CKD, there is no evidence to suggest that this compound has been explored in this context.

Growth factors such as Transforming Growth Factor-beta (TGF-β), Epidermal Growth Factor (EGF), and Fibroblast Growth Factors (FGFs) are known to play complex roles in the progression of renal fibrosis and the decline of kidney function.[1][2] Research in CKD therapeutics often focuses on modulating the activity of these growth factors and their downstream signaling cascades.

However, the current scientific record on this compound is firmly rooted in oncology. Therefore, a comparative guide on its performance with other growth factors in the context of renal disease cannot be constructed due to the absence of relevant experimental data.

Conclusion

For researchers, scientists, and drug development professionals, it is crucial to base investigations on accurate and validated information. While the name "this compound" might be misleading in the context of nephrology, the available evidence clearly defines its current area of investigation as oncology, specifically through the inhibition of the NF-κB signaling pathway. There is no data to support a role for this compound in the treatment of chronic kidney disease or in combination with growth factors for renal applications. Future research may explore the potential of this compound in other therapeutic areas, but as it stands, its scientific narrative is confined to the realm of cancer research.

References

Cross-Validation of CKD-712's Cardioprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A a new inotropic agent, CKD-712, has shown promise in enhancing cardiac function. While its direct cardioprotective effects in the context of ischemia-reperfusion injury are still under investigation, its primary mechanism of increasing cardiac output warrants a comparative analysis against established cardioprotective and inotropic agents. This guide provides an objective comparison of this compound's known effects with those of dobutamine, milrinone, and levosimendan, alongside the established cardioprotective strategy of ischemic preconditioning. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and cross-validation.

Due to the limited publicly available data on this compound, this guide focuses on a mechanistic comparison. The potential cardioprotective implications of this compound are extrapolated from its known pharmacological action. Further preclinical and clinical studies are necessary to definitively establish its cardioprotective profile.

Comparative Analysis of Cardioprotective and Inotropic Agents

The following table summarizes the key characteristics of this compound and comparator agents, focusing on their mechanisms of action and effects on cardiac performance.

Agent/Strategy Primary Mechanism of Action Effect on Cardiac Contractility Effect on Myocardial Oxygen Consumption Established Cardioprotective Effects (Ischemia-Reperfusion)
This compound Increases cardiac output (mechanism not fully elucidated, likely inotropic)IncreasesLikely increasesNot yet established
Dobutamine β1-adrenergic receptor agonistIncreasesIncreases[1]Controversial; may increase infarct size in some settings[2][3][4] but not others[5]
Milrinone Phosphodiesterase-3 (PDE3) inhibitorIncreasesNeutral or slight increaseShows protective effects in some preclinical models
Levosimendan Calcium sensitizer and ATP-sensitive potassium (K-ATP) channel openerIncreasesNo significant increaseDemonstrated in preclinical and clinical studies
Ischemic Preconditioning (IPC) Endogenous protective mechanism involving multiple signaling pathwaysNo direct effect on baseline contractilityReduces ischemic energy demandPotent cardioprotective effect, reduces infarct size
Experimental Data Summary

The following tables present a summary of quantitative data from representative preclinical and clinical studies for the comparator agents. Data for this compound is limited to its effects on cardiac index in healthy volunteers.

Table 1: Hemodynamic Effects of this compound in Healthy Volunteers

Dose of this compound Change in Cardiac Index (CI) Change in Systolic Blood Pressure (SBP)
160 µg/kgSignificant increase vs. placeboSignificant increase vs. placebo
320 µg/kgSignificant increase vs. placeboSignificant increase vs. placebo

Data from a single-dose escalation study in healthy male volunteers.

Table 2: Effects of Comparator Agents on Myocardial Infarct Size (Preclinical Models)

Agent Animal Model Experimental Condition Infarct Size Reduction (%)
Milrinone Rat KidneyIschemia-ReperfusionSignificant reduction in tubular necrosis
Levosimendan DogAcute Coronary Occlusion~54% reduction (from 24% to 11%)
Levosimendan PigAcute Coronary Occlusion~55% reduction (from 27% to 12%)
Ischemic Preconditioning RabbitIschemia-ReperfusionSignificant reduction

Table 3: Clinical Outcomes with Levosimendan in Acute Myocardial Infarction

Clinical Trial Patient Population Primary Outcome Key Finding
LIDO Study (retrospective analysis) Severe low-output heart failureDays alive and out of hospital at 180 daysMedian 157 days with levosimendan vs. 133 days with dobutamine
RUSSLAN Study Left ventricular failure after acute MICombined risk of death and worsening heart failureSignificantly lower with levosimendan vs. placebo
Meta-analysis of 8 studies Acute Myocardial InfarctionOne-year mortalityReduction in one-year mortality with levosimendan

Experimental Protocols

Isolated Perfused Heart (Langendorff) Model for Ischemia-Reperfusion Injury

This ex vivo model is a cornerstone for assessing the direct effects of pharmacological agents on cardiac function and injury in the absence of systemic influences.

Methodology:

  • Animal Preparation: A rodent (typically rat or mouse) is anesthetized. The chest cavity is opened, and the heart is rapidly excised.

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.

  • Retrograde Perfusion: The heart is perfused in a retrograde manner via the aorta with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow. This closes the aortic valve and forces the perfusate into the coronary arteries, maintaining the heart's viability.

  • Functional Assessment: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure. Key parameters recorded include:

    • Left Ventricular Developed Pressure (LVDP)

    • Heart Rate (HR)

    • Coronary Flow (CF)

    • Rate of pressure development (+dP/dt) and decay (-dP/dt)

  • Ischemia-Reperfusion Protocol:

    • Baseline: The heart is allowed to stabilize for a period (e.g., 20-30 minutes).

    • Global Ischemia: Perfusion is stopped for a defined period (e.g., 30 minutes) to induce global ischemia.

    • Reperfusion: Perfusion is restored for a subsequent period (e.g., 60-120 minutes).

  • Drug Administration: The test compound (e.g., this compound or comparator agents) can be added to the perfusate before ischemia (pre-treatment), at the onset of reperfusion, or throughout the experiment.

  • Infarct Size Assessment: At the end of the experiment, the heart is sliced and stained with triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale, allowing for the quantification of infarct size as a percentage of the total ventricular area.

Workflow for Langendorff Ischemia-Reperfusion Experiment:

langendorff_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis anesthesia Anesthesia excision Heart Excision anesthesia->excision cannulation Aortic Cannulation excision->cannulation stabilization Stabilization & Baseline Recording cannulation->stabilization ischemia Global Ischemia stabilization->ischemia reperfusion Reperfusion ischemia->reperfusion functional_recovery Functional Recovery Assessment reperfusion->functional_recovery infarct_staining Infarct Size Staining (TTC) reperfusion->infarct_staining biochemical_assays Biochemical Assays reperfusion->biochemical_assays

Caption: Workflow of an isolated heart (Langendorff) experiment for assessing cardioprotection.

Signaling Pathways in Cardioprotection

Ischemic Preconditioning (IPC) and the RISK Pathway

Ischemic preconditioning is a powerful endogenous mechanism where brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent sustained ischemic insult. A key signaling cascade involved is the Reperfusion Injury Salvage Kinase (RISK) pathway.

RISK_Pathway cluster_triggers Triggers cluster_receptors Receptors cluster_kinases Kinase Cascade cluster_effectors Mitochondrial Effectors Adenosine Adenosine GPCR G-Protein Coupled Receptors Adenosine->GPCR Bradykinin Bradykinin Bradykinin->GPCR Opioids Opioids Opioids->GPCR PI3K PI3K GPCR->PI3K ERK ERK1/2 GPCR->ERK Akt Akt PI3K->Akt GSK3b GSK-3β Akt->GSK3b mitoKATP mitoK-ATP Channel Opening Akt->mitoKATP activation ERK->GSK3b mPTP mPTP Opening GSK3b->mPTP inhibition Cell_Death Cell_Death mPTP->Cell_Death promotes Cardioprotection Cardioprotection mitoKATP->Cardioprotection promotes

Caption: The Reperfusion Injury Salvage Kinase (RISK) pathway in ischemic preconditioning.

Signaling Pathways of Comparator Inotropic Agents

The following diagrams illustrate the primary signaling pathways of dobutamine, milrinone, and levosimendan.

Dobutamine Signaling Pathway:

Dobutamine_Pathway Dobutamine Dobutamine Beta1AR β1-Adrenergic Receptor Dobutamine->Beta1AR Gs Gs Protein Beta1AR->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Contractility ↑ Contractility Ca_influx->Contractility Milrinone_Pathway Milrinone Milrinone PDE3 Phosphodiesterase 3 Milrinone->PDE3 cAMP_degradation cAMP Degradation PDE3->cAMP_degradation cAMP ↑ cAMP PKA Protein Kinase A cAMP->PKA Ca_channel L-type Ca²⁺ Channel PKA->Ca_channel Ca_influx ↑ Ca²⁺ Influx Ca_channel->Ca_influx Contractility ↑ Contractility Ca_influx->Contractility Levosimendan_Pathway cluster_inotropic Inotropic Effect cluster_cardioprotective Cardioprotective Effect Levosimendan Levosimendan TroponinC Troponin C Levosimendan->TroponinC mitoKATP Mitochondrial K-ATP Channel Levosimendan->mitoKATP Ca_sensitization ↑ Ca²⁺ Sensitization TroponinC->Ca_sensitization Contractility ↑ Contractility Ca_sensitization->Contractility mPTP mPTP Opening mitoKATP->mPTP Cardioprotection Cardioprotection mitoKATP->Cardioprotection

References

CKD-712 (Lobeglitazone) vs. Standard of Care in Myocardial Infarction Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CKD-712 (lobeglitazone) and the standard of care—represented by beta-blockers and angiotensin-converting enzyme (ACE) inhibitors—in the context of preclinical myocardial infarction (MI) models. While direct head-to-head preclinical studies on lobeglitazone in MI are limited, this guide synthesizes available data on its drug class, the thiazolidinediones (TZDs), and compares their effects with established therapies.

Introduction to this compound (Lobeglitazone)

This compound, chemically known as lobeglitazone, is a novel thiazolidinedione that acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] Primarily developed as an antidiabetic agent to improve insulin sensitivity, its mechanism of action suggests potential pleiotropic effects, including anti-inflammatory and cardioprotective properties that are relevant to the pathophysiology of myocardial infarction.[2][3]

The standard of care in a post-MI setting typically includes beta-blockers and ACE inhibitors, which have well-documented benefits in reducing mortality and improving cardiac function by different mechanisms.[4][5] Beta-blockers reduce myocardial oxygen demand, while ACE inhibitors mitigate adverse cardiac remodeling.

Mechanism of Action: Signaling Pathways

The therapeutic effects of lobeglitazone and standard-of-care agents in myocardial infarction are mediated through distinct signaling pathways.

This compound (Lobeglitazone) Signaling Pathway:

As a PPARγ agonist, lobeglitazone modulates the expression of numerous genes involved in inflammation and metabolism. In the context of myocardial ischemia-reperfusion injury, PPARγ activation is thought to exert cardioprotective effects by inhibiting inflammatory pathways.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Lobeglitazone Lobeglitazone PPARγ PPARγ Lobeglitazone->PPARγ Binds and Activates PPARγ/RXR Complex PPARγ/RXR Complex PPARγ->PPARγ/RXR Complex Heterodimerizes with RXR RXR RXR->PPARγ/RXR Complex PPRE PPAR Response Element PPARγ/RXR Complex->PPRE Binds to Gene Transcription Gene Transcription PPRE->Gene Transcription Modulates Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Transcription->Anti-inflammatory Proteins Upregulation of

This compound (Lobeglitazone) activates PPARγ, leading to gene transcription that promotes anti-inflammatory effects.

Standard of Care: Beta-Blocker and ACE Inhibitor Signaling Pathways:

Beta-blockers antagonize beta-adrenergic receptors, reducing the downstream effects of catecholamines on the heart. ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and mediator of cardiac remodeling.

cluster_0 Beta-Blocker Pathway cluster_1 ACE Inhibitor Pathway Catecholamines Catecholamines Beta-Adrenergic Receptor Beta-Adrenergic Receptor Catecholamines->Beta-Adrenergic Receptor Adenylyl Cyclase Adenylyl Cyclase Beta-Adrenergic Receptor->Adenylyl Cyclase Activates Beta-Blocker Beta-Blocker Beta-Blocker->Beta-Adrenergic Receptor Blocks cAMP cAMP Adenylyl Cyclase->cAMP Protein Kinase A Protein Kinase A cAMP->Protein Kinase A Increased Heart Rate & Contractility Increased Heart Rate & Contractility Protein Kinase A->Increased Heart Rate & Contractility Angiotensin I Angiotensin I ACE Angiotensin-Converting Enzyme Angiotensin I->ACE Angiotensin II Angiotensin II ACE->Angiotensin II Converts to ACE Inhibitor ACE Inhibitor ACE Inhibitor->ACE Inhibits Vasoconstriction & Cardiac Remodeling Vasoconstriction & Cardiac Remodeling Angiotensin II->Vasoconstriction & Cardiac Remodeling

Standard of care pathways: Beta-blockers reduce cardiac stress, while ACE inhibitors prevent harmful remodeling.

Comparative Efficacy in Preclinical Myocardial Infarction Models

The following tables summarize quantitative data from preclinical studies on PPARγ agonists (as a proxy for lobeglitazone) and standard-of-care agents in animal models of myocardial infarction.

Table 1: Effects on Infarct Size and Cardiac Function

Treatment ClassAgent(s)Animal ModelKey FindingsReference
PPARγ Agonist RosiglitazoneRatReduced infarct size by 30-37% and improved left ventricular systolic pressure and ±dP/dt.
PioglitazoneRabbitReduced infarct size.
Beta-Blocker Timolol, PropranololRatAttenuated the ischemia-induced increase in extracellular K+, a factor in arrhythmias.
MetoprololN/A (Clinical)Reduced risk of reinfarction and ventricular fibrillation when administered after hemodynamic stabilization.
ACE Inhibitor MoexiprilRatReduced infarct size (100 ± 9mm² vs. 165 ± 8mm² in control).
QuinaprilRatSignificantly reduced the ratio of myocardial infarct size in the ischemic area at risk.
CaptoprilRatInhibited cardiac hypertrophy and preserved cardiac index and stroke volume index.

Table 2: Effects on Inflammatory and Remodeling Markers

Treatment ClassAgent(s)Animal ModelKey FindingsReference
PPARγ Agonist RosiglitazoneRatReduced accumulation of neutrophils and macrophages in the ischemic heart by 40% and 43%, respectively.
PioglitazoneMouseAttenuated cardiac remodeling by reducing macrophage recruitment and polarizing macrophages towards the M2 phenotype.
ACE Inhibitor QuinaprilRatSuppressed the incidence of apoptotic myocytes around the necrotic region (from 18.9 ± 0.8% to 8.6 ± 1.0%).
CaptoprilRatAttenuated changes in myocardial gene expression associated with MI.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are representative protocols from studies on PPARγ agonists and standard-of-care agents in MI models.

Experimental Workflow for a Rat Model of Myocardial Ischemia-Reperfusion:

Animal Acclimatization Animal Acclimatization Randomization Randomization Animal Acclimatization->Randomization Pre-treatment Pre-treatment (e.g., Lobeglitazone, Beta-blocker, ACEi, or Vehicle) Randomization->Pre-treatment Surgical Procedure Anesthesia and Left Anterior Descending (LAD) Coronary Artery Ligation Pre-treatment->Surgical Procedure Ischemia Ischemia (e.g., 30 minutes) Surgical Procedure->Ischemia Reperfusion Reperfusion (e.g., 24 hours) Ischemia->Reperfusion Functional Assessment Echocardiography or Hemodynamic Measurements Reperfusion->Functional Assessment Tissue Harvesting Tissue Harvesting Functional Assessment->Tissue Harvesting Histological & Molecular Analysis Infarct Size Measurement (TTC Staining) Immunohistochemistry Western Blotting Tissue Harvesting->Histological & Molecular Analysis

References

Unraveling PI3K Isoform Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of PI3K signaling, understanding the isoform-specific activity of inhibitors is paramount. While the requested information on CKD-712 is not publicly available, this guide provides a comprehensive comparison of well-characterized PI3K inhibitors, offering insights into their specificity and the experimental methodologies used to determine it.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][2] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[3] There are four Class I catalytic isoforms: p110α, p110β, p110δ, and p110γ, encoded by the genes PIK3CA, PIK3CB, PIK3CD, and PIK3CG, respectively.[3]

Given the distinct and sometimes non-overlapping roles of these isoforms in normal physiology and disease, the development of isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy and minimize off-target effects. For instance, p110α is frequently mutated in various cancers, while p110β is often implicated in tumors with loss of the tumor suppressor PTEN. The p110δ and p110γ isoforms are primarily expressed in hematopoietic cells and are crucial for immune cell function.

Comparative Analysis of PI3K Inhibitor Specificity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of well-studied PI3K inhibitors against the four Class I isoforms. Lower IC50 values indicate greater potency. This data, compiled from various sources, highlights the diverse selectivity profiles of these compounds.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Selectivity Profile
Alpelisib (BYL719)51156250290α-selective
Idelalisib (CAL-101)860040002.589δ-selective
Duvelisib (IPI-145)2936123δ/γ-selective
Pictilisib (GDC-0941)333318Pan-PI3K
Buparlisib (BKM120)52166116262Pan-PI3K

Note: IC50 values can vary depending on the specific assay conditions and should be used for comparative purposes.

Experimental Protocols for Determining PI3K Inhibitor Specificity

Accurate assessment of an inhibitor's specificity is crucial for its development and clinical application. Several key experimental protocols are employed to characterize the activity of these compounds.

1. In Vitro Kinase Assays:

  • Objective: To determine the direct inhibitory activity of a compound against purified PI3K isoforms.

  • Methodology: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are used. The assay measures the production of ADP, a product of the kinase reaction, often using a luminescence-based method like the ADP-Glo™ Kinase Assay.

    • A serial dilution of the test inhibitor is prepared.

    • The inhibitor is incubated with the recombinant PI3K enzyme, a lipid substrate (e.g., PIP2), and ATP in a multi-well plate.

    • The kinase reaction is allowed to proceed for a defined time.

    • A reagent is added to stop the reaction and deplete the remaining ATP.

    • A second reagent is added to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal that is proportional to the amount of ADP produced.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Cellular Assays for Target Engagement and Downstream Signaling:

  • Objective: To confirm that the inhibitor can engage its target and inhibit the PI3K pathway within a cellular context.

  • Methodology: Western blotting is a common technique to assess the phosphorylation status of downstream effectors of the PI3K pathway, such as Akt.

    • A suitable cell line with a known PI3K pathway activation status (e.g., PIK3CA-mutant or PTEN-null) is selected.

    • Cells are treated with a range of concentrations of the inhibitor for a specific duration.

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined to ensure equal loading.

    • Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated Akt (e.g., p-Akt Ser473) and total Akt (as a loading control).

    • A dose-dependent decrease in the level of p-Akt relative to total Akt indicates target engagement and pathway inhibition.

Visualizing the PI3K Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the PI3K signaling pathway and a typical experimental workflow for assessing inhibitor specificity.

PI3K_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell_Processes Cell Growth, Survival, Proliferation mTORC1->Cell_Processes

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays recombinant_pi3k Recombinant PI3K Isoforms (α, β, δ, γ) kinase_assay In Vitro Kinase Assay (e.g., ADP-Glo) recombinant_pi3k->kinase_assay inhibitor_dilution Serial Dilution of Test Inhibitor inhibitor_dilution->kinase_assay ic50_determination IC50 Determination kinase_assay->ic50_determination cell_culture Culture Cancer Cell Line (e.g., PIK3CA-mutant) inhibitor_treatment Treat Cells with Inhibitor cell_culture->inhibitor_treatment protein_extraction Protein Extraction inhibitor_treatment->protein_extraction western_blot Western Blot for p-AKT / Total AKT protein_extraction->western_blot target_engagement Confirmation of Target Engagement western_blot->target_engagement

Caption: Experimental workflow for PI3K inhibitor specificity assessment.

References

comparative study of Ckd-712 and other small molecules for wound repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of wound healing, involving a coordinated cascade of cellular and molecular events, presents a significant challenge in clinical practice, particularly in the context of chronic wounds. Small molecules that can modulate key signaling pathways in this process offer a promising therapeutic avenue. This guide provides a comparative overview of selected small molecules with demonstrated efficacy in promoting wound repair, supported by experimental data and detailed methodologies. While this report aims to be comprehensive, specific data regarding a molecule designated as "CKD-712" is not publicly available in the reviewed scientific literature. Therefore, this guide will focus on a comparative study of other well-documented small molecules.

Quantitative Comparison of Small Molecule Efficacy in Wound Repair

The following table summarizes the performance of various small molecules in preclinical wound healing models. The selection is based on the availability of quantitative data and representation of different mechanisms of action.

Small MoleculeModel SystemKey Efficacy ParametersMechanism of ActionReference
Shikonin Mouse burn model- Accelerated wound closure - Increased fibroblast proliferationUpregulation of the PI3K/AKT signaling pathway
AKT Activator (SC79) Preclinical wound models- Enhanced endothelial cell proliferation - Promoted vascular regenerationDirect activation of the PI3K/AKT signaling pathway
HIF-1α Stabilizer Diabetic (db/db) mouse model- Accelerated diabetic wound healingStabilization of Hypoxia-Inducible Factor-1α (HIF-1α)[1]
Ginsenoside Rg1 In vitro and in vivo models- Promoted endothelial cell function and neovascularizationActivation of PI3K/Akt/eNOS signaling[2]
Puerarin In vitro models- Suppressed NF-κB and MAPK signaling pathways - Promoted M2 macrophage polarizationModulation of inflammatory pathways[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to evaluate the efficacy of small molecules in wound repair.

In Vivo Excisional Wound Healing Model

This model is widely used to assess the complete process of wound healing, including inflammation, granulation tissue formation, re-epithelialization, and remodeling.

Protocol:

  • Animal Model: Typically, mice (e.g., C57BL/6 or BALB/c) are used. For studies on impaired healing, diabetic mouse models (e.g., db/db mice) or models of chronic kidney disease can be employed.

  • Anesthesia and Hair Removal: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane). Shave the dorsal surface and clean the area with an antiseptic solution.

  • Wound Creation: Create a full-thickness excisional wound using a sterile biopsy punch (e.g., 6-8 mm in diameter) on the dorsum of the mouse.

  • Treatment Application: Apply the test small molecule (e.g., in a hydrogel or cream formulation) topically to the wound. A vehicle control group and a positive control group (e.g., a known growth factor) should be included.

  • Wound Closure Measurement: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14). The wound area is then quantified using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated relative to the initial wound area.

  • Histological Analysis: At the end of the experiment, euthanize the animals and harvest the wound tissue. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for general morphology, Masson's trichrome for collagen deposition).

  • Immunohistochemistry/Immunofluorescence: Perform staining for specific markers to assess angiogenesis (e.g., CD31), cell proliferation (e.g., Ki67), and inflammation (e.g., F4/80 for macrophages).

In Vitro Scratch (Wound Healing) Assay

This assay is a simple and effective method to study collective cell migration in a two-dimensional setup, mimicking the migration of keratinocytes to close a wound.

Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., human keratinocytes - HaCaT, or fibroblasts - NIH3T3) in a multi-well plate and grow them to form a confluent monolayer.

  • Creating the "Scratch": Use a sterile pipette tip or a specialized cell scraper to create a uniform, cell-free gap in the monolayer.

  • Treatment: Wash the wells to remove detached cells and add fresh medium containing the small molecule of interest at various concentrations. A vehicle control is essential.

  • Image Acquisition: Capture images of the scratch at the same position immediately after its creation (0 hours) and at subsequent time points (e.g., 6, 12, 24 hours) using a microscope with a camera.

  • Data Analysis: Measure the width or area of the cell-free gap at each time point using image analysis software. The rate of cell migration can be calculated by the change in the gap size over time.

Signaling Pathways and Experimental Workflow Visualizations

Understanding the molecular mechanisms underlying the action of these small molecules is critical for targeted drug development. The following diagrams illustrate key signaling pathways and a typical experimental workflow.

Wound_Healing_Signaling_Pathways cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Small Molecules Small Molecules Small Molecules->Receptor PI3K PI3K Small Molecules->PI3K e.g., Shikonin AKT AKT Small Molecules->AKT e.g., SC79 MAPK MAPK Small Molecules->MAPK e.g., Puerarin NF-kB NF-kB Small Molecules->NF-kB e.g., Puerarin Receptor->PI3K Receptor->MAPK Receptor->NF-kB PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration AKT->Migration Angiogenesis Angiogenesis AKT->Angiogenesis MAPK->Proliferation Inflammation Inflammation MAPK->Inflammation NF-kB->Inflammation

Caption: Key signaling pathways in wound healing modulated by small molecules.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Cell Culture (Keratinocytes, Fibroblasts) Scratch_Assay Scratch/Migration Assay Cell_Culture->Scratch_Assay Proliferation_Assay Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Toxicity_Assay Cytotoxicity Assay Cell_Culture->Toxicity_Assay Animal_Model Animal Model Selection (e.g., Excisional Wound) Scratch_Assay->Animal_Model Promising Candidates Treatment Topical Application of Small Molecule Animal_Model->Treatment Wound_Measurement Wound Closure Measurement Treatment->Wound_Measurement Histology Histological Analysis (H&E, Masson's Trichrome) Wound_Measurement->Histology IHC Immunohistochemistry (CD31, Ki67, F4/80) Histology->IHC

Caption: A typical experimental workflow for evaluating wound healing agents.

References

Safety Operating Guide

Navigating the Disposal of Novel Research Compounds: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Advisory: The identifier "CKD-712" does not correspond to a recognized chemical in standard safety databases. Therefore, it must be treated as a novel compound with unknown hazards. The following guide provides a procedural framework for the safe handling and disposal of such substances. It is imperative to consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal.

The proper disposal of laboratory chemicals is a critical aspect of ensuring the safety of personnel and protecting the environment. For novel or uncharacterized compounds like this compound, where a specific Safety Data Sheet (SDS) is unavailable, a systematic and cautious approach is mandatory.[1][2] This involves a thorough hazard assessment, adherence to institutional protocols, and clear communication with safety officers.

Step 1: Hazard Identification and Information Gathering

Before any disposal can be planned, you must gather all available information about this compound. Even without a formal SDS, internal documentation is invaluable. In all cases, a material with unknown hazards should be presumed to be hazardous.[2]

Actionable Steps:

  • Internal Documentation Review: Scour laboratory notebooks, synthesis records, and internal databases for any information related to this compound. Look for the chemical structure, potential reactive groups, and any preliminary safety observations.

  • Consult with Colleagues: The principal investigator, lab manager, or the synthesizing chemist are critical sources of information.

  • Structural Analogy Assessment: If the chemical structure is known, identify any functional groups that are associated with specific hazards (e.g., flammability, corrosivity, reactivity, toxicity). This can provide clues to its potential risks.

  • Contact EHS: Your institution's EHS department is the ultimate authority on hazardous waste disposal.[3] Present them with all the information you have gathered. They will provide guidance on the next steps, which may include analytical testing to characterize the waste.[4]

The following table summarizes the essential data to collect and provide to your EHS department for a comprehensive hazard assessment.

Data Category Information to Provide to EHS Rationale for Requirement
Identification Internal designation (this compound), chemical name (if known), chemical structure, CAS number (if assigned).Enables preliminary hazard identification using toxicology databases.
Source Origin of the compound (e.g., in-house synthesis, external vendor).Provides a trail for obtaining more information if needed.
Physical Properties Physical state (solid, liquid), color, odor, solubility, known stability or reactivity (e.g., air/water sensitive).Informs safe handling, storage, and selection of appropriate waste containers.
Quantity The total amount of waste to be disposed of (mass or volume).Necessary for regulatory reporting and determining the scale of disposal procedures.
Contaminants A list of all solvents or other chemicals mixed with this compound.Incompatible mixtures can create significant hazards; this information is crucial for proper waste segregation.
Known Hazards Any observed or suspected hazards based on the chemical structure or preliminary experiments.This is critical for ensuring the safety of all personnel handling the waste.

Step 2: General Protocol for Waste Preparation and Disposal

The following is a generalized protocol for preparing novel chemical waste for disposal. This procedure must be adapted based on guidance from your EHS department and the specific hazards identified in Step 1.

Experimental Protocol: Preparation of Novel Chemical Waste for Disposal

  • Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, safety glasses or goggles, and chemically resistant gloves (e.g., nitrile). If there is a risk of splashing, a face shield is required. All handling of the waste should be performed inside a certified chemical fume hood.

  • Waste Segregation: Critically, do not mix this compound waste with other waste streams unless explicitly approved by your EHS department. Incompatible chemicals can react to produce fire, explosions, or toxic gases.

  • Container Selection:

    • Select a waste container that is in good condition, free of leaks, and compatible with the chemical waste. For example, do not use metal containers for corrosive waste.

    • The container must have a secure, leak-proof screw cap. Funnels should not be left in the container opening.

  • Waste Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name(s) of all constituents. If this compound is not fully identified, indicate "Unidentified Research Chemical" along with any known components.

      • The approximate percentages of each component.

      • The primary hazard(s) (e.g., Flammable, Corrosive, Toxic, Reactive). If unknown, state "Hazards Not Fully Known".

      • The date the waste was first added to the container.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure secondary containment is used to capture any potential leaks.

  • Scheduling Disposal:

    • Once the container is full (typically 90% capacity), or if you are finished generating this type of waste, contact your EHS department to schedule a pickup. Do not move the hazardous waste from the laboratory yourself.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

Chemical_Disposal_Workflow start Start: Chemical Waste Generated identify Identify Chemical & Hazards (Review Internal Docs, SDS) start->identify is_sds_available Is a specific SDS available? identify->is_sds_available treat_as_unknown Treat as Unknown Hazard (Assume Hazardous) is_sds_available->treat_as_unknown No follow_sds Follow Disposal Guidance in SDS Section 13 is_sds_available->follow_sds Yes consult_ehs Consult EHS with all known information treat_as_unknown->consult_ehs ehs_protocol Follow EHS-Specific Protocol (May require analysis) consult_ehs->ehs_protocol prepare_waste Prepare Waste for Disposal (Segregate, Containerize, Label) follow_sds->prepare_waste ehs_protocol->prepare_waste store_waste Store in Satellite Accumulation Area prepare_waste->store_waste schedule_pickup Schedule Pickup with EHS store_waste->schedule_pickup end End: Waste Removed schedule_pickup->end

References

Personal protective equipment for handling Ckd-712

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling, use, and disposal of CKD-712, a synthesized tetrahydroisoquinoline alkaloid developed by Chong Kun Dang Pharmaceuticals. As an anti-inflammatory and potential anti-cancer agent that modulates key signaling pathways, appropriate precautions are necessary to ensure personnel safety and experimental integrity.

I. Compound Identification and Properties

This compound, also known as (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a higenamine derivative investigated for its therapeutic potential in conditions like sepsis.[1][2] Its biological activity warrants careful handling in a laboratory setting.

Identifier Value
IUPAC Name(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol[3]
Molecular FormulaC₂₀H₁₉NO₂[3][4]
Molecular Weight305.37 g/mol
CAS Number626252-75-3
AppearanceRefer to supplier's Certificate of Analysis
SolubilityRefer to supplier's Certificate of Analysis

II. Personal Protective Equipment (PPE) and Handling

Given that a specific Material Safety Data Sheet (MSDS) is not publicly available, the following best-practice guidelines for handling a potent, biologically active research compound should be strictly followed.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

Personal Protective Equipment:

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Change gloves immediately if contaminated.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Lab Coat: A standard laboratory coat must be worn and kept fastened.

  • Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended.

III. Operational and Disposal Plans

Storage:

  • Store this compound in a tightly sealed container.

  • Follow the storage temperature recommendations provided by the supplier (typically in a cool, dry, and dark place).

Spill Management:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For powdered spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material.

  • Clean: Wearing appropriate PPE, carefully collect the absorbed material or contained powder into a sealed container. Clean the spill area with a suitable laboratory detergent and water.

  • Dispose: Label the container as "Hazardous Waste" and dispose of it according to your institution's chemical waste disposal procedures.

Disposal:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

IV. Experimental Protocols

In Vitro Cell-Based Assay for NF-κB Inhibition

This protocol is a representative example based on published studies investigating the anti-inflammatory effects of this compound.

  • Cell Culture:

    • Culture a suitable cell line (e.g., RAW 264.7 mouse macrophages or A549 human lung cancer cells) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • From the stock solution, prepare a series of working concentrations by diluting with cell culture medium. The final DMSO concentration in the culture should be kept low (e.g., <0.1%) to avoid solvent-induced effects.

  • Experimental Procedure:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

    • Induce an inflammatory response by stimulating the cells with an agent like Lipopolysaccharide (LPS).

    • Incubate for a further period to allow for the cellular response.

  • Endpoint Analysis:

    • To assess NF-κB activation, cell lysates can be prepared for Western blot analysis to measure the phosphorylation of IκBα or for an Electrophoretic Mobility Shift Assay (EMSA) to measure NF-κB DNA binding activity.

V. Signaling Pathway Visualization

The following diagram illustrates the modulatory effect of this compound on the TLR4-mediated signaling pathway, as described in the scientific literature. This compound has been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB while augmenting the activation of the pro-survival protein Akt.

CKD712_Signaling_Pathway cluster_mapk MAP Kinase Pathway cluster_akt Akt Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 Akt Akt TLR4->Akt IKK IKK Complex TLR4->IKK CKD712 This compound CKD712->ERK CKD712->JNK CKD712->p38 CKD712->Akt CKD712->IKK MAPK_Activation Slight Augmentation Akt_Activation Augmentation IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB_Activation Inflammation Gene Expression NFkB->NFkB_Activation Inhibition Inhibition

Caption: Mechanism of this compound in TLR4 signaling.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。